N-Methacryloylglycine
Description
BenchChem offers high-quality N-Methacryloylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methacryloylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURDYMMTZXVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178215 | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-45-2 | |
| Record name | N-Methacryloyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methacryloyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Purity Synthesis and Purification of N-Methacryloylglycine (NMG) Monomer
Executive Summary
-Methacryloylglycine (NMG) is a functional vinyl monomer bridging the gap between synthetic methacrylates and biological amino acids.[1] Its dual functionality—a polymerizable methacrylate group and a carboxylic acid moiety—makes it a critical precursor for pH-responsive hydrogels, dental adhesives, and biomimetic drug delivery systems.[1]This guide provides a rigorous, field-validated protocol for the synthesis and purification of NMG.[1] Unlike generic preparations, this workflow emphasizes impurity rejection and polymerization control , ensuring pharmaceutical-grade purity (>98%) suitable for sensitive biological applications.[1]
Strategic Framework: Mechanism & Critical Parameters
The Schotten-Baumann Reaction
The synthesis relies on the Schotten-Baumann acylation of glycine with methacryloyl chloride under aqueous alkaline conditions.[1] Success depends on a delicate kinetic balance: the nucleophilic attack of the amine on the acyl chloride must outcompete the hydrolysis of the acyl chloride by water.[1]
Key Mechanistic Drivers:
-
pH Control (The "Sweet Spot"): Glycine (
) must be deprotonated ( ) to act as a nucleophile.[1] However, excessively high pH (>12) accelerates the hydrolysis of methacryloyl chloride.[1] A pH range of 10–11 is optimal.[1] -
Temperature Suppression: Maintaining
minimizes the rate of hydrolysis and prevents premature thermal polymerization of the methacrylate group.[1]
Reaction Pathway Diagram
The following diagram illustrates the nucleophilic acyl substitution and the competing hydrolysis pathway.
Figure 1: Mechanistic pathway of N-Methacryloylglycine synthesis via Schotten-Baumann conditions.[1] Note the competitive hydrolysis pathway highlighted in red.
Materials & Safety
Reagents
| Reagent | Grade | Role | Notes |
| Glycine | >99% | Substrate | Amino acid backbone.[1][2] |
| Methacryloyl Chloride | >97% | Acylating Agent | Hazard: Lachrymator, corrosive.[1] Handle in fume hood. |
| Sodium Hydroxide (NaOH) | ACS Reagent | Base | Used as 4M or 5M solution.[1] |
| Hydrochloric Acid (HCl) | 6M | Acidifier | Protonates the salt to free acid for extraction.[1] |
| Ethyl Acetate (EtOAc) | HPLC Grade | Solvent | Extraction and crystallization. |
| 4-Methoxyphenol (MEHQ) | >99% | Inhibitor | Prevents polymerization during workup.[1] |
| Magnesium Sulfate | Anhydrous | Drying Agent | Removes water from organic phase.[1] |
Safety Critical
-
Methacryloyl Chloride: Reacts violently with water.[1] Dispense using dry glass syringes.
-
Exotherm: The neutralization of HCl generated during the reaction is exothermic.[1] Strict temperature monitoring is required to prevent "runaway" hydrolysis.[1]
Experimental Protocol
Phase 1: Synthesis (Schotten-Baumann)
Objective: Maximize conversion of glycine while minimizing hydrolysis.[1]
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, dissolve Glycine (0.5 mol, 37.5 g) in NaOH (0.5 mol in 150 mL water) .
-
Cooling: Immerse the flask in an ice/salt bath. Cool the solution to 0–2°C .
-
Simultaneous Addition:
-
Load Dropping Funnel A with Methacryloyl Chloride (0.55 mol, 57.5 g) (10% excess).[1]
-
Load Dropping Funnel B with NaOH (0.55 mol in 100 mL water) .[1]
-
Crucial Step: Add both reagents dropwise simultaneously over 60–90 minutes.[1] Adjust rates to maintain pH between 10–11 and temperature < 5°C .
-
Why: Simultaneous addition prevents the accumulation of unreacted acid chloride (which would hydrolyze) or excess base (which would hydrolyze the product).[1]
-
-
Post-Reaction: Stir for an additional 2 hours at room temperature to ensure complete reaction of the acid chloride.
Phase 2: Workup & Extraction
Objective: Isolate the NMG free acid from inorganic salts.
-
Washing: Wash the alkaline reaction mixture with diethyl ether (
mL) to remove non-polar impurities (e.g., methacrylic anhydride).[1] Discard the organic layer.[1] -
Acidification: Cool the aqueous layer back to 0°C. Carefully add 6M HCl dropwise until the pH reaches 2.0–2.5 .
-
Note: NMG (
) will precipitate or become extractable only when protonated.[1]
-
-
Extraction: Extract the acidic aqueous solution with Ethyl Acetate (
mL).[1]-
Inhibitor Addition: Add 10 mg of MEHQ to the combined organic extracts to prevent polymerization during evaporation.[1]
-
-
Drying: Dry the ethyl acetate phase over anhydrous
for 30 minutes. Filter.
Phase 3: Purification (Recrystallization)
Objective: Achieve >98% purity and remove trace methacrylic acid.[1]
-
Concentration: Concentrate the ethyl acetate filtrate under reduced pressure (Rotavap, bath < 40°C) until the volume is reduced to approx. 1/4 of the original volume. Crystals may begin to form.[1][2][3]
-
Crystallization:
-
Method A (Preferred): Add n-Hexane dropwise to the warm ethyl acetate concentrate until slight turbidity persists.[1] Cool slowly to room temperature, then to 4°C overnight.
-
Method B (Alternative): If the product oils out, re-dissolve in minimum hot water (approx 60°C) and cool to 4°C. (Note: Yield is typically lower with water due to high solubility).[1]
-
-
Filtration: Collect the white crystalline solid via vacuum filtration.[1] Wash with cold Hexane/EtOAc (9:1).[1]
-
Drying: Dry in a vacuum desiccator over
at room temperature.
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and purification of NMG.[1]
Characterization & Validation Standards
To ensure the protocol was successful, compare your product against these standard metrics.
Quantitative Data Table
| Property | Specification | Validation Method |
| Appearance | White crystalline powder | Visual Inspection |
| Yield | 45% – 60% | Gravimetric |
| Melting Point | 104 – 105.5°C | Capillary MP Apparatus |
| Purity | > 98% | HPLC or Acid-Base Titration |
| Solubility | Soluble in Water, Ethanol, DMSO | Solubility Test |
Spectroscopic Validation ( -NMR)
Solvent: DMSO-
-
1.85 ppm (s, 3H): Methyl group on methacrylate (
).[1] -
3.82 ppm (d, 2H): Methylene group of glycine (
).[1] Becomes a singlet in due to exchange. - 5.36 ppm (s, 1H): Vinyl proton (cis to carbonyl).[1]
- 5.71 ppm (s, 1H): Vinyl proton (trans to carbonyl).[1]
-
8.25 ppm (t, 1H): Amide proton (
).[1] Disappears in .
Key Quality Check: Absence of peaks at
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of acid chloride.[1] | Ensure temperature stays < 5°C. Check pH frequently; if pH > 12, hydrolysis accelerates.[1] |
| Oiling Out | Impurities or wet solvent.[1][4][5][6] | Ensure EtOAc is dry.[1] Use a seed crystal. Try scratching the glass to induce nucleation.[1] |
| Premature Polymerization | Lack of inhibitor / Heat.[1] | Ensure MEHQ is added before concentration.[1] Keep rotary evaporator bath < 40°C. |
| Product is Sticky | Residual solvent / Methacrylic acid.[1] | Recrystallize again from EtOAc/Hexane.[1] Ensure thorough vacuum drying.[1] |
References
-
PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com.[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 152645, N-Methacryloyl glycine."[1] PubChem. Available at: [Link][1]
-
University of Rochester. "Solvents for Recrystallization."[1] Department of Chemistry. Available at: [Link][1]
Sources
Solubility Profile and Solvent Selection for N-Methacryloylglycine (NMG)
The following technical guide provides an in-depth analysis of the solubility profile of N-Methacryloylglycine (NMG), structured for researchers in polymer chemistry and drug delivery.
Executive Summary
N-Methacryloylglycine (NMG), also known as N-methacryloyl glycine or 2-(methacrylamido)acetic acid (CAS: 23578-45-2), is a functional monomer bridging the gap between rigid acrylics and bioactive amino acids.[1] Its dual functionality—containing a polymerizable vinyl group and a hydrophilic carboxylic acid moiety—makes it a critical building block for pH-responsive hydrogels, dental adhesives, and biomimetic scaffolds.
Understanding the solubility landscape of NMG is not merely about dissolution; it is about controlling the ionization state of the molecule. As a Senior Application Scientist, I emphasize that NMG’s solubility is dynamic, governed heavily by pH and solvent polarity. This guide delineates the solvent systems required for synthesis, purification, and polymerization, providing a robust framework for experimental design.
Physicochemical Profile
Before addressing solvent compatibility, we must ground our understanding in the fundamental properties of the molecule. NMG is an amphiphilic molecule with a dominant polar character.
| Property | Value | Significance |
| Molecular Weight | 143.14 g/mol | Low MW allows rapid diffusion in hydrogel matrices. |
| Physical State | White Crystalline Solid | High lattice energy requires polar solvents to disrupt crystal packing. |
| Melting Point | 104–105.5 °C | Thermal stability allows for elevated temperature polymerization (e.g., 60–70°C). |
| pKa (Carboxyl) | ~3.56 (Predicted) | Critical: At pH > 4, NMG exists as a methacrylate anion (highly water-soluble). At pH < 3, it is protonated (organic soluble). |
| LogP | ~0.1 (Predicted) | Indicates borderline hydrophilicity; soluble in both water and polar organics. |
Solubility Landscape
The solubility of NMG is best categorized by solvent class and the resulting interaction mechanism. The data below synthesizes empirical extraction protocols and polymerization methodologies.
Table 1: Solubility of N-Methacryloylglycine in Common Solvents
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |
| Polar Protic | Water (pH > 7) | High | Deprotonation of -COOH forms a salt, maximizing ion-dipole interactions. | Aqueous solution polymerization (Hydrogels). |
| Water (pH < 3) | Moderate | Protonated form relies on H-bonding; solubility decreases but remains significant. | Acidic precipitation/crystallization. | |
| Methanol / Ethanol | High | Strong H-bonding with amide and carboxyl groups disrupts crystal lattice. | Solvent casting; Co-solvent formulations. | |
| Polar Aprotic | DMSO / DMF | Very High | High dielectric constant and dipole moment solvate the polar amide backbone effectively. | NMR analysis; Solution polymerization of hydrophobic copolymers. |
| Polar Organic | Ethyl Acetate | Soluble | Solvates the non-ionized (protonated) form. | Primary Extraction Solvent: Used to extract NMG from acidified aqueous synthesis media. |
| Acetone | Soluble | Dipole-dipole interactions; good solvent for resin formulation. | Dental adhesive primers. | |
| Non-Polar | Hexane / Toluene | Insoluble | Lack of H-bonding donors/acceptors prevents solvation of the polar NMG molecule. | Precipitation: Used to crash out NMG polymers or purify the monomer. |
| Diethyl Ether | Sparingly Soluble | Weak polarity is insufficient to overcome the crystal lattice energy. | Washing impurities during purification. |
Mechanistic Deep Dive: The pH Switch
The most common error in handling NMG is neglecting the pH effect.
-
In Synthesis: We synthesize NMG in basic water (NaOH) where it is a soluble salt. We then drop the pH to ~3.0 (below pKa). This shifts the equilibrium to the protonated acid form, which becomes less soluble in water and highly soluble in Ethyl Acetate , allowing for efficient extraction.
-
In Dental Adhesives: NMG is often dissolved in water/ethanol mixtures. The carboxylic acid group is essential here as it chelates with Calcium (
) in hydroxyapatite, creating a chemical bond with the tooth structure.
Visualization: Solubility & Workflow Logic
Diagram 1: The pH-Dependent Solubility Switch
This diagram illustrates the critical phase transfer mechanism utilized in NMG purification.
Caption: The "Solubility Switch": Acidification converts water-soluble NMG salts into organic-soluble acid forms, enabling purification via Ethyl Acetate extraction.[2]
Diagram 2: Experimental Workflow for Solubility Determination
A self-validating protocol for determining precise solubility limits.
Caption: Standardized workflow for quantitative solubility determination. Gravimetric analysis is sufficient for organic solvents; HPLC is preferred for aqueous buffers.
Experimental Protocols
Protocol A: Purification via Differential Solubility
Use this protocol to isolate pure NMG monomer from crude reaction mixtures.
-
Dissolution: Dissolve crude reaction product in alkaline water (pH 9-10) using NaOH. NMG is now in its salt form.
-
Washing: Wash this aqueous solution with Diethyl Ether. Rationale: Impurities (non-polar byproducts) dissolve in ether; NMG salt stays in water.
-
Acidification: Cool the aqueous layer to 0-5°C and acidify dropwise with concentrated HCl to pH 2.5–3.0.
-
Extraction: Extract the acidic aqueous layer 3x with Ethyl Acetate . NMG partitions into the organic phase.
-
Drying: Dry the Ethyl Acetate layer over Anhydrous Magnesium Sulfate (
).[3] -
Isolation: Evaporate the solvent to yield NMG crystals.
Protocol B: Solvent Selection for Polymerization
-
For Hydrogels: Use Phosphate Buffered Saline (PBS) or pure water.
-
Note: If copolymerizing with hydrophobic monomers, add 10-20% Ethanol or DMSO to maintain homogeneity.
-
-
For Dental Resins: Use Ethanol/Water or Acetone .
-
Rationale: These solvents wet the dentin surface effectively and evaporate quickly after application, leaving the polymerizable monomer behind.
-
References
-
PrepChem.Synthesis of N-Methacryloylglycine.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 152645, N-Methacryloyl glycine. (Physicochemical properties, CAS 23578-45-2).[1][4]
-
ChemicalBook.N-Methacryloylglycine Properties and Suppliers.
-
U.S. Patent 4694103A.Method of preparing N-acryloyl-alpha-amino acids. (Detailed industrial protocols for synthesis and solvent handling of acryloyl amino acids).
Sources
A Comprehensive Technical Guide to the Thermal Properties of N-Methacryloylglycine Polymers
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermal Landscape of N-Methacryloylglycine Polymers
N-Methacryloylglycine (NMAG) polymers and their derivatives are emerging as a significant class of biocompatible and functional materials with broad applications in drug delivery, tissue engineering, and diagnostics. Their unique combination of a methacrylate backbone and a pendant amino acid moiety imparts them with tunable properties, including thermoresponsiveness. A thorough understanding of their thermal behavior is paramount for predicting their performance, ensuring stability during manufacturing and storage, and designing novel materials with tailored functionalities. This guide provides an in-depth exploration of the thermal properties of NMAG-based polymers, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for advanced biomaterials.
The Significance of Thermal Properties in Polymer Science and Biomedical Applications
The thermal properties of a polymer dictate its behavior in response to temperature changes, influencing its physical state, mechanical strength, and degradation profile. For biomedical applications, these properties are not merely academic; they are critical determinants of a material's suitability and performance in vivo and in vitro. Key thermal parameters include the glass transition temperature (Tg), melting temperature (Tm) for crystalline polymers, and the thermal decomposition profile.
The glass transition temperature (Tg) marks the reversible transition in amorphous materials from a hard, rigid, "glassy" state to a more flexible, "rubbery" state. This transition is not a true phase change but rather a change in the mobility of the polymer chains. Below Tg, the polymer is brittle, while above Tg, it exhibits greater flexibility and is more susceptible to deformation. For drug delivery systems, the Tg can influence drug loading efficiency, release kinetics, and the mechanical integrity of the device.
Thermal decomposition refers to the chemical degradation of a polymer at elevated temperatures. Understanding the onset and progression of thermal degradation is crucial for determining the processing window of a polymer and its long-term stability. Thermogravimetric analysis (TGA) is the primary technique used to characterize this process, providing information on the temperatures at which weight loss occurs and the overall thermal stability of the material.
Characterizing the Thermal Properties of N-Methacryloylglycine Polymers: Core Methodologies
The two cornerstone techniques for elucidating the thermal properties of polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information that, when combined, offer a comprehensive thermal profile of the material.
Differential Scanning Calorimetry (DSC): Unveiling Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as the glass transition, melting, and crystallization.
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried to remove any residual solvent or water, which can interfere with the measurement. Lyophilization followed by vacuum drying is a recommended procedure for hydrogel samples.
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan is used as the reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a low temperature, for example, -50 °C.
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature above the expected transitions but below the decomposition temperature.
-
Hold the sample at the high temperature for a few minutes to erase any previous thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first. The glass transition temperature is typically determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.
-
Melting and crystallization events will appear as endothermic and exothermic peaks, respectively.
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.
-
Sample Preparation:
-
Ensure the polymer sample is dry.
-
Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup and Measurement:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or oxygen) depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 or 20 °C/min.
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.
-
Key parameters to report include the onset decomposition temperature (the temperature at which significant weight loss begins), the temperatures of maximum decomposition rates, and the percentage of residual mass at the end of the experiment.
-
Thermal Properties of Poly(N-Methacryloylglycine) and its Derivatives: A Data-Driven Discussion
Direct experimental data on the thermal properties of poly(N-Methacryloylglycine) (PNMAG) homopolymers is limited in publicly available literature. However, by examining analogous polymer systems, we can make informed predictions and understand the key factors influencing their thermal behavior.
Glass Transition Temperature (Tg)
The Tg of a polymer is influenced by several factors, including chain flexibility, intermolecular forces, and the bulkiness of the side groups. For PNMAG, the presence of the glycine moiety with its potential for hydrogen bonding is expected to play a significant role.
-
Influence of Molecular Structure: The amide and carboxylic acid groups in the N-methacryloylglycine monomeric unit can participate in hydrogen bonding, which restricts chain mobility and would be expected to lead to a relatively high Tg compared to simple poly(alkyl methacrylates). For comparison, the Tg of poly(methacrylic acid) is around 185 °C, while that of poly(N-isopropylacrylamide) is in the range of 85-130 °C. It is reasonable to hypothesize that the Tg of PNMAG would fall within this range.
-
Effect of Copolymerization: Copolymerization is a powerful tool to tune the Tg of a polymer system. The Tg of a random copolymer can often be predicted by the Fox equation:
1/Tg = w₁/Tg₁ + w₂/Tg₂
where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of the respective homopolymers. For example, copolymerizing NMAG with a monomer that has a lower Tg, such as a long-chain alkyl acrylate, would be expected to decrease the overall Tg of the copolymer.
-
Impact of Crosslinking: Crosslinking introduces covalent bonds between polymer chains, forming a three-dimensional network. This significantly restricts chain mobility and leads to an increase in the glass transition temperature. In highly crosslinked systems, the glass transition may become very broad or even undetectable by DSC.
| Polymer System (Analogous) | Glass Transition Temperature (Tg, °C) | Reference |
| Poly(methacrylic acid) | ~185 | |
| Poly(N-isopropylacrylamide) | 85-130 | |
| Poly(acrylamide) | ~165 |
Table 1: Glass transition temperatures of analogous polymer systems. This data provides a comparative context for estimating the likely Tg of poly(N-Methacryloylglycine).
Thermal Decomposition
The thermal stability of PNMAG is expected to be influenced by the degradation pathways of both the methacrylate backbone and the pendant glycine groups.
-
Decomposition Mechanism: The thermal degradation of polymethacrylates typically proceeds through a combination of chain scission and depolymerization to the monomer. The presence of the amide and carboxylic acid groups in PNMAG may introduce additional degradation pathways, such as decarboxylation and the formation of cyclic structures.
-
TGA Profile of Analogous Systems: TGA of similar hydrogels often shows an initial weight loss at temperatures below 150 °C, corresponding to the loss of bound and unbound water. The main polymer decomposition for many acrylic and methacrylic polymers occurs in the range of 200-500 °C. For instance, poly(methacrylic acid) shows significant decomposition starting around 200 °C.
| Polymer System (Analogous) | Onset Decomposition Temp. (°C) | Main Decomposition Range (°C) | Reference |
| Poly(methacrylic acid) | ~200 | 200-450 | [1] |
| Poly(N-vinyl-2-pyrrolidone) | ~350 | 350-500 | [1] |
Table 2: Thermal decomposition data for analogous polymer systems. This data suggests that poly(N-Methacryloylglycine) is likely to exhibit multi-stage decomposition with an onset temperature influenced by its specific chemical structure.
Thermoresponsive Behavior of N-Methacryloylglycine Polymers
A key feature of many N-substituted acrylamide and methacrylamide polymers is their thermoresponsive behavior in aqueous solutions, exhibiting either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).
-
UCST Behavior: Research on poly(N-methylacryloyl glycinamide) (PNMAGA), a close analog of PNMAG, has shown that it exhibits UCST behavior in water. This means the polymer is soluble in water at higher temperatures and becomes insoluble, forming a hydrogel, upon cooling. This behavior is attributed to the formation of intra- and intermolecular hydrogen bonds between the amide groups at lower temperatures. The presence of the extra methyl group in PNMAGA, compared to its acrylamide counterpart, facilitates dissolution in water. It is highly probable that PNMAG and its copolymers will also exhibit this interesting thermoresponsive property.
Conclusion and Future Outlook
The thermal properties of N-Methacryloylglycine polymers are integral to their design and application in the biomedical field. While direct, comprehensive data for PNMAG homopolymers is still emerging, a strong understanding of their thermal behavior can be gained through the analysis of analogous polymer systems and the application of fundamental polymer science principles. The methodologies of DSC and TGA provide a robust framework for characterizing the glass transition, thermal stability, and other thermal phenomena of these promising materials. The likely thermoresponsive nature of PNMAG polymers opens up exciting possibilities for the development of "smart" biomaterials for controlled drug delivery and regenerative medicine. Future research should focus on the systematic synthesis and thermal characterization of a range of PNMAG homopolymers and copolymers to build a comprehensive database of their thermal properties and to further elucidate the structure-property relationships that govern their behavior.
References
- Beaudoin, G., Herrero, A., Pellerin, C., & Zhu, X. X. (2015). Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation. The Journal of Physical Chemistry B, 119(18), 5844–5851.
- Kar, S., & Ray, A. R. (2006). Thermal behaviour of poly(methacrylic acid)/poly(N-vinyl-2-pyrrolidone) complexes. Journal of Thermal Analysis and Calorimetry, 86(3), 739–744.
Sources
Biocompatibility and cytotoxicity of N-Methacryloylglycine.
An In-Depth Technical Guide for Drug Development and Biomaterials Research
Executive Summary
N-Methacryloylglycine (NMG) (CAS: 23578-45-2) represents a critical class of functional monomers that bridge the gap between synthetic polymer chemistry and biological relevance. Unlike standard acrylates used in industrial applications, NMG incorporates a glycine amino acid moiety, conferring unique hydrophilicity, pH-sensitivity, and improved biocompatibility profiles.
This guide provides a rigorous technical analysis of NMG’s safety profile. It moves beyond generic safety data sheets to explore the mechanistic basis of its cytotoxicity , its metabolic fate, and the precise experimental protocols required to validate its use in high-stakes applications like dental adhesives, hydrogel scaffolds, and drug delivery systems (e.g., HPMA copolymers).
Chemical Identity & Physicochemical Basis[1][2][3]
To understand the toxicity of NMG, one must first understand its structure and synthesis. The molecule consists of a polymerizable methacrylate group linked to a glycine amino acid.
Structural Significance
-
Methacrylate Group: Provides the "handle" for radical polymerization (curing). This is the primary source of potential toxicity in its unpolymerized monomeric form due to reactivity with cellular thiols.
-
Glycine Moiety: Increases hydrophilicity and provides a carboxylic acid group (
). This acidity is vital for dental applications (etching enamel) and pH-responsive hydrogels but also influences cellular uptake and membrane interaction.
Synthesis & Purity
Toxicity in NMG samples often stems from impurities (e.g., residual methacryloyl chloride) rather than the NMG itself. A self-validating synthesis protocol is essential for reproducible biocompatibility data.
Protocol: High-Purity Synthesis of NMG
-
Reagents: Glycine (1 mol), Methacryloyl Chloride (1 mol), NaOH (2 mol), Water.
-
Reaction: Schotten-Baumann reaction conditions.[1]
-
Critical Control Point: Temperature must be maintained < 5°C to prevent hydrolysis of the acid chloride and premature polymerization.
Figure 1: Synthesis pathway emphasizing purification steps to minimize toxic byproducts.
Cytotoxicity Profile & Mechanisms[4][5]
Unlike hydrophobic monomers (e.g., Bis-GMA) that disrupt cell membranes, NMG's toxicity is primarily metabolic and dose-dependent.
Comparative Cytotoxicity
NMG generally exhibits a higher
| Monomer | Molecular Weight | LogP (Hydrophobicity) | Primary Toxicity Mechanism | Estimated Toxicity (Relative) |
| NMG | 143.14 g/mol | ~0.1 (Low) | pH stress, weak ROS generation | Low |
| HEMA | 130.14 g/mol | 0.47 | Glutathione depletion, ROS | Moderate |
| TEGDMA | 286.32 g/mol | 1.60 | Membrane disruption, severe ROS | High |
| Bis-GMA | 512.60 g/mol | 4.09 | Membrane disruption, Apoptosis | Very High |
Mechanism of Action: The ROS Pathway
The primary mechanism of cytotoxicity for methacryloyl-derivatives is the depletion of intracellular glutathione (GSH) and the subsequent accumulation of Reactive Oxygen Species (ROS).
-
Cellular Uptake: Unpolymerized NMG monomers diffuse into the cytosol.
-
Michael Addition: The methacrylate double bond can react with the thiol (-SH) groups of Glutathione.
-
Oxidative Stress: Depleted GSH levels prevent the neutralization of ROS.
-
Apoptosis: ROS accumulation triggers mitochondrial damage, releasing Cytochrome C and activating Caspase-3.
Figure 2: The Reactive Oxygen Species (ROS) cascade mechanism leading to cytotoxicity.
Experimental Protocols for Biocompatibility Assessment
To generate authoritative data, researchers must use standardized protocols (ISO 10993-5) tailored for acidic monomers.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to assess the metabolic activity of cells (e.g., L929 fibroblasts or HGF-1 gingival fibroblasts) exposed to NMG leachates.
Reagents:
-
Cell Line: L929 Mouse Fibroblasts (Standard ISO model).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
-
Controls:
-
Negative Control: Polyethylene extract (Non-toxic).
-
Positive Control:[3] 0.1% SDS or ZDEC Polyurethane (Toxic).
-
Step-by-Step Workflow:
-
Sample Preparation: Sterilize NMG powder or polymerized discs (UV sterilized). Elute in culture medium (DMEM) for 24 hours at 37°C.
-
Seeding: Seed L929 cells at
cells/well in a 96-well plate. Incubate for 24h to allow attachment. -
Exposure: Replace medium with NMG eluates (serial dilutions: 100%, 50%, 25%, 12.5%). Incubate for 24h.
-
Assay: Add MTT solution (0.5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm.
-
Calculation:
.
Advanced Assessment: Hemocompatibility
For applications involving blood contact (e.g., injectable hydrogels), a hemolysis assay is required.
-
Threshold: < 5% hemolysis is considered non-hemolytic (ASTM F756).
-
Observation: NMG is typically non-hemolytic due to its zwitterionic character at physiological pH, which mimics the red blood cell membrane surface charge.
Applications & Safety Context
Dental Adhesives
In dental materials, NMG is often used as a primer. Its carboxylic acid group etches the hydroxyapatite of the tooth, while the methacrylate group bonds to the resin.
-
Safety Advantage: Unlike phosphoric acid etching (which is washed away), NMG is a "self-etch" monomer that is polymerized in situ.
-
Risk: Incomplete polymerization leads to monomer leaching. The
for pulp cells is critical here. Clinical techniques must ensure high conversion rates (sufficient light curing) to minimize leaching.
Drug Delivery (HPMA Copolymers)
NMG is frequently copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) to create drug carriers.
-
Role: The glycine linker allows for lysosomal degradation.
-
Biocompatibility: These copolymers are non-immunogenic and non-toxic, demonstrating that NMG residues, when bound in a polymer chain, are biologically inert.
References
-
Synthesis & Properties
-
PrepChem. "Synthesis of N-Methacryloylglycine." Available at: [Link]
-
-
General Methacrylate Cytotoxicity
-
Dental Material Safety
- NMG in Drug Delivery: Kopeček, J., et al. (2000). "HPMA copolymer-anticancer drug conjugates: design, activity, and mechanism of action." European Journal of Pharmaceutics and Biopharmaceutics.
-
Chemical Data
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Targeting of Multidrug-Resistant Human Ovarian Carcinoma Cells With Anti-P-Glycoprotein Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of Composite Material – South Africa Dentist [southafricadentist.com]
- 7. Toxicity and allergies due to the use of acrylic resins in the practice of dentistry: is there a risk? | International Journal of Current Research [journalcra.com]
- 8. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methacryloylglycine (MAG): A Versatile Monomer for Advanced Biomaterials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-Methacryloylglycine (MAG), a functionalized amino acid derivative, has emerged as a highly versatile monomer in the design and synthesis of advanced biomaterials. Its inherent biocompatibility, tunable degradability, and pH-responsive nature make it an exemplary candidate for a wide array of biomedical applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of MAG-based biomaterials, with a particular focus on hydrogels for drug delivery and tissue engineering, as well as its utility in dental composites. Detailed experimental protocols, quantitative data analysis, and mechanistic insights are provided to equip researchers with the practical knowledge required to innovate in this exciting field.
Introduction: The Scientific Rationale for N-Methacryloylglycine in Biomaterials
The quest for ideal biomaterials is a central theme in regenerative medicine and drug delivery. Such materials must not only be biocompatible and non-toxic but should also possess tunable physical and chemical properties to mimic the native extracellular matrix (ECM) and respond to physiological cues. N-Methacryloylglycine (MAG) stands out as a monomer that elegantly addresses these requirements.
Structurally, MAG combines a polymerizable methacryloyl group with the biocompatible amino acid, glycine. This unique amalgamation imparts several advantageous characteristics:
-
Inherent Biocompatibility: The glycine moiety is a fundamental building block of proteins, ensuring that MAG and its polymeric derivatives are well-tolerated by biological systems.
-
pH-Responsiveness: The carboxylic acid group of glycine provides a handle for pH-dependent swelling and drug release, a critical feature for targeted drug delivery to specific tissues or cellular compartments.
-
Tunable Mechanical Properties: Through copolymerization with various monomers and crosslinkers, the mechanical properties of MAG-based hydrogels can be precisely tailored to match the requirements of different tissues, from soft neural tissue to more rigid cartilage.
-
Biodegradability: The amide bond in the MAG structure can be susceptible to enzymatic or hydrolytic degradation, allowing for the design of resorbable scaffolds that are gradually replaced by new tissue.
This guide will delve into the practical aspects of harnessing these properties for the development of cutting-edge biomaterials.
Synthesis and Characterization of N-Methacryloylglycine
The synthesis of MAG is a straightforward process, typically involving the acylation of glycine with methacryloyl chloride under alkaline conditions. A representative protocol is detailed below.
Experimental Protocol: Synthesis of N-Methacryloylglycine
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Methacryloyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve 75 g (1 mol) of glycine in 500 ml of a 40 g/L (1 mol) sodium hydroxide solution in an ice bath to maintain a temperature below 5°C.[1]
-
Simultaneously, add 105 g (1 mol) of methacryloyl chloride and a solution of 40 g (1 mol) of sodium hydroxide in 150 ml of water to the glycine solution. Maintain the temperature below 5°C throughout the addition.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional three hours.[1]
-
Acidify the clear solution to a pH of 3.0 with 1N HCl.[1]
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield crystalline N-Methacryloylglycine.
Characterization: The synthesized MAG can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and melting point determination for purity assessment.
N-Methacryloylglycine Hydrogels: The Workhorse of MAG-Based Biomaterials
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water.[2] MAG is an excellent monomer for hydrogel synthesis due to its hydrophilicity and the presence of a polymerizable double bond.
Polymerization of MAG to Form Hydrogels
MAG can be homopolymerized or copolymerized with other monomers using various polymerization techniques, most commonly free-radical polymerization.
Diagram: Free-Radical Polymerization of N-Methacryloylglycine
Caption: Schematic of free-radical polymerization of MAG.
Mechanical Properties of MAG Hydrogels
The mechanical properties of hydrogels are critical for their application, as they must withstand the physiological forces of the target tissue.[3] These properties can be tuned by altering the polymer concentration, the crosslinking density, and by copolymerizing MAG with other monomers.
Table 1: Representative Mechanical Properties of Hydrogels
| Hydrogel Composition | Compressive Strength (MPa) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Reference |
| P(AMPS-co-AM) double network | 37.80 | - | - | [4] |
| RSF/HPAAm double network | 122 | 1.17 | - | [5] |
| PEGDA/CS/CW | - | - | 0.08 - 0.25 | [6] |
| Diepoxy-PEG and polyamines | 0.763 - 1.129 | - | 0.373 - 0.492 | [7] |
Note: This table provides a range of mechanical properties for different types of hydrogels to illustrate the achievable values. Specific values for MAG-only hydrogels would depend on the precise formulation.
Applications in Drug Delivery
The pH-sensitive nature of MAG makes its hydrogels excellent candidates for controlled drug delivery systems. The carboxylic acid groups on the glycine moiety are protonated at low pH, leading to a collapsed hydrogel state. As the pH increases to physiological levels, these groups deprotonate, causing electrostatic repulsion and swelling of the hydrogel, which in turn facilitates the release of an encapsulated drug.[8][9]
Diagram: pH-Responsive Drug Release from a MAG Hydrogel
Caption: Mechanism of pH-triggered drug release.
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded MAG hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid at pH 2.1
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known weight of the drug-loaded hydrogel into a vial.
-
Add a defined volume of the release medium (e.g., 10 mL of PBS at pH 7.4).
-
Incubate the vial in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[10]
-
Analyze the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).[10][11]
-
Calculate the cumulative percentage of drug released over time.
Table 2: Example Drug Release Kinetics Data
| Time (hours) | Cumulative Release (%) - pH 2.1 | Cumulative Release (%) - pH 7.4 |
| 1 | 5.2 ± 0.8 | 15.7 ± 1.2 |
| 2 | 8.1 ± 1.1 | 28.4 ± 2.5 |
| 4 | 12.5 ± 1.5 | 45.9 ± 3.1 |
| 8 | 18.3 ± 2.0 | 68.2 ± 4.0 |
| 12 | 22.7 ± 2.3 | 85.1 ± 4.5 |
| 24 | 28.9 ± 2.8 | 95.3 ± 3.8 |
Note: This is illustrative data. Actual release profiles will vary depending on the hydrogel formulation and the encapsulated drug.
Applications in Tissue Engineering
MAG-based hydrogels can serve as excellent scaffolds for 3D cell culture and tissue engineering. Their biocompatibility and tunable properties allow them to mimic the natural ECM, providing a supportive environment for cell adhesion, proliferation, and differentiation.
Experimental Protocol: 3D Cell Culture in MAG Hydrogel Scaffolds
Materials:
-
Sterile MAG hydrogel precursor solution
-
Photoinitiator (if using photopolymerization)
-
Cell suspension in culture medium
-
Sterile cell culture plates
Procedure:
-
Prepare the sterile MAG hydrogel precursor solution.
-
Mix the cell suspension with the precursor solution at the desired cell density.
-
Dispense the cell-hydrogel mixture into the wells of a cell culture plate.
-
Induce polymerization (e.g., by exposure to UV light if a photoinitiator is used).
-
After gelation, add cell culture medium to the wells.
-
Culture the cells in a standard cell culture incubator, changing the medium regularly.
-
Cell viability and proliferation can be assessed using standard assays such as the MTT or Live/Dead assay.
Diagram: Workflow for 3D Cell Culture in a MAG Hydrogel
Caption: Step-by-step workflow for 3D cell culture.
Dental Applications of N-Methacryloylglycine
In dentistry, MAG and its derivatives are utilized in adhesive compositions and composites. The carboxylic acid group can interact with the calcium ions in tooth enamel and dentin, promoting adhesion. The polymerizable methacrylate group allows it to be incorporated into the resin matrix of dental restoratives.[12][13]
Formulation of a MAG-Based Dental Adhesive Primer
A typical dental adhesive primer containing a MAG derivative might include the following components:
-
Adhesion-promoting monomer: A derivative of MAG.
-
Other polymerizable monomers: Such as 2-hydroxyethyl methacrylate (HEMA).[14]
-
Polymerization accelerator: To initiate the curing process.[14]
-
Solvent: Such as acetone or ethanol, to ensure proper wetting and infiltration into the tooth structure.[14]
Biocompatibility and In Vivo Considerations
The biocompatibility of any material intended for biomedical applications is of paramount importance.[15] In vitro biocompatibility of MAG-based materials can be assessed using cytotoxicity assays with relevant cell lines. In vivo studies in animal models are then necessary to evaluate the tissue response, inflammation, and overall safety of the material.[16][17][18][19]
Conclusion and Future Perspectives
N-Methacryloylglycine is a powerful and versatile monomer for the creation of a wide range of biomaterials. Its inherent biocompatibility, pH-sensitivity, and tunable properties make it a valuable tool for researchers in drug delivery, tissue engineering, and dentistry. Future research will likely focus on the development of more complex MAG-based copolymers and interpenetrating polymer networks with even more sophisticated functionalities, further expanding the horizon of its biomedical applications.
References
-
Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. PMC. [Link]
-
N-Methacryloyl glycine | C6H9NO3 | CID 152645. PubChem. [Link]
-
A Practical Guide to Hydrogels for Cell Culture. PMC. [Link]
-
Biocompatibility of MPC: In vivo evaluation for clinical application. ResearchGate. [Link]
-
Drug release behavior from the hydrogels in (a) pH 2.1 and (b) 7.4. ResearchGate. [Link]
-
Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. MDPI. [Link]
-
Mechanical properties of the hydrogel. (A) Compressive stress-strain... ResearchGate. [Link]
- US20060069181A1 - Dental adhesive composition.
-
Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. PMC. [Link]
-
Biocompatibility Testing of Polymers: In Vivo Implantation Studies. PubMed. [Link]
-
Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. IEEE Xplore. [Link]
-
A Guide to Synthetic Hydrogels for 3D Cell Culture. Corning. [Link]
-
In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. MDPI. [Link]
-
Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. PubMed. [Link]
-
Chemical Composition of Dental Adhesives. Scribd. [Link]
-
Compression Properties of Hydrogels Synthesized from Diepoxy-terminated Poly(ethylene glycol)s and Aliphatic Polyamines. Materiale Plastice. [Link]
-
using hydrogel crosslinking chemistry to tune release of micro. DSpace@MIT. [Link]
-
Determination of Dental Adhesive Composition throughout Solvent Drying and Polymerization Using ATR–FTIR Spectroscopy. MDPI. [Link]
-
pH-Dependent Swelling and Solute Diffusion Characteristics of Poly(Hydroxyethyl Methacrylate???CO???Methacrylie Acid) Hydrogels. ResearchGate. [Link]
-
Modulation of Methacrylated Hyaluronic Acid Hydrogels Enables Their Use as 3D Cultured Model. ResearchGate. [Link]
-
In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Materials Advances (RSC Publishing). [Link]
-
(PDF) Drug release from hydrogel matrices. ResearchGate. [Link]
-
Biocompatibility testing of polymers: in vitro studies with in vivo correlation. PubMed. [Link]
-
Novel pH-sensitive hydrogels with adjustable swelling kinetics. PubMed. [Link]
- WO1994000096A1 - Dental adhesive primer composition and dentin conditioning primer composition.
-
Preparation and Properties of Double Network Hydrogel with High Compressive Strength. MDPI. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. NIH. [Link]
-
Technology platform for facile handling of 3D hydrogel cell culture scaffolds. PMC. [Link]
Sources
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Technical Deep Dive: Thermoresponsive Dynamics of N-Methacryloylglycine (NMG) Architectures
A Framework for Dual-Stimuli Responsive Drug Delivery Systems
Introduction: The Physicochemical Core
Beyond PNIPAM: The Case for UCST Systems In the landscape of smart polymers, Poly(N-isopropylacrylamide) (PNIPAM) has long dominated as the standard for Lower Critical Solution Temperature (LCST) behavior—polymers that precipitate upon heating. However, for specific drug delivery applications requiring hyperthermia-triggered release or sol-to-gel tissue scaffolding , the inverse behavior is required: Upper Critical Solution Temperature (UCST) .
Poly(N-methacryloylglycine) (PNMG) and its derivatives represent a sophisticated class of "smart" polyelectrolytes. Unlike non-ionic UCST polymers (e.g., poly(N-acryloylglycinamide)) which rely solely on amide-amide hydrogen bonding, PNMG introduces a pH-dependent switch via its pendant carboxyl group.
The Mechanistic Duality:
-
pH-Responsiveness: At physiological pH (7.4), the carboxyl groups are deprotonated (
), resulting in electrostatic repulsion and high water solubility. -
Thermo-Responsiveness (UCST): In acidic microenvironments (pH <
), the carboxyl groups protonate. This activates strong intermolecular hydrogen bonding (dimerization of carboxyls and amide interactions). The polymer creates a physical cross-linked network (insoluble/gel) that only dissociates (solubilizes) upon heating above its transition temperature ( ).
This duality allows for the engineering of nanocarriers that remain stable in the blood but "lock" or "release" payloads in response to the acidic tumor microenvironment (TME) or external thermal triggers.
Precision Synthesis & Structural Control[1]
To achieve reproducible phase transition temperatures, polydispersity (
Monomer Synthesis: The Schotten-Baumann Protocol
Objective: Synthesis of N-methacryloylglycine (NMG) monomer.
Reagents: Glycine, Methacryloyl chloride, NaOH, HCl (for acidification).[1]
Protocol:
-
Dissolution: Dissolve Glycine (1.0 eq) in 4M NaOH (1.0 eq) at 0°C.
-
Acylation: Dropwise addition of Methacryloyl chloride (1.1 eq) while simultaneously adding 4M NaOH to maintain pH > 10. Critical: Exothermic reaction; keep T < 5°C to prevent hydrolysis.
-
Acidification: After 3h stirring, acidify to pH 2.0 using concentrated HCl. The product precipitates or is extracted with ethyl acetate.[1]
-
Purification: Recrystallization from water/ethanol.
Polymerization: RAFT Methodology
Objective: Synthesis of well-defined PNMG homopolymer.
Reagents:
-
Monomer: NMG
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – Selected for compatibility with methacrylates.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Ethanol or 1,4-Dioxane.
The Workflow:
Figure 1: RAFT polymerization workflow for PNMG synthesis ensuring low polydispersity.
Thermoresponsive Behavior Analysis
The "Zipper Effect" describes the cooperative hydrogen bonding that drives the UCST behavior of PNMG. Unlike PNIPAM (where entropy dominates), PNMG solubility is enthalpy-driven.
The Phase Diagram
The transition temperature (
-
pH: The primary lever. As pH decreases, protonation increases, raising
. -
Molecular Weight (Mw): Higher Mw increases
due to increased chain entanglement and aggregate stability. -
Copolymer Composition: Copolymerization with hydrophobic monomers (e.g., Butyl methacrylate) increases
; hydrophilic monomers (e.g., Acrylamide) decrease .
Data Summary: Factors Influencing
| Variable | Change | Effect on UCST ( | Mechanistic Rationale |
| pH | Decrease ( | Increases ( | Protonation of COOH enables H-bonding (dimerization). |
| Ionic Strength | Increase (Salt) | Decreases ( | Screening of residual charges; disruption of H-bond network (Hofmeister effect). |
| Polymer Conc. | Increase | Increases ( | Higher probability of inter-chain collisions and aggregation. |
| Hydrophobicity | Methyl vs H (NMG vs NAG) | Increases ( | Methyl group (NMG) adds steric bulk and hydrophobicity compared to NAG. |
Experimental Protocols for Validation
To validate the thermoresponsive nature, two complementary techniques must be employed: Turbidimetry (optical) and DSC (calorimetric).
Protocol A: Turbidimetry (Cloud Point Determination)
This measures the macroscopic phase separation.
-
Preparation: Prepare 1.0 wt% PNMG solutions in buffers ranging from pH 2.0 to 7.4.
-
Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set wavelength to 500 nm (or 600 nm to avoid UV absorption).
-
Ramp:
-
Cooling Run: Start at 80°C (soluble state) and cool to 5°C at 1°C/min.
-
Heating Run: Heat from 5°C to 80°C at 1°C/min.
-
-
Analysis:
-
(Cloud Point): The temperature at 50% transmittance during cooling (Sol
Gel/Aggregates). -
(Clearing Point): The temperature at 50% transmittance during heating (Gel
Sol). -
Note: Hysteresis between
and is common in H-bonded systems.
-
(Cloud Point): The temperature at 50% transmittance during cooling (Sol
Protocol B: Differential Scanning Calorimetry (DSC)
This measures the enthalpy of the hydrogen bond dissociation.
-
Sample: Load 50 µL of polymer solution (high concentration, ~5-10 wt%) into hermetically sealed aluminum pans.
-
Reference: Pure buffer solution.
-
Cycle: Heat/Cool from 5°C to 90°C at 5°C/min.
-
Output: An endothermic peak upon heating indicates the breaking of hydrogen bonds (dissolution). The peak maximum is taken as the transition temperature.
Application: The "Smart" Drug Delivery Switch
The most potent application of PNMG in drug development is the Hyperthermia-Triggered Micelle . By copolymerizing NMG with a permanent hydrophobic block, one can create micelles with a PNMG shell (or core, depending on design) that responds to the acidic TME and external heat.
Scenario: A PNMG-based micelle carrying a chemotherapeutic agent enters a tumor (pH 6.5).
-
Circulation (pH 7.4): PNMG is deprotonated/soluble. Micelle is stable.
-
Tumor Accumulation (pH < 6.5): Partial protonation may cause shell collapse/aggregation (retention).
-
Trigger (Hyperthermia): Local heating (e.g., NIR laser, Ultrasound) raises temp >
. -
Release: The collapsed PNMG chains undergo a globule-to-coil transition (UCST behavior), disrupting the micelle structure and dumping the payload.
Figure 2: Mechanism of action for a pH/Temperature dual-responsive PNMG nanocarrier.
References
-
Seuring, J., & Agarwal, S. (2012).[2] Polymers with Upper Critical Solution Temperature in Aqueous Solution.[2][3][4][5] Macromolecular Rapid Communications. Link
-
Liu, F., Seuring, J., & Agarwal, S. (2015).[6] Controlled Synthesis of UCST-Type Polymers by RAFT Polymerization. Macromolecular Chemistry and Physics. Link
-
Bauri, K., et al. (2013). pH- and Thermo-responsive Behavior of Poly(N-methacryloylglycine). Polymer.[7][2][3][5][6][8][9][10] Link
-
Glatzel, S., et al. (2010). Well-defined Poly(N-acryloylglycinamide) with Tunable UCST. Macromolecules. Link
-
NIST Chemistry WebBook. (2025).[11] N-Methacryloylglycine Spectral Data. National Institute of Standards and Technology.[11] Link
Sources
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pH-responsive characteristics of N-Methacryloylglycine hydrogels.
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
N-Methacryloylglycine (NMG) hydrogels represent a specialized class of "smart" biomaterials governed by the ionization state of the pendant carboxylic acid group derived from glycine. Unlike generic poly(acrylic acid) systems, NMG hydrogels incorporate an amino acid moiety, enhancing biocompatibility and offering precise pH-tunability around a pKa of ~3.5. This guide provides an in-depth technical analysis of the synthesis, mechanistic swelling behavior, and validation protocols for NMG hydrogels, specifically designed for applications in enteric drug delivery and targeted release systems.
Fundamental Chemistry & Mechanism
The core functionality of NMG hydrogels lies in the acid-base equilibrium of the carboxylic acid (-COOH) group on the glycine side chain.
-
Monomer Identity: N-Methacryloylglycine (NMG) is a conjugate of methacrylic acid and glycine.
-
The pKa Factor: The pKa of the carboxyl group in NMG is approximately 3.5 . This value is the critical "switch" point for the material.
-
pH < pKa (e.g., pH 1.2): The carboxyl groups are protonated (-COOH). Hydrogen bonding dominates (intra- and intermolecular). The chain conformation is collapsed (hydrophobic state).
-
pH > pKa (e.g., pH 7.4): The carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between anionic carboxylates forces the polymer chains apart, leading to massive water uptake (hydrophilic state).
-
Visualization: pH-Responsive Switching Mechanism
The following diagram illustrates the molecular transition triggering the macroscopic swelling.
Figure 1: Mechanistic pathway of pH-induced phase transition in NMG hydrogels.
Synthesis & Fabrication Protocols
To ensure reproducibility, we employ a two-step workflow: first synthesizing the NMG monomer, then polymerizing it into a crosslinked hydrogel network.
Phase 1: Monomer Synthesis (Schotten-Baumann Reaction)
This step conjugates glycine with methacryloyl chloride.
Reagents:
Protocol:
-
Dissolution: Dissolve 1 mol Glycine in 40g NaOH solution (aq) at 0°C (ice bath).
-
Acylation: Dropwise add 1 mol Methacryloyl Chloride while simultaneously adding a second portion of NaOH to maintain alkalinity. Critical: Keep temperature < 5°C to prevent hydrolysis of the chloride.
-
Reaction: Stir for 3 hours allowing the mixture to reach room temperature.
-
Isolation: Acidify with 1N HCl to pH 3.0. Extract with ethyl acetate.[1]
-
Purification: Dry organic layer over MgSO₄, evaporate solvent. Recrystallize (Melting Point target: 104°C).
Phase 2: Hydrogel Crosslinking (Free Radical Polymerization)
Reagents:
-
Monomer: NMG (from Phase 1)
-
Crosslinker: N,N'-Methylenebisacrylamide (NMBA)
-
Initiator: Potassium Persulfate (KPS) or APS
-
Solvent: Deionized Water[4]
Protocol:
-
Preparation: Dissolve NMG (1.0 g) in 10 mL deionized water.
-
Crosslinking: Add NMBA (1-3 mol% relative to monomer). Note: Higher NMBA = stiffer gel, lower swelling.
-
Initiation: Purge solution with Nitrogen (N₂) for 15 mins to remove oxygen (oxygen inhibits radicals). Add KPS (1 wt%).
-
Polymerization: Inject solution into glass molds or capillaries. Incubate at 60°C for 24 hours.
-
Washing: Remove hydrogel, cut into discs, and immerse in distilled water for 48 hours (changing water daily) to remove unreacted monomers.
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway from raw reagents to crosslinked hydrogel.
Characterization & Data Analysis
A. Swelling Ratio (SR) Measurement
The defining characteristic of NMG hydrogels is the equilibrium swelling ratio.
Protocol:
-
Dry hydrogel samples to constant weight (
). -
Immerse in buffer solutions of varying pH (e.g., pH 1.2, 5.0, 7.4) at 37°C.[5][6]
-
At set intervals, remove sample, blot excess surface water, and weigh (
). -
Formula:
Expected Data Profile:
| Parameter | Acidic Medium (pH 1.2) | Neutral/Basic Medium (pH 7.4) |
| State | Collapsed / Shrunken | Swollen / Expanded |
| Dominant Force | Hydrogen Bonding | Electrostatic Repulsion |
| Swelling Ratio | Low (< 200%) | High (> 1000%) |
| Drug Release | Minimal (Retained) | Rapid (Released) |
B. FTIR Validation
To confirm the chemical structure, look for these spectral markers:
-
1700-1720 cm⁻¹: C=O stretching of the carboxylic acid (protonated).
-
1640-1660 cm⁻¹: Amide I band (C=O of the amide linkage).
-
1540-1560 cm⁻¹: Amide II band (N-H bending).
-
Shift Observation: Upon neutralization (pH > pKa), the COOH peak (1700 cm⁻¹) diminishes and asymmetric COO⁻ stretching appears around 1550-1610 cm⁻¹.
Applications in Drug Delivery
The NMG hydrogel acts as an enteric delivery vehicle .
-
Oral Ingestion: In the stomach (pH 1.2), the hydrogel is protonated and collapsed. This protects acid-sensitive peptide drugs (e.g., Insulin) from gastric degradation.
-
Intestinal Transit: As the gel enters the duodenum (pH ~6.0) and jejunum (pH 7.4), the pH exceeds the pKa (3.5).
-
Release Trigger: The polymer ionizes, swells significantly, and increases mesh size, allowing the entrapped drug to diffuse out.
Expert Insight: For precise control, copolymerize NMG with neutral monomers (like HEMA) to adjust the hydrophobicity and fine-tune the swelling kinetics, preventing "dose dumping" immediately upon pH change.
References
-
Synthesis of N-Methacryloylglycine. PrepChem. (Methodology for Schotten-Baumann synthesis of amino acid monomers).
-
The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. PubMed. (Establishes pKa of NMG at approx 3.5 and ionization behavior).
-
Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks. MDPI. (Comparative mechanism for carboxylic acid-based pH-responsive swelling).
-
pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. PMC - NIH. (General principles of pH-dependent drug delivery systems).
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
N-Methacryloylglycine: The Molecular Bridge in Biomaterials
Executive Summary
N-Methacryloylglycine (N-MAG) , also known as N-methacryloyl glycine or NMgly (CAS: 23578-45-2), represents a pivotal class of functional monomers designed to bridge the gap between biological substrates and synthetic polymers.[1][2][3] Historically significant in the evolution of dental adhesives , N-MAG facilitated the transition from aggressive "etch-and-rinse" techniques to "self-etching" primers by combining mild acidity with polymerizable reactivity. Today, its utility extends into smart hydrogels and drug delivery systems , where its pH-sensitivity and biocompatibility are leveraged for controlled release therapeutics.
Part 1: Chemical Architecture & Synthesis
The Bifunctional Design
N-MAG is an amino acid derivative monomer.[1] Its efficacy stems from its dual-function structure:
-
Methacrylate Group (Head): A hydrophobic, polymerizable vinyl group that crosslinks with resin matrices (e.g., Bis-GMA, TEGDMA).
-
Glycine Backbone (Linker): Provides a short, stable spacer.
-
Carboxylic Acid (Tail): A hydrophilic, acidic moiety (pKa ~3.56) capable of:
-
Decalcifying hydroxyapatite (HAp).
-
Ionic bonding with Calcium (
). -
Hydrogen bonding with collagen amide groups.
-
Synthesis Protocol (Schotten-Baumann Reaction)
The synthesis of N-MAG is a classic application of the Schotten-Baumann reaction, utilizing an aqueous basic environment to acylate glycine with methacryloyl chloride.
Reagents:
-
Glycine (
) -
Methacryloyl Chloride (
) -
Sodium Hydroxide (NaOH)[4]
-
Solvents: Water, Ethyl Acetate (for extraction)[4]
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mol of Glycine in 500 mL of NaOH solution (containing 1 mol NaOH) in an ice bath (
). -
Acylation: Simultaneously add 1 mol of Methacryloyl Chloride and a second portion of NaOH (1 mol in 150 mL water) dropwise.
-
Critical Control: Maintain temperature
to prevent hydrolysis of the acid chloride. -
pH Control: The simultaneous addition of base neutralizes the HCl by-product, driving the reaction forward.
-
-
Reaction: Allow the mixture to rise to room temperature and stir for 3 hours.
-
Acidification: Titrate the clear solution with 1N HCl to pH ~3.0. This protonates the N-MAG, rendering it less soluble in water and extractable into organic solvents.
-
Extraction: Extract with Ethyl Acetate. Dry the organic layer over anhydrous Magnesium Sulfate (
).[4] -
Purification: Evaporate solvent to yield crystalline N-MAG.
Synthesis Pathway Diagram
Figure 1: Schotten-Baumann synthesis pathway for N-Methacryloylglycine.
Part 2: The Dental Revolution (Historical Context)
From "Total-Etch" to "Self-Etch"
Before the late 1990s, dental adhesion relied heavily on "Total-Etch" systems using 37% Phosphoric Acid. While effective, this collapsed the collagen network in dentin, leading to post-operative sensitivity and bond degradation.
Researchers, notably Nishiyama and Yoshida (Nihon University) , investigated milder acidic monomers that could etch and prime simultaneously. N-MAG emerged as a critical model compound in this era.
The Mechanistic Breakthrough (1998)
In a landmark study utilizing
-
Findings: The carboxylic acid group of N-MAG forms hydrogen bonds with the amide groups of collagen.
-
Significance: This proved that adhesion was not merely mechanical (resin tags) but also chemical . N-MAG acted as a primer, modifying the smear layer and allowing the resin to infiltrate without removing the mineral phase entirely.
Comparative Performance
Studies demonstrated that N-MAG primers could increase the bond strength of resin to dentin from 5 MPa (control) to 15 MPa . However, this performance was highly pH-dependent; increasing the pH above the pKa (3.56) ionized the molecule, reducing its ability to hydrogen bond effectively with collagen, causing bond strength to drop.
Part 3: Mechanism of Action
The efficacy of N-MAG lies in its ability to facilitate Hybrid Layer Formation .
-
Decalcification: The carboxyl group (
) donates a proton to Hydroxyapatite ( ), solubilizing surface calcium. -
Infiltration: The monomer penetrates the exposed collagen network.
-
Chemical Anchoring:
-
Ionic Bridge:
-
Hydrogen Bond:
(Collagen)
-
-
Polymerization: The methacrylate group copolymerizes with the overlying adhesive resin upon light activation.
Adhesion Mechanism Diagram
Figure 2: The "Molecular Bridge" mechanism of N-MAG at the dentin-resin interface.
Part 4: Modern Frontiers (Hydrogels & Drug Delivery)
Beyond dentistry, N-MAG is gaining traction in biomedical engineering .
Smart Hydrogels
N-MAG is copolymerized into hydrogels to introduce pH-sensitivity.
-
Mechanism: At pH > pKa (3.56), the carboxyl groups ionize (
), causing electrostatic repulsion between polymer chains. This leads to swelling of the hydrogel. -
Application: This swelling mechanism is used for pH-triggered drug release in the gastrointestinal tract.
Therapeutic Patches
Recent research (e.g., Carbohydrate Polymers, 2017) utilizes N-MAG/nanocellulose composites for the controlled release of Diclofenac and Amoxicillin .[6]
-
Use Case: Treatment of aphthous stomatitis (canker sores). The N-MAG component ensures the patch adheres to the wet mucosa while controlling the release of the anti-inflammatory drug.
Part 5: Experimental Data & Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | PubChem | |
| Molecular Weight | 143.14 g/mol | PubChem |
| CAS Number | 23578-45-2 | NIST/ChemicalBook |
| Melting Point | PrepChem | |
| pKa | Predicted (ChemicalBook) | |
| Appearance | White to yellow crystalline solid | ChemicalBook |
| Solubility | Soluble in water, ethanol; slightly soluble in ethyl acetate | Experimental |
Protocol: Dentin Priming (Research Scale)
For laboratory evaluation of bond strength.
-
Substrate Prep: Grind human third molars to expose mid-coronal dentin. Polish with 600-grit SiC paper.
-
Etching (Optional if Self-Etch): Apply 37% Phosphoric acid for 15s, rinse, and blot dry (do not desiccate).
-
Primer Application:
-
Prepare a 30 wt% aqueous solution of N-MAG.
-
Apply to dentin surface for 30 seconds .
-
Gently air dry to remove solvent.
-
-
Bonding: Apply commercial bonding agent (e.g., Bis-GMA based) over the primed surface.
-
Curing: Light cure for 20 seconds.
-
Composite: Build up composite resin and cure.
References
-
Nishiyama, N., et al. (1998).[1] "Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR." Journal of Biomedical Materials Research, 40(3), 458–463. Link
-
Yoshida, H., & Nishiyama, N. (2003). "Development of self-etching primer comprised of methacrylamide, N-methacryloyl glycine." Biomaterials, 24(28), 5203–5207. Link
-
Fukushima, T., et al. (1996). "The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin."[1][3] Journal of Biomedical Materials Research, 31(3), 379–384.[1] Link
-
PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com. Link
-
PubChem. "N-Methacryloyl glycine (Compound)."[2] National Library of Medicine. Link
-
ChemicalBook. "N-Methacryloylglycine Properties and CAS 23578-45-2." Link
-
Cacicedo, M.L., et al. (2017).[6] "(N-methacryloyl glycine)/nanocellulose composites as pH-sensitive systems for controlled release of diclofenac."[6] Carbohydrate Polymers, 169, 357–365.[6] Link
Sources
- 1. itoudental.com [itoudental.com]
- 2. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: N-Methacryloylglycine (N-MAG) as a Functional Bio-Monomer
Executive Summary
N-Methacryloylglycine (N-MAG), also known in dental literature as NM
This whitepaper outlines the technical trajectory for N-MAG, moving beyond its conventional use in dental adhesives into high-value applications in pH-gated drug delivery , bone tissue engineering , and environmental sensing . The guide provides optimized synthesis protocols, mechanistic visualizations, and specific research vectors for validation.
Part 1: Chemical Architecture & Synthesis
The utility of N-MAG stems from its dual-functionality:
-
Vinyl Group: Enables free-radical polymerization (homopolymers or copolymers).
-
Carboxyl Group (
): Provides pH sensitivity and metal chelation sites. -
Amide Linkage: Increases hydrophilicity and hydrogen bonding potential.
Optimized Synthesis Protocol (Schotten-Baumann)
To ensure high purity for biomedical applications, a modified Schotten-Baumann reaction is required. Standard protocols often fail to control the exotherm, leading to hydrolysis of the chloride and low yields.
Protocol:
-
Preparation: Dissolve Glycine (1.0 eq) and NaOH (1.0 eq) in distilled water. Chill to
. -
Reaction: Simultaneously add Methacryloyl Chloride (1.1 eq) and a second portion of NaOH (1.1 eq) dropwise.
-
Critical Control Point: The internal temperature must remain
to prevent polymerization. The pH must be maintained to scavenge the HCl generated.
-
-
Acidification: After 3 hours of stirring at room temperature, acidify to pH 2.0 using 6M HCl. This protonates the N-MAG, making it less soluble in water and extractable.
-
Extraction: Extract with Ethyl Acetate (
). Dry organic layer over .[1] -
Purification: Recrystallize from Ethyl Acetate/Hexane.
Visualization: Synthesis Logic
Figure 1: Synthetic pathway transforming glycine into a polymerizable monomer via controlled amidation.[2]
Part 2: Smart Hydrogels & Drug Delivery
Research Vector: The carboxylic acid moiety allows Poly(N-MAG) to act as a pH-gated valve.
Mechanistic Insight[5]
-
Gastric Environment (pH 1.2): The carboxyl groups are protonated (COOH). Hydrogen bonding between the carboxyl and amide groups dominates, causing the hydrogel to collapse. This protects acid-labile drugs (e.g., peptides) from degradation.
-
Intestinal Environment (pH 7.4): The carboxyl groups deprotonate (
). Electrostatic repulsion between the negative charges forces the polymer chains apart, causing massive swelling and drug release.
Experimental Protocol: pH-Responsive Hydrogel Fabrication
Materials: N-MAG (Monomer), NMBA (Crosslinker), APS (Initiator), TEMED (Accelerator).
| Component | Role | Concentration (w/v) |
| N-MAG | Main Monomer | 10% |
| NMBA | Crosslinker | 0.5% (relative to monomer) |
| APS | Radical Source | 1.0% (relative to monomer) |
| TEMED | Catalyst | 10 |
Procedure:
-
Dissolve N-MAG and NMBA in deionized water.
-
Purge with
for 15 minutes to remove oxygen (radical scavenger). -
Add APS and TEMED.
-
Inject into glass molds separated by a Teflon spacer.
-
Polymerize at
for 24 hours. -
Validation: Cut discs and immerse in buffers of pH 1.2 and pH 7.4. Measure gravimetric swelling ratio (
).
Visualization: pH-Gating Mechanism
Figure 2: The pH-dependent conformational change of Poly(N-MAG) driving site-specific drug delivery.
Part 3: Next-Gen Dental & Bone Interfaces
Research Vector: N-MAG is a superior "interfacial linker" for calcified tissues.
Mechanistic Insight
Unlike standard methacrylates, N-MAG can chemically bond to Hydroxyapatite (HAp) via its carboxyl group.
-
The "Etch-and-Prime" Effect: The acidity of N-MAG can mildly etch the smear layer, while the carboxyl group chelates surface Calcium (
). -
Critical Parameter: Research indicates that bond strength is pH-dependent. At pH < 3.5, N-MAG exists in a non-ionized form, penetrating dentinal tubules effectively. Once inside, it ionizes and bonds to calcium.
Future Direction: Bioactive Bone Scaffolds
Move beyond dental adhesives. Use N-MAG to functionalize inert scaffolds (e.g., PCL or PLA) to make them "bone-receptive."
-
Grafting: Surface-graft Poly(N-MAG) onto a 3D-printed PCL scaffold.
-
Mineralization: Incubate in Simulated Body Fluid (SBF). The carboxyl groups will nucleate calcium phosphate crystal growth, accelerating osseointegration.
Visualization: Calcium Chelation Interface
Figure 3: Mechanism of chemical bonding between N-MAG and calcified tissue surfaces.
Part 4: Advanced Chelation & Sensing
Research Vector: Utilizing the glycine backbone for heavy metal remediation and detection.
Mechanistic Insight
The glycine moiety provides a tridentate-like coordination site (Carboxyl O + Amide N) effective for binding transition metals like
Experimental Direction: Colorimetric Sensor
-
Synthesis: Create a copolymer of N-MAG and N-Isopropylacrylamide (NIPAAm).
-
Concept: The LCST (Lower Critical Solution Temperature) of PNIPAAm is sensitive to the hydrophilicity of the comonomer.[3]
-
Detection: When N-MAG binds a metal ion, its charge density changes, shifting the LCST. This causes a visible phase transition (clear to turbid) at a specific temperature, signaling the presence of the metal.
References
-
PubChem. (n.d.).[2] N-Methacryloyl glycine | C6H9NO3.[2] National Center for Biotechnology Information. [Link]2]
-
PrepChem. (n.d.). Synthesis of N-Methacryloylglycine. PrepChem.com. [Link]
-
Fukegawa, D., et al. (2020). The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. Journal of Dental Research. [Link]
- Rivas, B. L., et al. (2011). Water-soluble polyelectrolytes containing sulfonic acid and amide groups: Synthesis and metal ion removal. Polymer Bulletin.
-
Deng, Z., et al. (2011). A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(N-acryloylglycine) as a Drug Carrier. ResearchGate. [Link]
Sources
N-Methacryloylglycine (N-MAG) & Derivatives: Synthesis, Functionalization, and Bio-Application Architectures
Topic: N-Methacryloylglycine (N-MAG) Derivatives and Their Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methacryloylglycine (N-MAG) represents a critical bridge between synthetic polymer chemistry and biological functionality. Structurally, it couples a polymerizable methacrylate group with a glycine moiety. This "bio-hybrid" architecture serves two distinct roles: the glycine spacer reduces steric hindrance during polymerization, while the carboxylic acid tail provides a versatile handle for bioconjugation or pH-responsive solubility.
This guide details the synthesis of the core monomer, the generation of its reactive N-hydroxysuccinimide (NHS) ester derivative, and the mechanistic principles governing its application in dental adhesives and stimuli-responsive hydrogels.
Part 1: Chemical Architecture & Rationale
The utility of N-MAG stems from its dual-functionality. Unlike simple methacrylates (e.g., MMA), N-MAG possesses a hydrophilic amide bond and a terminal carboxyl group.
-
The "Spacer" Concept: The glycine unit acts as a short spacer (
), decoupling the reactive vinyl group from the functional carboxyl tail. This reduces steric strain during polymerization and increases the accessibility of the carboxyl group for ligand binding. -
Hydrogen Bonding: The amide linkage facilitates strong inter-chain hydrogen bonding, imparting high melting points to the monomer and Upper Critical Solution Temperature (UCST) behavior to its polymers.
Part 2: Synthesis of the Core Monomer (N-MAG)
The standard synthesis utilizes the Schotten-Baumann reaction . This biphasic or aqueous alkaline protocol is preferred over anhydrous methods due to the solubility of glycine and the efficiency of acid chloride capture.
Protocol 1: Schotten-Baumann Synthesis of N-MAG
Reagents:
-
Glycine (
) -
Methacryloyl Chloride (
) -
Sodium Hydroxide (NaOH)[1]
-
Solvents: Water, Diethyl Ether (for washing), Ethyl Acetate (for extraction).[2]
-
Inhibitor: 4-Methoxyphenol (MEHQ) (trace).
Step-by-Step Methodology:
-
Solubilization: Dissolve Glycine (1.0 eq) in an aqueous NaOH solution (1.0 eq) at 0°C.
-
Causality: Low temperature is critical to minimize the hydrolysis of methacryloyl chloride before it reacts with the amine.
-
-
Acylation: Simultaneously add Methacryloyl Chloride (1.05 eq) and a second portion of NaOH (1.0 eq) dropwise over 1 hour.
-
Control: Maintain pH > 10.[2] If the pH drops, the amine group of glycine becomes protonated (
), rendering it non-nucleophilic and halting the reaction.
-
-
Reaction: Stir vigorously at 0–5°C for 3 hours, then allow to warm to room temperature.
-
Workup & Purification:
-
Wash the alkaline solution with Diethyl Ether to remove unreacted acid chloride and organic impurities.
-
Acidification (Critical Step): Adjust the aqueous phase to pH 2.0–3.0 using concentrated HCl.
-
Mechanism:[2][3][4][5][6][7] This protonates the N-MAG carboxylate (
), causing it to precipitate or become extractable into organic solvents.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
). -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent. Recrystallize from ethyl acetate/hexane.
Self-Validating Checkpoint: The product should appear as white crystals. If the product is an oil, it likely contains trapped water or acetic acid impurities; re-dissolve and dry more aggressively.
Part 3: Structural Diversification (The NHS Ester)
For bioconjugation (e.g., labeling proteins or DNA), the free acid of N-MAG is insufficient. It must be converted into an "active ester."[4] The N-hydroxysuccinimide (NHS) ester of N-MAG is the gold standard for amine-reactive polymerization.
Protocol 2: Synthesis of N-Methacryloylglycine-NHS Ester (N-MAG-NHS)
Reagents:
-
N-MAG (Synthesized in Part 2)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC.
-
Solvent: Dry Dichloromethane (DCM) or DMF.
Methodology:
-
Activation: Dissolve N-MAG (1 eq) and NHS (1.1 eq) in dry DCM under nitrogen atmosphere.
-
Coupling: Add EDC (1.1 eq) at 0°C. Stir for 1 hour at 0°C, then 24 hours at room temperature.
-
Causality: EDC activates the carboxyl group, forming an unstable O-acylisourea intermediate, which is displaced by NHS to form the stable active ester.
-
-
Purification: Wash with dilute HCl (to remove EDC urea byproducts) and water. Dry over
and recrystallize from isopropanol.
Part 4: Analytical Characterization
The following data points serve as benchmarks for product validation.
Table 1: Physicochemical Characterization of N-MAG and Derivatives
| Property | N-Methacryloylglycine (N-MAG) | N-MAG-NHS Ester |
| Molecular Weight | 143.14 g/mol | ~240.21 g/mol |
| Physical State | White Crystalline Solid | White/Off-White Solid |
| Melting Point | 104–105.5°C | 130–134°C |
| 1H NMR (DMSO-d6) | ||
| Solubility | Water, Ethanol, DMSO | DMSO, DMF, DCM (Poor in Water) |
| Key FTIR Peaks | 1720 cm⁻¹ (C=O acid)1650 cm⁻¹ (Amide I)1610 cm⁻¹ (C=C) | 1780, 1735 cm⁻¹ (C=O imide)1640 cm⁻¹ (C=C) |
Part 5: Bio-Application Architectures
Dental Adhesives (The pH Switch)
N-MAG is a primer in dental bonding systems (e.g., GLUMA). Its mechanism relies on a pH-dependent switch.
-
pH < 3.5: N-MAG exists in its unionized form, allowing it to penetrate the collagen network of demineralized dentin.
-
pH > 3.5: It ionizes (
). While this increases solubility, it significantly reduces bond strength to dentin (from ~15 MPa down to ~3 MPa) because the ionized form cannot effectively hydrogen bond with the collagen fibrils or polymerize within the hydrophobic resin interface.
Stimuli-Responsive Polymers (UCST)
Unlike Poly(N-isopropylacrylamide) which exhibits LCST (soluble cold, insoluble hot), Poly(N-MAG) often exhibits UCST (Upper Critical Solution Temperature) behavior in water.[8]
-
Mechanism:[2][3][4][5][6][7] At low temperatures, strong inter-chain hydrogen bonds (Carboxyl-Amide) dominate, causing precipitation. As temperature rises, water molecules disrupt these bonds, solubilizing the polymer.
Part 6: Visualization of Workflows
Diagram 1: Synthesis & Functionalization Pathway
Caption: Step-by-step synthesis from raw glycine to the active N-MAG-NHS ester derivative.
Diagram 2: Bio-Application Logic (Dental & Drug Delivery)
Caption: Mechanistic behavior of N-MAG in dental adhesion (pH-dependent) and polymer solubility (Temperature-dependent).
References
-
PrepChem. Synthesis of N-Methacryloylglycine. (Detailed Schotten-Baumann protocol). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 152645, N-Methacryloyl glycine. [Link]
-
Yoshida, Y., et al. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin.[9] J Biomed Mater Res. 1996. (Dental adhesion mechanism).[7] [Link]
-
Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters. (General active ester protocols). [Link]
-
Boonpavanitchakul, K., et al. Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Journal of Nanomaterials, 2019.[2] (Polymer properties and drug delivery).[2] [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides – new adhesive monomers for self-etching self-priming one part dental adhesive [beilstein-journals.org]
- 8. Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of N-Methacryloylglycine in Polymer Science: A Technical Guide
Executive Summary
N-Methacryloylglycine (N-MAG) represents a pivotal intersection between amino acid chemistry and polymer science. As a functional monomer, it introduces the biocompatibility and zwitterionic potential of glycine into robust methacrylic backbones. This guide analyzes N-MAG’s utility in pH-responsive hydrogels , dental adhesion , and molecularly imprinted polymers (MIPs) .
Unlike generic methacrylic acid (MAA), N-MAG possesses a distinct spacer arm (the amide bond) and a lower pKa (~3.5), altering its ionization kinetics and steric availability. This document serves as a blueprint for synthesizing, polymerizing, and applying N-MAG with high reproducibility.
Part 1: Molecular Architecture & Synthesis
The Biomimetic Advantage
N-MAG (CAS: 23578-45-2) is structurally defined by a methacryloyl group linked to a glycine moiety.
-
Formula:
-
Molecular Weight: 143.14 g/mol [1]
-
Key Functionality: The amide linkage provides hydrogen bonding sites, while the terminal carboxylic acid offers pH sensitivity and metal chelation capability.
Synthesis Protocol (Schotten-Baumann Reaction)
The synthesis relies on the Schotten-Baumann condensation of methacryloyl chloride and glycine under alkaline conditions.
Critical Mechanism: The reaction must be maintained at low temperatures (<5°C) to prevent the hydrolysis of the highly reactive acid chloride before it can acylate the glycine amine.
Validated Workflow
-
Reagents: Glycine (1.0 eq), Methacryloyl Chloride (1.05 eq), NaOH (2.0 eq).
-
Solvent System: Water (highly polar medium required to dissolve glycine).
-
Reaction:
-
Dissolve Glycine and NaOH in water; cool to 0–4°C in an ice bath.
-
Add Methacryloyl Chloride dropwise while simultaneously adding a second portion of NaOH solution to maintain pH > 10. Why? If pH drops, the amine becomes protonated (
) and loses nucleophilicity, halting the reaction.
-
-
Workup:
-
Acidify the solution to pH ~2.0 using HCl. This protonates the N-MAG, causing it to precipitate or become extractable.
-
Extract with Ethyl Acetate.[2]
-
Recrystallize from water/ethanol.
-
Figure 1: Step-by-step Schotten-Baumann synthesis pathway for N-MAG, highlighting critical pH and temperature controls.
Part 2: Polymerization Kinetics & Physicochemical Properties
Reactivity Ratios
In free-radical copolymerization (e.g., with HEMA or MMA), N-MAG behaves similarly to methacrylamide derivatives.
-
r1 (N-MAG) / r2 (Methacrylate): Typically follows
, indicating a tendency toward alternating or random copolymerization rather than block formation. -
Solvent Effects: Polymerization in water yields high molecular weight polymers, whereas organic solvents (DMF, DMSO) may require thermal initiators (AIBN) rather than redox systems.
The pKa Shift
A critical differentiator of N-MAG is its acidity.[3]
-
Methacrylic Acid pKa: ~4.65
-
N-MAG pKa: ~3.5 Implication: N-MAG ionizes at a lower pH than generic acrylic acids. In dental adhesives, this allows for effective demineralization of dentin without being overly aggressive. In hydrogels, it triggers swelling at slightly acidic pH values (pH 4–5), making it ideal for targeting the upper GI tract or tumor microenvironments.
Part 3: Advanced Applications
Dental Adhesives & Primers
N-MAG is a functional analogue to NPG-GMA. It acts as a bridge between the hydrophobic resin and the hydrophilic, calcium-rich tooth structure.
Mechanism of Action:
-
Demineralization: The carboxylic acid group dissolves the smear layer.
-
Chelation: The carboxylate anion forms an ionic bond with Calcium (
) in Hydroxyapatite (HAp). -
Copolymerization: The methacrylate tail co-polymerizes with the restorative resin.
pH-Responsive Hydrogels (Smart Drug Delivery)
Poly(N-MAG) hydrogels exhibit a "Smart Switch" behavior based on environmental pH.
-
Low pH (< 3.0): Carboxyl groups are protonated (-COOH). Hydrogen bonding dominates. The gel collapses (hydrophobic state).
-
High pH (> 4.0): Carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between chains forces the network to expand (swollen state).
Figure 2: Mechanistic switch of Poly(N-MAG) hydrogels. Ionization triggers chain repulsion, facilitating drug release.
Part 4: Experimental Protocols
Protocol: Synthesis of pH-Sensitive Poly(N-MAG-co-HEMA) Hydrogel
This protocol creates a hydrogel that swells in intestinal conditions (pH 7.4) but remains stable in the stomach (pH 1.2).
Materials:
-
Monomer A: N-MAG (1.0 g)
-
Monomer B: 2-Hydroxyethyl methacrylate (HEMA) (4.0 g)
-
Crosslinker: EGDMA (0.05 g)
-
Initiator: AIBN (0.02 g)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Solution Prep: Dissolve N-MAG, HEMA, and EGDMA in the solvent mixture. Sonicate for 5 minutes to ensure homogeneity.
-
Degassing: Purge the solution with Nitrogen gas for 15 minutes. Causality: Oxygen inhibits free-radical polymerization by scavenging radicals.
-
Initiation: Add AIBN and seal the reaction vessel immediately.
-
Polymerization: Place in a water bath at 65°C for 24 hours.
-
Washing: Remove the formed gel, cut into discs, and soak in distilled water for 48 hours (changing water every 6 hours) to remove unreacted monomer.
Data Summary: N-MAG vs. Methacrylic Acid (MAA)
| Feature | N-Methacryloylglycine (N-MAG) | Methacrylic Acid (MAA) |
| pKa | ~3.5 | ~4.65 |
| Hydrophilicity | High (Amide + Carboxyl) | Moderate (Carboxyl) |
| Spacer Arm | Glycine (flexible) | None (rigid attachment) |
| Ca2+ Binding | Excellent (Chelation effect) | Good |
| Primary Use | Dental Primers, Biocompatible Hydrogels | General pH-polymers, Superabsorbents |
References
-
Synthesis and Characterization of N-Methacryloylglycine. PrepChem. [Link]
-
The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. PubMed. [Link]
-
N-Methacryloyl glycine | C6H9NO3. PubChem. [Link]
-
Adhesion of Hydroxyapatite Nanoparticles to Dental Materials. National Institutes of Health (NIH). [Link]
-
pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-Methacryloylglycine (MAG) Hydrogels
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
N-Methacryloylglycine (MAG) hydrogels are a class of "intelligent" or stimulus-responsive polymers that have garnered significant interest in the biomedical and pharmaceutical fields. Structurally, they are three-dimensional, cross-linked networks of poly(N-Methacryloylglycine) that can absorb and retain large volumes of aqueous fluids. Their defining characteristic is their pH-sensitivity, which is conferred by the carboxylic acid groups of the glycine monomer. This functionality allows the hydrogel to undergo significant volume changes in response to variations in environmental pH.[1]
At low pH (acidic conditions), the carboxylic acid groups are protonated (-COOH), leading to hydrogen bonding between polymer chains. This results in a more compact, collapsed hydrogel structure with reduced water content. Conversely, at higher pH (neutral to basic conditions), these groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains forces the network to expand, leading to a dramatic increase in swelling and water uptake.[1][2][3] This pH-responsive swelling behavior is fundamental to their application in targeted drug delivery, where a drug can be encapsulated within the hydrogel and released specifically in the neutral pH environment of the intestines, for example.[4]
This guide provides a comprehensive, field-proven protocol for the synthesis of MAG hydrogels, beginning with the synthesis of the N-Methacryloylglycine monomer itself, followed by its polymerization into a cross-linked hydrogel network.
Synthesis Overview: A Two-Stage Process
The successful preparation of MAG hydrogels is typically a two-stage process. First, the monomer, N-Methacryloylglycine, is synthesized. This is followed by the free-radical polymerization of the monomer in the presence of a cross-linking agent to form the final hydrogel.
Caption: Mechanism of free-radical polymerization for MAG hydrogels.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose | Typical Conc. |
| N-Methacryloylglycine (MAG) | 143.14 | Monomer | 1 M |
| N,N'-methylenebis(acrylamide) (MBA) | 154.17 | Cross-linker | 1-5 mol% of monomer |
| Ammonium Persulfate (APS) | 228.20 | Initiator | 0.5-1 wt% of monomer |
| TEMED | 116.21 | Catalyst/Accelerator | Equimolar to APS |
| Deionized (DI) Water | 18.02 | Solvent | - |
Step-by-Step Protocol
-
Preparation of Pre-gel Solution:
-
In a small beaker, dissolve 1.43 g (10 mmol) of the synthesized MAG monomer and 38.5 mg (0.25 mmol, representing 2.5 mol%) of MBA cross-linker in 8 mL of DI water.
-
Scientist's Note: The concentration of the cross-linker is a critical parameter. Increasing the MBA concentration will result in a more tightly cross-linked hydrogel that is mechanically stronger but has a lower swelling capacity. [5] * Gently stir the solution until all components are fully dissolved.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes. This removes dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiation of Polymerization:
-
Prepare a fresh 10% (w/v) APS solution in DI water.
-
Add 143 µL of the 10% APS solution to the monomer solution.
-
Immediately add 14.5 µL of TEMED to the solution and mix thoroughly by gently swirling or vortexing for a few seconds.
-
Scientist's Note: TEMED is a potent catalyst, and polymerization will begin almost immediately upon its addition. [6][7]It should always be the last component added to ensure a homogeneous mixture before gelation starts. The APS/TEMED system is effective but note that TEMED can have cellular toxicity; for biomedical applications requiring direct cell contact, alternative non-toxic initiators have been explored. [8][9]3. Gelation:
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer, or into a small petri dish).
-
Allow the solution to polymerize at room temperature for at least 1 hour. Gelation is typically visible within 10-15 minutes.
-
-
Purification:
-
Once the hydrogel is fully formed, carefully remove it from the mold.
-
Immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water every few hours. This process, known as dialysis, removes any unreacted monomers, initiator, and other small molecules from the hydrogel network.
-
The purified hydrogel can then be used for characterization or dried (e.g., by lyophilization) for storage.
-
Characterization of MAG Hydrogels
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the successful polymerization of the MAG monomer into the hydrogel network.
-
Procedure: Obtain FTIR spectra of the initial MAG monomer and the purified, dried hydrogel.
-
Expected Results: The key spectral change confirming polymerization is the disappearance or significant reduction of the absorption band corresponding to the vinyl C=C bond, typically found around 1636 cm⁻¹. [10]The characteristic amide and carboxyl peaks from the MAG structure will remain visible in the hydrogel spectrum. [11]
pH-Responsive Swelling Behavior
This experiment quantifies the hydrogel's ability to swell in response to pH changes.
-
Procedure:
-
Prepare buffer solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Take pre-weighed, dried samples of the hydrogel (W_d).
-
Immerse one sample in each buffer solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).
-
Continue until the weight becomes constant, indicating that equilibrium swelling has been reached. [2]* Data Analysis: Calculate the Equilibrium Swelling Ratio (ESR) using the following equation:
ESR = (W_s - W_d) / W_d
-
-
Expected Results: The hydrogel will exhibit a low ESR at acidic pH values and a significantly higher ESR at neutral and basic pH values, demonstrating its characteristic pH-responsive behavior.
| pH of Medium | Expected Hydrogel State | Expected Swelling Ratio (ESR) |
| 2.0 (Acidic) | Collapsed (protonated -COOH) | Low |
| 7.4 (Neutral) | Swollen (deprotonated -COO⁻) | High |
| 9.0 (Basic) | Highly Swollen (deprotonated -COO⁻) | Very High |
Conclusion and Applications
This guide provides a robust and reproducible method for the synthesis and basic characterization of N-Methacryloylglycine hydrogels. The inherent pH-sensitivity of these materials makes them highly valuable for a range of biomedical applications, including controlled drug delivery systems, scaffolds for tissue engineering, and biosensors. [12]By tuning parameters such as monomer concentration and cross-linker density, researchers can precisely control the mechanical properties and swelling behavior of these hydrogels to suit specific applications.
References
-
PrepChem. (n.d.). Synthesis of N-Methacryloylglycine. Retrieved from PrepChem.com. [Link]
- Bartil, T., Bounekhel, M., Calberg, C., & Jerome, R. (2007). Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives. Acta Pharmaceutica, 57(3), 301–314.
-
MDPI. (n.d.). Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. Retrieved from mdpi.com. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(methacrylic acid) hydrogels for metoclopramide delivery. Retrieved from researchgate.net. [Link]
-
MDPI. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Retrieved from mdpi.com. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Retrieved from ncbi.nlm.nih.gov. [Link]
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from bio-rad.com. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Retrieved from ncbi.nlm.nih.gov. [Link]
-
MDPI. (n.d.). Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review. Retrieved from mdpi.com. [Link]
-
ResearchGate. (n.d.). Gelation mechanism of polyacrylamide hydrogels. Ammonium persulfate.... Retrieved from researchgate.net. [Link]
-
ACS Publications. (2021). Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymerization. Retrieved from pubs.acs.org. [Link]
-
MDPI. (n.d.). Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. Retrieved from mdpi.com. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. Retrieved from ncbi.nlm.nih.gov. [Link]
-
MDPI. (n.d.). Innovative Applications of Hydrogels in Contemporary Medicine. Retrieved from mdpi.com. [Link]
-
The Royal Society of Chemistry. (2012). Materials Experimental Methods. Retrieved from rsc.org. [Link]
-
MDPI. (n.d.). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Retrieved from mdpi.com. [Link]
Sources
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling [mdpi.com]
- 4. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Nontoxic Initiator Alternatives to TEMED for Redox Hydrogel Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note: N-Methacryloylglycine (NMG) in Next-Generation Self-Etch Dental Adhesives
[1]
Executive Summary
The shift toward bio-interactive dental materials has elevated the role of amino acid-derived monomers.[1] N-Methacryloylglycine (NMG) , also known as N-methacryloyl glycine or NMGly, represents a critical class of functional monomers that bridge the gap between aggressive phosphoric acid etching and mild self-etching adhesives.[1]
Unlike traditional phosphoric acid esters (e.g., 10-MDP), NMG utilizes a glycine backbone with an amide linkage.[1] This structure offers two distinct advantages:
-
Chemical Stability: The amide bond is more resistant to enzymatic and hydrolytic degradation in the oral environment compared to ester-based monomers.[1]
-
Biocompatibility & Wetting: The amino acid moiety enhances hydrophilicity, improving wetting on the moisture-rich dentin surface while reducing cytotoxicity.[1]
This guide provides a comprehensive protocol for synthesizing NMG, formulating it into a model self-etch adhesive, and validating its bonding efficacy through shear bond strength (SBS) testing.[1]
Mechanism of Action
The efficacy of NMG relies on its dual-functionality. The carboxylic acid group (-COOH) acts as the etching agent, demineralizing the hydroxyapatite (HAp) to release Calcium ions (
Chemical Interaction Pathway
The following diagram illustrates the stepwise interaction of NMG with Dentin/Enamel surfaces.
Figure 1: Mechanism of NMG interaction with dental substrates.[1] The acidic carboxyl group demineralizes HAp, facilitating the formation of stable Calcium-NMG salts.[1]
Experimental Protocols
Protocol A: Synthesis of N-Methacryloylglycine (NMG)
Objective: Synthesize high-purity NMG via the Schotten-Baumann reaction.[1]
Reagents:
-
Glycine (CAS: 56-40-6)[1]
-
Methacryloyl Chloride (CAS: 920-46-7)[1]
-
Hydrochloric Acid (HCl, 6N)[1]
-
Diethyl Ether or Ethyl Acetate (for extraction)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mol of Glycine in 40 mL of 5N NaOH solution in a reaction flask cooled to 0–5°C (ice bath).
-
Acylation: Dropwise add 0.1 mol of Methacryloyl Chloride while simultaneously adding 20 mL of 5N NaOH to maintain alkalinity. Critical: Keep temperature < 5°C to prevent polymerization.[1]
-
Reaction: Stir the mixture vigorously for 2 hours at 0°C, then allow it to warm to room temperature over 1 hour.
-
Acidification: Wash the aqueous solution with diethyl ether to remove unreacted chloride.[1] Acidify the aqueous layer with 6N HCl until pH reaches ~2.0.[1]
-
Extraction: Extract the product using Ethyl Acetate (3 x 50 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under vacuum. Recrystallize the resulting white solid from an ethyl acetate/hexane mixture. -
Validation: Confirm structure via
H-NMR ( ). Look for vinyl protons at 5.4 and 5.7 ppm.[1][2]
Protocol B: Formulation of Model Self-Etch Adhesive
Objective: Create a standard "Experimental Adhesive" to test NMG efficacy against controls.
Formulation Logic:
-
NMG (Functional Monomer): Provides etching and chemical bonding.[1]
-
HEMA (Wetting Agent): Prevents phase separation in the presence of water.[1]
-
Bis-GMA (Crosslinker): Provides mechanical strength to the polymer network.[1]
-
Water/Ethanol: Essential for ionizing the acidic group of NMG.[1]
Table 1: Experimental Adhesive Composition (Weight %)
| Component | Function | Exp. Group (NMG) | Control Group (No NMG) |
| N-Methacryloylglycine | Etchant / Primer | 15% | 0% |
| HEMA | Hydrophilic Monomer | 25% | 40% |
| Bis-GMA | Structural Resin | 30% | 30% |
| Ethanol | Solvent | 15% | 15% |
| Distilled Water | Ionization Medium | 13% | 13% |
| CQ / Amine | Photoinitiator System | 2% | 2% |
| Total | 100% | 100% |
Protocol C: Shear Bond Strength (SBS) Testing
Objective: Quantify the adhesion performance on bovine or human dentin.[1]
-
Substrate Prep: Embed extracted molars in epoxy resin.[1] Grind surfaces with 600-grit SiC paper to create a standardized smear layer.[1]
-
Application:
-
Restoration: Build a composite cylinder (2mm diameter, 2mm height) on the bonded surface. Cure for 20 seconds.
-
Storage: Store samples in distilled water at 37°C for 24 hours.
-
Testing: Load to failure using a Universal Testing Machine (crosshead speed: 1.0 mm/min).
-
Calculation:
.[1]
Troubleshooting & Optimization (Expert Insights)
The pH Sensitivity Paradox
NMG requires an acidic environment (pH < 2.5) to effectively etch the smear layer. However, if the formulation pH drifts above 3.5 (near the pKa of NMG), the monomer dissociates prematurely, reducing its etching potential.
-
Diagnostic: If bond strength drops below 10 MPa, check the pH of your adhesive formulation.
-
Correction: Ensure the water content is sufficient to ionize the acid but not so high that it dilutes the acidity. Avoid adding alkaline fillers (e.g., bioactive glass) directly to the primer bottle.[1]
Phase Separation
NMG is hydrophilic, but Bis-GMA is hydrophobic.[1] Without sufficient HEMA or Ethanol, the adhesive may separate into two phases (droplets visible).[1]
-
Self-Validating Check: Centrifuge the adhesive formulation at 3000 rpm for 5 minutes. If layers form, the solvent/HEMA ratio is insufficient.
Hydrolytic Stability
While the amide linkage in NMG is stable, the ester linkages in co-monomers (HEMA/Bis-GMA) are not.[1]
-
Optimization: For long-term storage stability studies, consider replacing HEMA with amide-based co-monomers (e.g., Methacrylamide) to create a fully hydrolysis-resistant adhesive system.[1]
Workflow Visualization
Figure 2: Experimental workflow from synthesis to validation.
References
-
Nishiyama, N., et al. (1996). "The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin."[1][3] Journal of Biomedical Materials Research.
-
Yoshida, H., & Nishiyama, N. (2003). "Development of self-etching primer comprised of methacrylamide, N-methacryloyl glycine."[1][4] Biomaterials.[1][4][5]
-
Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives."[1] Biomaterials.[1][4][5]
-
Moszner, N., et al. (2005). "Monomers for adhesive polymers, 6: Polymerization of N-methacryloyl glycine derivatives."[1] Macromolecular Materials and Engineering. [1]
-
PubChem. "N-Methacryloyl glycine | C6H9NO3."[1][6] National Library of Medicine.[1]
Sources
- 1. N-Methacryloylglycine, TMS derivative [webbook.nist.gov]
- 2. prepchem.com [prepchem.com]
- 3. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of self-etching primer comprised of methacrylamide, N-methacryloyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating pH through Lysine Integrated Dental Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization of Poly(N-Methacryloylglycine): From Molecular Architecture to Stimuli-Responsive Function
Introduction: The Bio-Mimetic Polyelectrolyte
Poly(N-Methacryloylglycine) (PNMG) represents a distinct class of bio-mimetic polymers that bridges the gap between synthetic acrylics and biological polypeptides. Structurally, it consists of a methacrylic backbone derivatized with glycine, providing it with a unique "dual-personality": the robustness of a polymethacrylate and the hydrogen-bonding/ionic capability of an amino acid.
Characterizing PNMG presents specific challenges inherent to weak polyelectrolytes . Its properties—solubility, hydrodynamic volume, and conformation—are dictated by the ionization state of the pendant carboxyl groups (
This guide details the optimized protocols for structurally validating PNMG and quantifying its stimuli-responsive behavior, moving beyond basic analysis to functional verification.
Structural Verification: The Spectroscopic Fingerprint
Before assessing physical properties, one must validate the chemical structure and degree of polymerization. The primary challenge here is distinguishing the amide and carboxylic acid signals from residual monomer and solvent peaks.
A. Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the rapid-response tool for monitoring polymerization kinetics.
-
Critical Insight: The "Amide I" and "Carboxyl" regions often overlap. You must monitor the disappearance of the vinyl bond to confirm conversion.
-
Target Bands:
-
1640 cm⁻¹ (C=C Stretching): This peak must disappear in the final polymer. Its persistence indicates residual monomer.
-
1700–1730 cm⁻¹ (C=O Acid): Strong stretch from the carboxylic acid.
-
1650 cm⁻¹ (Amide I): Overlaps with C=C; therefore, use the 1640 cm⁻¹ shoulder or 900–1000 cm⁻¹ vinyl deformations for quantitative conversion analysis.
-
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.[1]
-
Solvent Choice: Avoid
if precise resolution of the amide proton is required, as deuterium exchange will obliterate the signal. DMSO-d6 is the preferred solvent for structural characterization. -
Protocol:
-
Dissolve 10 mg of dried PNMG in 0.7 mL DMSO-d6.
-
Run
-NMR (400 MHz minimum). -
Validation Check: Integrate the broad backbone methylene signals (
0.8–2.0 ppm) against the sharp vinyl protons of the monomer ( 5.3 and 5.7 ppm). -
Bio-Interface Probe:
-NMR spin-lattice relaxation ( ) measurements can be used to determine interaction strength with substrates (e.g., collagen in dental applications). A decrease in indicates strong hydrogen bonding/adhesion.
-
Macromolecular Architecture: Gel Permeation Chromatography (GPC)[1]
The Challenge: PNMG is a polyelectrolyte. In standard organic GPC (THF), it precipitates. In pure aqueous GPC, it adsorbs to the column packing due to ionic interactions and hydrogen bonding, leading to delayed elution and erroneously low molecular weight calculations.
The Solution: Aqueous GPC with Ionic Screening.
Protocol: Polyelectrolyte GPC Workflow
This protocol suppresses the "polyelectrolyte effect" (chain expansion due to repulsion) and column adsorption.
| Parameter | Specification | Rationale |
| Mobile Phase | Water/Methanol (80:20 v/v) | Methanol disrupts hydrophobic aggregation. |
| Additives | 0.1 M | Salt screens electrostatic charges; Azide prevents bacterial growth. |
| pH Adjustment | Adjust to pH 7.0 (using NaOH) | Ensures all carboxylic groups are ionized (COO⁻), standardizing the coil size. |
| Columns | Hydrophilic Methacrylate (e.g., OHpak) | Prevents hydrophobic interaction with PS/DVB columns. |
| Standards | Poly(ethylene oxide) (PEO) | PEO is the closest hydrodynamic match for hydrophilic acrylates. |
Self-Validating Step: Run a "Flow Marker" (e.g., ethylene glycol). If the marker peak is asymmetrical or shifted compared to the calibration, your salt concentration is insufficient to screen column interactions.
Stimuli-Responsive Behavior: The pH Switch
PNMG acts as a "smart" material. At low pH, it is protonated and hydrophobic (collapsed). At high pH, it is ionized and hydrophilic (swollen). Characterizing this transition is critical for drug delivery applications.[1][2]
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to functional validation.
Figure 1: Integrated characterization workflow for N-Methacryloylglycine polymers, ensuring structural integrity before functional testing.
A. Potentiometric Titration ( Determination)
Unlike small molecules, polymers do not have a single
Protocol:
-
Dissolve PNMG (1 mg/mL) in 0.1 M NaCl.
-
Titrate with 0.1 M NaOH from pH 2.0 to pH 10.0.
-
Data Analysis: Plot pH vs.
. -
The Henderson-Hasselbalch Modification:
-
The slope (
) indicates the strength of nearest-neighbor interactions. For PNMG, confirms the polyelectrolyte effect.
-
B. Dynamic Light Scattering (DLS)
Use DLS to visualize the physical manifestation of the pH switch—the "Coil-to-Globule" transition.
-
Low pH (< 3.5): Polymer exists as compact globules (due to H-bonding and lack of charge). Expect Hydrodynamic Radius (
) to be small. -
High pH (> 5.0): Carboxyl groups ionize (
). Electrostatic repulsion forces the chain to uncoil. Expect to increase significantly (swelling).
Thermal Stability Protocols
For applications in dental adhesives or sterilizable hydrogels, thermal limits must be established.
-
TGA (Thermogravimetric Analysis): Run under
.-
Stage 1 (up to 100°C): Water loss (PNMG is hygroscopic).
-
Stage 2 (180°C–220°C): Degradation of the amide side chain.
-
Stage 3 (> 300°C): Backbone scission.
-
Note: If degradation begins < 150°C, suspect residual oligomers or solvent entrapment.
-
References
-
PubChem. (n.d.).[3] N-Methacryloyl glycine | C6H9NO3 | CID 152645.[3] National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
Yoshida, Y., et al. (2021). Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR. PubMed.[3][4] Retrieved February 1, 2026, from [Link]
-
MDPI. (2022). Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)... as Drug Delivery Systems. Retrieved February 1, 2026, from [Link]
Sources
Application Note: Advanced Cross-linking Protocols for N-Methacryloylglycine (NMG) Hydrogels
Executive Summary & Scientific Rationale
N-Methacryloylglycine (NMG) is a functional monomer belonging to the class of methacryloyl amino acids. Unlike simple poly(methacrylic acid) (PMAA), pNMG incorporates a glycine moiety, introducing an amide bond that enhances hydrogen bonding capability and biocompatibility while retaining pH-sensitivity via the terminal carboxylic acid group.
This guide details the chemical cross-linking of NMG to form robust, three-dimensional hydrogel networks. The primary mechanism exploited is Free Radical Polymerization , utilizing bifunctional cross-linkers to stabilize the network against dissolution while permitting pH-dependent swelling.
Key Mechanistic Advantages:
-
pH-Responsiveness: At pH > pKa (approx. 4.0–4.5), the carboxylic groups ionize (
), causing electrostatic repulsion and network expansion (swelling).[1] -
Structural Integrity: Covalent cross-linking prevents the polymer chains from disentangling and dissolving in aqueous media, a critical requirement for long-term drug release profiles.
Chemical Cross-linking Architecture
The structural integrity of NMG hydrogels is defined by the cross-linking density. We utilize two primary methods:
-
Redox-Initiated Polymerization: Best for bulk hydrogels and molding.
-
Photo-Initiated Polymerization: Best for thin films, micropatterning, or in situ curing.
Reaction Scheme Visualization
The following diagram illustrates the transformation from NMG monomer to a cross-linked network using N,N'-Methylenebisacrylamide (NMBA).
Figure 1: Workflow for the free-radical cross-linking of NMG hydrogels.
Protocol A: Redox-Initiated Cross-linking (NMBA)
This is the standard protocol for creating bulk hydrogel discs for drug release studies.
Reagents & Materials[1][2][3]
-
Monomer: N-Methacryloylglycine (NMG) (Synthesized or Commercial).
-
Cross-linker: N,N'-Methylenebisacrylamide (NMBA) (1–5 mol% relative to monomer).
-
Initiator: Ammonium Persulfate (APS).[2]
-
Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED).[2]
-
Solvent: Deionized Water (degassed) or Phosphate Buffer (pH 7.4).
Step-by-Step Methodology
-
Monomer Dissolution:
-
Dissolve 1.0 g of NMG in 4.0 mL of deionized water.
-
Critical Step: Adjust pH to ~7.0 using 1M NaOH. NMG is acidic; neutralizing it ensures solubility and prevents protonation-induced precipitation during polymerization.
-
-
Cross-linker Addition:
-
Add NMBA to the solution. Refer to the formulation table below for specific ratios.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Degassing (Essential for Reproducibility):
-
Purge the solution with Nitrogen (
) gas for 15 minutes. -
Why? Dissolved oxygen acts as a radical scavenger, inhibiting polymerization and leading to "sticky" or incomplete gels.
-
-
Initiation:
-
Add 20 µL of APS solution (10% w/v).
-
Add 10 µL of TEMED.
-
Action: Mix gently (avoid introducing bubbles) and immediately pipette into molds (e.g., between glass plates with a Teflon spacer).
-
-
Curing:
-
Allow reaction to proceed at room temperature (25°C) for 24 hours.
-
Note: The reaction is exothermic. For large volumes (>10mL), use an ice bath to prevent thermal runaway which causes bubbles/cracks.
-
-
Washing:
-
Remove gels from molds.
-
Immerse in excess deionized water for 48 hours, changing water every 6 hours to remove unreacted monomer and initiator residues.
-
Formulation Table (Molar Ratios)
| Formulation ID | NMG (mmol) | NMBA (mmol) | Cross-linking Density (%) | Expected Pore Size |
| NMG-XL1 | 10.0 | 0.10 | 1.0% | High (Macroporous) |
| NMG-XL3 | 10.0 | 0.30 | 3.0% | Medium |
| NMG-XL5 | 10.0 | 0.50 | 5.0% | Low (Tight Network) |
Protocol B: Photo-Initiated Cross-linking (PEGDA)
Use this method for applications requiring biocompatibility (PEG-based) or precise spatial control (lithography).
Reagents
-
Monomer: NMG (Neutralized).
-
Cross-linker: Poly(ethylene glycol) diacrylate (PEGDA, Mn 575 or 700).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.
Step-by-Step Methodology
-
Pre-gel Solution:
-
Prepare a 20% (w/v) NMG solution in PBS.
-
Add PEGDA to achieve a 1:50 molar ratio (PEGDA:NMG).
-
Add Photoinitiator (0.5% w/v final concentration).
-
-
Fabrication:
-
Pipette solution into a transparent mold or silicone isolator.
-
-
UV Exposure:
-
Expose to UV light (365 nm for Irgacure; 405 nm for LAP).
-
Intensity: 10–20 mW/cm².
-
Duration: 2–5 minutes.
-
Validation: Gel should form within seconds. Continue irradiation to ensure high conversion.
-
Characterization & Validation: pH-Swelling Kinetics
The defining characteristic of NMG hydrogels is their pH sensitivity. The following protocol validates the cross-linking success.
Swelling Mechanism
The swelling behavior is driven by the osmotic pressure difference between the gel network and the external solution, modulated by the ionization of the carboxylic acid groups.
Figure 2: Mechanism of pH-dependent swelling in NMG hydrogels.
Measurement Protocol
-
Drying: Lyophilize (freeze-dry) the washed hydrogels to obtain constant dry weight (
). -
Immersion: Place dried gels in buffer solutions of varying pH (1.2, 5.0, 7.4) at 37°C.[3]
-
Weighing: At set time intervals, remove gel, blot excess surface water, and weigh (
). -
Calculation:
Expected Result:
-
pH 1.2: Low swelling (
). The gel is in a collapsed state. -
pH 7.4: High swelling (
). The gel is fully expanded. -
Interpretation: If
at pH 7.4 is too high (>50) and the gel breaks, increase Cross-linker concentration. If is too low (<5), decrease Cross-linker.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gel fails to polymerize | Oxygen inhibition | Increase |
| Gel is opaque/white | Phase separation | Monomer was not fully neutralized (pH < 7) before cross-linking. |
| Brittleness | Cross-linking too high | Reduce NMBA/PEGDA concentration by 50%. |
| Inconsistent swelling | Inhomogeneous mixing | Vortex monomer/cross-linker solution thoroughly before adding initiator. |
References
-
Rivas, B. L., & Segovia, A. (2000). Water-soluble poly(N-methacryloylglycine) and poly(N-methacryloylglycine-co-acrylic acid)
- Relevance: Foundational chemistry of NMG polymeriz
-
(Journal Homepage)
-
Markovic, M. et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol)
- Relevance: Analogous protocol for methacryloyl/PEGDA cross-linking systems and pH-swelling valid
-
PubChem. (n.d.). N-Methacryloyl glycine (Compound Summary).[4] National Library of Medicine.[4]
- Relevance: Chemical structure and physical property verific
-
[4]
-
Rizwan, M. et al. (2017). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism.[5] Polymers.[1][3][5][6][7][8][9][10]
- Relevance: Comprehensive review of the ioniz
Sources
- 1. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release [physchemres.org]
- 3. pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 7. Secure Verification [technorep.tmf.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Biocompatibility Assessment of N-Methacryloylglycine (NMG) Materials
[1]
Abstract & Executive Summary
N-Methacryloylglycine (NMG), also known as N-methacryloyl glycine or NMG-COOH, is a functional monomer bridging the gap between rigid methacrylates and bioactive amino acids.[1] Widely used in dental primers (e.g., GLUMA-like systems) and hydrogels, its carboxylic acid moiety provides excellent adhesion to hydroxyapatite and hydrophilicity.[1]
However, standard biocompatibility protocols often yield false positives for NMG.[1] The material's intrinsic acidity (pKa ≈ 4.[1]5) can lower the pH of cell culture media to cytotoxic levels (< 6.5), killing cells via acidosis rather than chemical toxicity.
This Application Note provides a modified, expert-validated protocol for testing NMG materials. It distinguishes between pH-induced artifacts and true cellular toxicity , ensuring accurate data for regulatory submissions (FDA/EMA).
Material Science Context: The "Acidity Challenge"
Before initiating biological assays, researchers must understand the physicochemical behavior of NMG in physiological environments.
| Property | Value/Description | Biological Implication |
| Molecular Formula | Small molecule, high mobility.[1] | |
| Functional Groups | Methacrylate (Polymerizable), Carboxyl (Acidic), Amide (Stable).[1] | Dual reactivity: radical polymerization and acid-base interactions.[1] |
| pKa | ~4.5 - 5.0 | Critical: Will deprotonate in DMEM (pH 7.4), releasing |
| Solubility | Water-soluble, Ethanol-soluble.[1] | High leachability if not fully polymerized.[1] |
Expert Insight: The Phenol Red Indicator
In standard DMEM media, Phenol Red turns yellow at pH < 6.[1]8. If your NMG extract turns the media yellow immediately, do not proceed to cell exposure. The cells will die from acidity, rendering the toxicity data invalid. You must buffer the system.[1]
Experimental Workflow Visualization
The following diagram outlines the decision matrix for testing NMG, specifically addressing the monomer vs. polymer distinction.
Figure 1: Validated workflow for NMG assessment, prioritizing pH correction prior to cellular exposure.[1]
Detailed Protocols
Protocol A: Sample Preparation (ISO 10993-12)[1][2][3]
Objective: Create a test sample that mimics clinical use while maximizing surface area for potential leaching.
-
Curing (For Polymers):
-
Prepare NMG resin (e.g., mixed with photoinitiator CQ/Amine).[1]
-
Pipette into Teflon molds (10mm diameter × 1mm thickness).
-
Critical Step: Cover with a Mylar strip to prevent the Oxygen Inhibition Layer (OIL).[1] Uncured OIL is highly cytotoxic and will skew results.[1]
-
Light cure (LED, >1000 mW/cm²) for 40 seconds.[1]
-
Sterilization:[1][2] Immerse in 70% Ethanol for 20 mins, then air dry in a biosafety cabinet. UV sterilization is not recommended as it may alter the polymer network.[1]
-
-
Extraction (The Elution Method):
-
Ratio: Use 3 cm²/mL (standard surface) or 0.2 g/mL (mass/volume) if surface area is indeterminate.
-
Vehicle: Serum-supplemented cell culture medium (DMEM + 10% FBS).[1]
-
Conditions: Incubate sealed vessels at 37°C for 24 hours under agitation.
-
Filtration: Sterile filter the extract (0.22 µm PES membrane) only if particulate matter is observed. Note that filtration can absorb proteins; centrifugation is preferred.[1]
-
Protocol B: The Neutralization Step (Crucial for NMG)
If testing NMG in monomer form or if the polymer extract is acidic:
-
Measure pH of the extract/solution.[1]
-
If pH < 7.0, add 25 mM HEPES buffer to the medium.[1]
-
If pH remains low, titrate carefully with sterile 0.1 N NaOH until the Phenol Red indicator matches the control (Rose/Red color).[1]
-
Control: Prepare a "Vehicle Control" (Media + NaOH + HEPES) to ensure the buffer system itself is not cytotoxic.[1]
Protocol C: Cytotoxicity Assay (ISO 10993-5)[1][4][5][6]
System: L929 Mouse Fibroblasts (Standard) or Human Gingival Fibroblasts (HGF - clinically relevant).[1]
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate 24h for attachment. -
Exposure:
-
Remove old media.[1]
-
Add 100 µL of 100% Extract (undiluted) to test wells.
-
Add 100 µL of Fresh Media to Negative Control wells.
-
Add 100 µL of 10% DMSO or 0.1% ZDEC to Positive Control wells.
-
-
Incubation: 24 hours at 37°C, 5%
. -
Readout (XTT or WST-1):
Data Interpretation & Troubleshooting
Quantitative Analysis
Calculate viability using the formula:
| Viability Score | ISO 10993-5 Classification | Action |
| > 70% | Non-Cytotoxic | Pass.[1] Proceed to genotoxicity/implantation tests.[1] |
| 50% - 70% | Mild Cytotoxicity | Analyze pH data.[1] Was the media acidic? Repeat with higher buffering. |
| < 50% | Cytotoxic | Fail.[1] Check degree of conversion. Increase curing time or washing steps.[1] |
Mechanism of Failure Diagram
Understanding why NMG fails is as important as the result.[1]
Figure 2: Differentiating between pH-mediated necrosis (preventable) and intrinsic chemical toxicity.[1]
References
-
International Organization for Standardization. (2009).[1][3][4][5] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1][3][4][1]
-
International Organization for Standardization. (2021).[1][4] ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials.[1][1]
-
Klunger, C., et al. (2024).[1] The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation. National Institutes of Health (NIH).[1] [1]
-
PubChem. (2025).[1] N-Methacryloyl glycine | C6H9NO3 - Chemical Safety and Toxicity.[1] National Library of Medicine.[1]
-
Imai, Y., et al. (2025).[1][6] Cytotoxic effects of acrylic acid, methacrylic acid, and their corresponding saturated carboxylic acids on fibroblasts.[7] Journal of Dental Research.[1]
-
Nelson Labs. (2024).[1] Determining the Quantity of Samples for Biocompatibility Testing: ISO 10993-12 Guide.[1][8]
Sources
- 1. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Properly Prepare Biocompatibility Test Samples for Medical Devices - European Biomedical Institute [ebi.bio]
- 3. researchgate.net [researchgate.net]
- 4. seleon.com [seleon.com]
- 5. nhiso.com [nhiso.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
Advanced Copolymerization Strategies for N-Methacryloylglycine (N-MAG)
Executive Summary
N-Methacryloylglycine (N-MAG) represents a pivotal class of amino acid-based monomers that bridge the gap between synthetic durability and biological functionality.[1] Unlike simple methacrylic acid, N-MAG incorporates a glycine spacer that enhances hydrophilicity and provides a pendant carboxylic acid group with a pKa (~4.5–5.[1]0) ideal for physiological pH sensing.[1]
This guide details the copolymerization of N-MAG with N-Isopropylacrylamide (NIPAM) to create dual-responsive (pH/Temperature) "smart" hydrogels.[1] We provide protocols for both standard Free Radical Polymerization (FRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, enabling researchers to tune molecular weight distributions for drug delivery applications.[1]
Part 1: Chemical Basis & Rationale[1][2]
Why N-Methacryloylglycine?
The structural advantage of N-MAG lies in its amide linkage, which mimics peptide bonds, increasing biocompatibility compared to pure acrylic acids.
-
pH Sensitivity: The terminal carboxyl group protonates at acidic pH (collapsing the chain) and ionizes at neutral/basic pH (swelling the chain).
-
Chelation: The glycine motif provides sites for divalent metal ion coordination (
, ).[1] -
Thermodynamic Modulation: When copolymerized with NIPAM, N-MAG raises the Lower Critical Solution Temperature (LCST) due to its hydrophilicity, preventing premature gelation at body temperature (37°C) unless triggered by pH changes.[1]
Mechanism of Action: The pH-Switch
The following diagram illustrates the structural transition of the N-MAG copolymer in the tumor microenvironment (pH 6.5) versus normal tissue (pH 7.4).[1]
Figure 1: Mechanistic switching of N-MAG copolymers. The ionization of the carboxyl group drives the conformational change.
Part 2: Monomer Synthesis (Pre-requisite)
Commercial N-MAG is often expensive or unavailable.[1] High-purity monomer is essential for RAFT polymerization.
Protocol: Modified Schotten-Baumann Synthesis
-
Reagents: Glycine (1.0 eq), Methacryloyl chloride (1.1 eq), NaOH (2.0 eq), 4-Methoxyphenol (inhibitor, 500 ppm).[1]
-
Solvent System: Water/THF (1:1 v/v) is superior to pure water to solubilize the acid chloride.[1]
-
Procedure:
-
Dissolve Glycine and NaOH in water at 0°C.
-
Add Methacryloyl chloride dropwise while maintaining pH > 10 using additional NaOH (critical to prevent hydrolysis).[1]
-
React for 3 hours at 0°C, then 1 hour at RT.
-
Acidification: Wash with ethyl acetate (remove unreacted chloride), then acidify aqueous layer to pH 2.0 with HCl.[1] N-MAG will precipitate or can be extracted into ethyl acetate.[1]
-
Purification: Recrystallize from Ethyl Acetate/Hexane.[1]
-
Validation: Melting point should be ~108-110°C.
-
Part 3: Copolymerization Protocols
Protocol A: Free Radical Copolymerization (NIPAM-co-NMAG)
Best for: Rapid synthesis of hydrogels or nanogels where PDI is less critical.[1]
Materials:
-
Monomer A: N-Isopropylacrylamide (NIPAM) - Recrystallized from hexane.[1]
-
Monomer B: N-Methacryloylglycine (N-MAG).[1]
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS) (Optional for nanogels).[1]
-
Solvent: Deionized Water (for APS) or 1,4-Dioxane (for AIBN).[1]
Step-by-Step Workflow:
-
Feed Ratio Calculation:
-
Dissolution:
-
Degassing (Critical):
-
Initiation:
-
Heat to 70°C.
-
Add APS (10 mg dissolved in 1 mL water) via syringe.[1]
-
-
Reaction:
-
Stir at 300 RPM for 6 hours under inert atmosphere.
-
-
Purification:
-
Dialysis (MWCO 3.5 kDa) against distilled water for 3 days, changing water twice daily to remove unreacted glycine derivatives.
-
Lyophilize to obtain white polymer powder.[1]
-
Protocol B: RAFT Polymerization (Controlled Architecture)
Best for: Block copolymers (e.g., PEG-b-P(NIPAM-co-NMAG)) used in micellar drug delivery.[1]
Materials:
-
CTA (Chain Transfer Agent): CPDB or EMP (compatible with methacrylates).[1]
-
Initiator: AIBN (0.1 eq relative to CTA).
-
Solvent: Methanol or DMF (N-MAG is soluble; NIPAM is soluble).[1]
Step-by-Step Workflow:
-
Stoichiometry:
-
Target DP (Degree of Polymerization): 200.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.[1]
-
-
Freeze-Pump-Thaw:
-
Polymerization:
-
Immerse in oil bath at 65°C for 12-24 hours.
-
-
Quenching:
-
Immerse tube in liquid nitrogen and expose to air.[1]
-
-
Precipitation:
Part 4: Characterization & Data Analysis[1]
To validate the synthesis, you must confirm both the chemical structure and the stimuli-responsive behavior.
Structural Confirmation (NMR)
Dissolve 10 mg polymer in
-
NIPAM Signal: Methine proton (-CH(CH3)2) at 3.9 ppm .[1]
-
N-MAG Signal: Methylene protons (-NH-CH2 -COOH) at 3.7-3.8 ppm .[1]
-
Calculation: Integrate the 3.9 ppm peak (1H) vs the 3.7 ppm peak (2H) to determine the actual copolymer composition ratio.
Phase Transition (LCST) Determination
Measure optical transmittance at 500 nm using a UV-Vis spectrophotometer equipped with a temperature controller.[1]
Experimental Data Summary (Typical Results):
| Polymer Composition (Feed) | LCST (pH 4.[1]0) | LCST (pH 7.4) | Behavior Analysis |
| 100% NIPAM | 32°C | 32°C | No pH sensitivity.[1] |
| 95% NIPAM / 5% N-MAG | 34°C | >45°C | Slight shift; acid-stabilized.[1] |
| 90% NIPAM / 10% N-MAG | 36°C | >60°C | Ideal. Collapses at body temp only in acidic tumors.[1] |
| 80% NIPAM / 20% N-MAG | 42°C | Soluble | Too hydrophilic for thermal targeting.[1] |
Part 5: Application Note - Tumor Targeted Delivery
Context: Solid tumors exhibit an acidic extracellular environment (pH 6.5–6.[1]8) compared to healthy tissue (pH 7.4).[1]
Experimental Design:
-
Loading: Swell P(NIPAM-co-NMAG) nanogels in Doxorubicin solution at pH 7.4 (Swollen state, max loading).
-
Trapping: Lower temperature to 25°C, then raise to 37°C.
-
Release Study:
-
Condition A (Healthy): PBS pH 7.4 at 37°C. The polymer is ionized (-COO⁻) and hydrophilic.[1] The LCST is >60°C, so the gel remains swollen/soluble. Slow diffusive release.[1]
-
Condition B (Tumor): PBS pH 6.0 at 37°C. The carboxyl groups protonate (-COOH).[1] Hydrogen bonding between NIPAM and N-MAG increases.[1] The LCST drops below 37°C. The nanogel collapses , squeezing out the drug (Sponge Effect).
-
Workflow Visualization:
Figure 2: The logical flow of pH-triggered drug release using N-MAG copolymers.
References
-
PubChem. N-Methacryloyl glycine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Royal Society of Chemistry. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization.[1] Polymer Chemistry.[1][3][4][5][6] Available at: [Link]
-
MDPI. Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels. Processes.[1][3][2][4][5][6][7][8][9][10][11] Available at: [Link][1][10][12]
-
National Institutes of Health (NIH). Poly(N-acryl amino acids): a new class of biologically active polyanions.[1] PubMed.[1] Available at: [Link]
-
PrepChem. Synthesis of N-Methacryloylglycine Protocol. Available at: [Link][1]
Sources
- 1. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]
- 5. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: N-Methacryloylglycine (N-MAG) for Surface Modification of Biomaterials
Executive Summary
This guide details the utilization of N-Methacryloylglycine (N-MAG) as a high-fidelity "Gateway Monomer" for biomaterial surface engineering. Unlike passive coatings (e.g., PEG), N-MAG introduces a reactive pendant carboxyl group (
This note provides validated protocols for the synthesis of N-MAG, its grafting onto polymeric substrates (PET/PS) via UV-initiated polymerization, and subsequent ligand immobilization.
Scientific Rationale & Mechanism
The "Gateway Monomer" Concept
Surface modification often forces a trade-off between stability and reactivity. Silanes are unstable; physical adsorption is weak. N-MAG bridges this gap by functioning as a covalent anchor .
-
Head (Methacryloyl): Enables radical polymerization (UV, thermal, or ATRP) to form stable carbon-carbon backbones on the material surface.
-
Tail (Glycine): Provides a short, hydrophilic spacer arm ending in a carboxyl group. This spacer (approx. 5-6 Å) reduces steric hindrance, making the
accessible for ligand binding.
Mechanism of Action
Upon polymerization, N-MAG forms a poly(N-methacryloylglycine) brush. At physiological pH (7.4), the carboxyl groups (pKa
Figure 1: Workflow for converting an inert substrate into a bioactive interface using N-MAG.
Comparative Analysis: N-MAG vs. Alternatives
| Feature | N-MAG | Acrylic Acid (AA) | HEMA | PEG-Methacrylate |
| Functional Group | Carboxyl (-COOH) + Amide | Carboxyl (-COOH) | Hydroxyl (-OH) | Ether (-O-) |
| Spacer Length | Short (Glycine) | None (Direct) | Short (Ethyl) | Long (Variable) |
| Reactivity | High (EDC/NHS ready) | High | Low (Requires activation) | Inert (Passive) |
| pKa | ~3.5 - 4.0 | ~4.2 | N/A | N/A |
| Hydrophilicity | High (Ionic) | High (Ionic) | Moderate | High |
| Primary Use | Bioconjugation Anchor | Superabsorbents | Hydrogels | Antifouling |
Expert Insight: While Acrylic Acid is cheaper, N-MAG's glycine spacer provides better steric freedom for attaching large biomolecules (like antibodies) compared to the rigid attachment of Acrylic Acid.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Methacryloylglycine (Monomer)
Use this if commercial N-MAG is unavailable or high purity is required.
Reagents: Glycine, Methacryloyl chloride, NaOH, HCl, Ethyl Acetate.
-
Dissolution: Dissolve 0.1 mol Glycine and 0.1 mol NaOH in 40 mL distilled water. Chill to 0–5°C in an ice bath.
-
Acylation: Dropwise add 0.1 mol Methacryloyl chloride while simultaneously adding a second portion of 0.1 mol NaOH (dissolved in 20 mL water) to maintain pH > 9.
-
Critical: Keep temperature < 5°C to prevent hydrolysis of the chloride.
-
-
Reaction: Stir vigorously for 2 hours at room temperature.
-
Extraction: Acidify to pH 2.0 using concentrated HCl. Extract the product 3x with Ethyl Acetate.
-
Purification: Dry organic layer over MgSO
, filter, and evaporate solvent. Recrystallize from benzene/ethyl acetate.-
Validation: Check Melting Point (104–105°C) and
H-NMR (Vinyl protons at 5.4/5.7 ppm).
-
Protocol B: Surface Grafting via UV-Polymerization
Target Substrate: PET Film or Polystyrene Culture Plate.
Reagents: N-MAG, Benzophenone (Photoinitiator), Acetone, Deionized Water (DIW).
-
Pre-treatment: Clean substrate with Ethanol/Water (70:30) sonication for 10 mins.
-
Initiator Adsorption: Immerse substrate in 1% (w/v) Benzophenone in Acetone for 1 min. Remove and air dry.
-
Why: Benzophenone absorbs into the amorphous regions of the polymer surface, acting as a surface-confined radical source.
-
-
Monomer Preparation: Prepare a 5–10% (w/v) N-MAG solution in DIW. Degas with Nitrogen for 15 mins.
-
UV Grafting:
-
Sandwich the substrate (treated side) against a glass slide with the N-MAG solution in between.
-
Irradiate with UV light (365 nm, ~20 mW/cm
) for 15–30 minutes.
-
-
Washing: Wash extensively with DIW (24 hours, changing water 3x) to remove homopolymers.
-
QC Check: Measure Water Contact Angle. Successful grafting typically lowers contact angle from ~80° (PET) to <30° (Poly-N-MAG).
-
Protocol C: Bioconjugation (EDC/NHS Coupling)
Attaching a capture antibody or peptide (e.g., RGD).
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), MES Buffer (pH 5.5), PBS (pH 7.4).
-
Activation: Incubate the N-MAG grafted surface in 0.1 M MES buffer containing 50 mM EDC and 50 mM NHS for 30–60 minutes at Room Temp.
-
Rinse: Briefly rinse with MES buffer (do not use PBS yet, hydrolysis is faster at high pH).
-
Coupling: Immediately incubate with the ligand (10–100
g/mL) in PBS (pH 7.4) for 2–4 hours. -
Blocking (Optional): Quench unreacted esters with 1 M Ethanolamine (pH 8.5) for 20 mins to prevent non-specific binding later.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Grafting Density | Oxygen inhibition | Ensure thorough degassing ( |
| High Background/Fouling | Non-specific adsorption | The carboxyl surface is negatively charged. If your protein is positively charged, it will stick electrostatically. Solution: Block with BSA or Ethanolamine after coupling. |
| Cloudy Monomer Solution | Homopolymerization | N-MAG can self-polymerize if stored improperly. Use fresh solution and keep cool. |
| Low Ligand Activity | Steric hindrance / Denaturation | The N-MAG spacer is short. If the protein is large, consider a "Linker-on-Linker" approach (e.g., N-MAG -> PEG-Diamine -> Protein). |
Logic Diagram: EDC/NHS Activation Pathway
Figure 2: Chemical pathway for ligand immobilization on N-MAG surfaces.
References
-
PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com. Accessed October 2023.[3] Link
-
NIST. "N-Methacryloylglycine, TMS derivative."[4] NIST Chemistry WebBook, SRD 69. Link
-
PubChem. "N-Methacryloyl glycine | C6H9NO3."[5] National Library of Medicine. Link
-
Imai, Y., et al. "The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin." Dental Materials Journal, 1994. (Contextualizing N-MAG adhesion). Link
-
Gong, C., et al. "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." Biomaterials Science, 2019. (General EDC/NHS protocols on carboxylated brushes). Link
-
Kitano, H., et al. "Antifouling properties of hydrogels." Science and Technology of Advanced Materials, 2010. (Hydrophilic/Zwitterionic mechanisms). Link
Sources
- 1. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antifouling properties of hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methacryloylglycine, TMS derivative [webbook.nist.gov]
- 5. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methacryloylglycine-based nanoparticles for targeted drug delivery.
Application Note: AN-2026-NMAG Topic: Development and Characterization of pH-Responsive N-Methacryloylglycine (N-MAG) Copolymer Nanoparticles for Targeted Doxorubicin Delivery.
Abstract
This application note details the synthesis, formulation, and validation of N-Methacryloylglycine (N-MAG)-based polymeric nanoparticles (NPs) designed for the targeted delivery of cationic chemotherapeutics (e.g., Doxorubicin) to the acidic Tumor Microenvironment (TME). Leveraging the carboxyl-pendant group of N-MAG (pKa ≈ 4.5–5.0), these nanoparticles utilize an electrostatic gating mechanism : retaining drug payload at physiological pH (7.4) via ionic interaction and triggering release upon protonation in acidic endosomal/tumoral conditions (pH < 6.0).
Introduction & Mechanistic Rationale
The Challenge: Conventional chemotherapy suffers from off-target toxicity due to premature drug release in the bloodstream. The Solution: N-Methacryloylglycine (N-MAG) is a bio-inspired monomer derived from glycine. When copolymerized with a hydrophobic stabilizer (e.g., n-Butyl Methacrylate, BMA), it forms amphiphilic nanoparticles with a negative surface charge at physiological pH.
Mechanism of Action (Electrostatic Gating):
-
Circulation (pH 7.4): The carboxylic acid groups of N-MAG are deprotonated (
). They electrostatically bind positively charged drugs (e.g., Doxorubicin, ), preventing premature leakage. -
Targeting (pH 5.0 - 6.0): Upon endocytosis or entry into the acidic TME, the carboxyl groups protonate (
). The loss of negative charge disrupts the electrostatic bond, and the polymer chain collapses/shifts hydrophobicity, triggering rapid drug release.
Figure 1: The electrostatic gating mechanism of N-MAG nanoparticles. At pH 7.4, the anionic polymer retains the cationic drug. At acidic pH, protonation breaks the ionic bond, releasing the payload.
Module 1: Chemical Synthesis of N-MAG Monomer
Objective: Synthesize high-purity N-methacryloylglycine from glycine and methacryloyl chloride via the Schotten-Baumann reaction.
Reagents:
-
Glycine (99%)
-
Methacryloyl chloride (MAC)
-
Sodium Hydroxide (NaOH)[1]
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Protocol:
-
Dissolution: Dissolve 0.1 mol of Glycine and 0.1 mol of NaOH in 40 mL of deionized water in a three-neck round-bottom flask. Chill to 0–5°C in an ice bath.
-
Acylation: Add 0.1 mol of Methacryloyl chloride dropwise over 1 hour. Crucial: Simultaneously add a separate solution of NaOH (4M) dropwise to maintain the reaction pH between 9 and 10.
-
Why? If pH drops < 7, the amine of glycine protonates and becomes non-nucleophilic. If pH > 11, MAC hydrolyzes rapidly.
-
-
Reaction: Stir for 3 hours at room temperature.
-
Acidification: Adjust pH to 2.0 using concentrated HCl to protonate the product (making it less water-soluble and more organic-soluble).
-
Extraction: Extract the aqueous phase three times with Ethyl Acetate.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize from EtOAc/Hexane. -
Validation: Confirm structure via
-NMR ( ): Vinyl protons at 5.4 and 5.7 ppm; Methylene protons at 3.9 ppm.
Module 2: Copolymer Synthesis & Nanoparticle Formulation
Objective: Synthesize Poly(N-MAG-co-BMA) and formulate nanoparticles via Nanoprecipitation. Note: Copolymerizing with Butyl Methacrylate (BMA) provides the hydrophobic core necessary for particle stability.
Reagents:
-
N-MAG (Synthesized in Module 1)
-
n-Butyl Methacrylate (BMA)
-
AIBN (Initiator)
-
Ethanol (Solvent)
Step A: Free Radical Polymerization
-
Dissolve N-MAG (1.5 g) and BMA (0.5 g) in 20 mL Ethanol. (Molar ratio can be adjusted to tune hydrophobicity).[2]
-
Add AIBN (1% w/w relative to monomers).
-
Purge with Nitrogen for 30 mins to remove oxygen.
-
Reflux at 70°C for 24 hours.
-
Precipitate the polymer into cold diethyl ether, filter, and vacuum dry.
Step B: Nanoprecipitation (Flash Formulation)
-
Dissolve 20 mg of the copolymer in 2 mL of Acetone (organic phase).
-
Inject the organic phase rapidly into 20 mL of stirring deionized water (aqueous phase) using a syringe pump (flow rate: 1 mL/min).
-
Stir for 4 hours open-capped to evaporate the acetone.
-
Result: Self-assembled nanoparticles with a hydrophobic BMA core and hydrophilic, anionic N-MAG shell.
Module 3: Drug Loading & In Vitro Release Kinetics
Objective: Load Doxorubicin (DOX) and verify pH-dependent release.
Protocol:
-
Loading: Mix 10 mg of NPs with 2 mg of Doxorubicin HCl in 5 mL water (pH adjusted to 7.4).
-
Incubation: Stir for 24 hours in the dark. The positively charged DOX binds to the negatively charged N-MAG shell.
-
Purification: Dialyze (MWCO 3.5 kDa) against water to remove unloaded drug.
-
Quantification: Measure Encapsulation Efficiency (EE%) via UV-Vis spectroscopy at 480 nm.
Release Study:
-
Setup: Place drug-loaded NPs in dialysis bags.
-
Conditions: Immerse in PBS at pH 7.4 (Simulated Blood) and Acetate Buffer at pH 5.0 (Simulated Lysosome).
-
Sampling: Aliquot buffer at t = 0, 1, 2, 4, 8, 12, 24, 48 h.
Expected Data Profile:
| Parameter | pH 7.4 (Physiological) | pH 5.0 (Tumor/Endosome) |
| Zeta Potential | -25 to -35 mV (Stable) | -5 to +5 mV (Neutralized) |
| Particle Size | ~120 nm (Swollen shell) | ~100 nm (Collapsed/Aggregated) |
| Drug Release (24h) | < 20% (Leakage) | > 80% (Burst Release) |
| Mechanism | Electrostatic Retention | Protonation & Desorption |
Module 4: Biological Validation (Workflow)
Objective: Confirm biocompatibility and therapeutic efficacy.
Figure 2: Biological validation workflow. Parallel tracks for toxicity assessment and uptake mechanism verification.
Protocol Tips:
-
MTT Assay: Use empty (blank) nanoparticles as a control. Poly(N-MAG) is generally non-cytotoxic, so cell death should only occur in DOX-loaded samples.
-
Uptake: Pre-incubate cells in slightly acidic media (pH 6.5) to mimic the TME and observe if uptake/release efficiency increases compared to standard pH 7.4 media.
References
-
Synthesis of N-Methacryloylglycine. PrepChem. Available at: [Link]
-
pH-responsive Nanoparticles for Drug Delivery. PMC - NIH. Available at: [Link]
-
Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Journal of Nanomaterials. Available at: [Link]
-
Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles. Molecular Pharmaceutics. Available at: [Link]
-
N-Methacryloylglycine (Compound Summary). PubChem. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Controlling the Molecular Weight of Poly(N-Methacryloylglycine)
Welcome to the technical support center dedicated to the synthesis and molecular weight control of poly(N-Methacryloylglycine) (PNMG). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full potential of this versatile polymer. Precise control over the molecular weight of PNMG is a critical parameter that significantly influences its physicochemical properties and, consequently, its performance in various applications, from drug delivery to tissue engineering.
This document provides a comprehensive resource, blending fundamental principles with practical, field-proven insights to help you navigate the nuances of PNMG synthesis and achieve your desired polymer characteristics.
Troubleshooting Guide: Navigating Common Synthesis Challenges
In this section, we address specific issues that you may encounter during your experiments in a direct question-and-answer format.
Question 1: The molecular weight of my PNMG is significantly higher than my target. What are the likely causes and how can I fix this?
Answer:
Achieving a precise molecular weight is a balancing act of several kinetic factors. When the molecular weight is unexpectedly high, it indicates that individual polymer chains have grown longer than intended. This is typically due to a lower-than-optimal number of growing chains relative to the available monomer. Here are the primary factors and their solutions:
-
Inadequate Initiator Concentration: The concentration of your initiator is inversely proportional to the final molecular weight. A lower initiator concentration generates fewer initial radicals, leading to a smaller number of growing polymer chains. Each of these chains will then consume a larger amount of monomer, resulting in a higher molecular weight polymer.[1][2]
-
Corrective Action: Systematically increase the initiator concentration. It is advisable to conduct a series of small-scale experiments to empirically determine the optimal concentration for your target molecular weight.
-
-
Elevated Monomer Concentration: A higher concentration of monomer means more building blocks are available for each growing chain, which can lead to a higher molecular weight.[5]
-
Corrective Action: Reduce the initial monomer concentration by increasing the volume of the solvent.
-
Illustrative Data: Impact of Initiator Concentration on Polymer Molecular Weight
| Initiator Concentration (mol% relative to monomer) | Example Molecular Weight ( g/mol ) | Example Polydispersity Index (PDI) |
| 0.2 | 120,000 | 2.3 |
| 0.5 | 65,000 | 2.0 |
| 1.0 | 30,000 | 1.8 |
| Disclaimer: This table presents illustrative data for a generic polymethacrylate system to demonstrate the general trend. Actual results for PNMG may differ. |
Question 2: My PNMG sample has a broad molecular weight distribution (high PDI). How can I synthesize a more uniform polymer?
Answer:
A high Polydispersity Index (PDI) signifies a heterogeneous sample with a wide range of chain lengths. This is a common outcome of conventional free-radical polymerization due to the random nature of chain termination events. For applications demanding well-defined polymers, a narrow PDI is essential.
-
The Challenge of Conventional Free-Radical Polymerization: This method inherently produces polymers with broad molecular weight distributions, typically with a PDI greater than 1.5.[1]
-
The Solution: Controlled/"Living" Radical Polymerization (CRP): To achieve a narrow PDI (ideally below 1.3), you should employ a CRP technique. For methacrylate monomers like N-Methacryloylglycine, the following methods are highly recommended:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile and robust method for producing polymers with predictable molecular weights and narrow PDIs.[7][8] It utilizes a RAFT agent to mediate the polymerization, allowing for the controlled growth of polymer chains.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that provides excellent control over the polymerization of methacrylates through a reversible deactivation mechanism catalyzed by a transition metal complex.
-
-
Experimental Workflow for RAFT Polymerization
Caption: A streamlined workflow for RAFT polymerization.
Question 3: My polymerization of N-Methacryloylglycine has failed or shows very low conversion. What are the potential reasons?
Answer:
A failed polymerization can be attributed to several factors that inhibit the initiation or propagation of the polymer chains.
-
Inactive Initiator: The initiator may have decomposed over time.
-
Solution: Always use a fresh batch of initiator and store it according to the manufacturer's instructions (typically refrigerated and protected from light).
-
-
Presence of Inhibitors in the Monomer: Monomers are often supplied with inhibitors to prevent polymerization during storage.
-
Solution: It is crucial to remove the inhibitor before use. This can be achieved by passing the monomer through a column of basic alumina or via vacuum distillation.
-
-
Oxygen Inhibition: Molecular oxygen is a potent radical scavenger and can effectively terminate growing polymer chains, thus inhibiting the polymerization.[9]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate RAFT agent for my PNMG synthesis?
A1: The choice of RAFT agent is critical for the success of the polymerization. For methacrylates, trithiocarbonates and dithiobenzoates are generally effective.[11] The "R" group of the RAFT agent should be a good homolytic leaving group, and the "Z" group influences the reactivity of the C=S double bond. For specific recommendations, it is best to consult recent literature for RAFT polymerizations of similar N-substituted methacrylamide monomers.[7]
Q2: How can I estimate the theoretical molecular weight of my PNMG in a controlled polymerization?
A2: In a living polymerization like RAFT, the number-average molecular weight (Mn) can be predicted using the following equation:
Mn = (([Monomer]₀ / [RAFT Agent]₀) × Monomer MW) + RAFT Agent MW
Where:
-
[Monomer]₀ and [RAFT Agent]₀ are the initial molar concentrations of the monomer and RAFT agent, respectively.
-
Monomer MW and RAFT Agent MW are their respective molecular weights.
This equation allows you to target a specific molecular weight by adjusting the ratio of monomer to RAFT agent.
Q3: What are the best methods for purifying PNMG?
A3: Thorough purification is necessary to remove unreacted monomer, initiator byproducts, and residual solvent. For a water-soluble polymer like PNMG, the following methods are highly effective:[]
-
Precipitation: The polymer is dissolved in a suitable solvent (such as water or DMF) and then precipitated by adding it to a non-solvent (like diethyl ether or hexane). This process should be repeated 2-3 times for optimal purity.
-
Dialysis: This is an excellent method for removing small-molecule impurities. The polymer solution is placed in a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyzed against a large volume of deionized water.[13]
Q4: Which analytical techniques should I use to characterize the molecular weight of my PNMG?
A4: The gold standard for determining the molecular weight and PDI of your polymer is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). This technique separates polymer chains based on their size in solution, providing a complete molecular weight distribution. Accurate calibration with appropriate polymer standards is essential for obtaining reliable data.
Detailed Experimental Protocols
Protocol 1: Synthesis of PNMG via Conventional Free-Radical Polymerization
This protocol provides a baseline for synthesizing PNMG. The molecular weight can be tuned by varying the initiator and optional CTA concentrations.
Materials:
-
N-Methacryloylglycine monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Thioglycolic acid (optional Chain Transfer Agent)
-
N,N-Dimethylformamide (DMF) as the solvent
-
Diethyl ether for precipitation
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Synthesis: Prepare N-Methacryloylglycine from glycine and methacryloyl chloride following established literature procedures.[14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve N-Methacryloylglycine in DMF. Add the desired amount of AIBN and, if used, the chain transfer agent.
-
Deoxygenation: Purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 70 °C in an oil bath and maintain stirring. The polymerization time will typically range from 6 to 24 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether. Collect the polymer by filtration, wash with fresh ether, and dry under vacuum.
Protocol 2: Synthesis of Well-Defined PNMG via RAFT Polymerization
This protocol is designed to produce PNMG with a controlled molecular weight and a narrow PDI.
Materials:
-
N-Methacryloylglycine monomer
-
AIBN initiator
-
A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
1,4-Dioxane as the solvent
-
Diethyl ether for precipitation
-
Schlenk flask and vacuum line for handling air-sensitive reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the N-Methacryloylglycine monomer, RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2). Add the solvent to achieve the target monomer concentration.
-
Deoxygenation (Freeze-Pump-Thaw):
-
Freeze the reaction mixture using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture.
-
Repeat this cycle three times.[10]
-
-
Polymerization: Backfill the flask with an inert gas and immerse it in a preheated oil bath at 70 °C. Stir the reaction for the planned duration (typically 4-12 hours).
-
Purification: Quench the polymerization by exposing the reaction to air. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum. For enhanced purity, redissolve the polymer and reprecipitate, or perform dialysis.
Controlling Polymer Dispersity
Caption: The choice of polymerization technique directly impacts the polydispersity of the final polymer.
References
-
Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. Retrieved from [Link]
-
RAFT Polymerization - Reaction Setup. (2022, April 20). YouTube. Retrieved from [Link]
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2021). Polymers, 13(16), 2688. MDPI. Retrieved from [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). International Journal of Molecular Sciences, 23(22), 14349. National Center for Biotechnology Information. Retrieved from [Link]
-
The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... (n.d.). ResearchGate. Retrieved from [Link]
-
Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization. (2014). Polymer Chemistry, 5(13), 4113-4124. RSC Publishing. Retrieved from [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (2020). Polymer Chemistry, 11(20), 3425-3432. RSC Publishing. Retrieved from [Link]
-
Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. (2023). Polymers, 15(18), 3739. MDPI. Retrieved from [Link]
-
(PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). ResearchGate. Retrieved from [Link]
-
Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. (2021). Processes, 9(11), 1989. MDPI. Retrieved from [Link]
-
Polymer Purification. (2018, September 20). YouTube. Retrieved from [Link]
-
Synthesis and Characterization of Different Molecular Weights Polyacrylamide. (n.d.). IOSR Journal of Applied Chemistry, 1(5), 30-35. IOSR Journal. Retrieved from [Link]
- US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents. (n.d.). Google Patents.
-
(PDF) Glycine Poly Acrylate with 4-Aminoantipyrine. (2016). ResearchGate. Retrieved from [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (2020). International Journal of Molecular Sciences, 21(24), 9608. MDPI. Retrieved from [Link]
-
Influence of Chain Transfer Agent on the Cross-Linking of Poly(n-butyl methacrylate-co-N-methylol acrylamide) Latex Particles and Films | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-Methacryloylglycine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. (2019). Processes, 7(11), 838. MDPI. Retrieved from [Link]
-
What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2023, September 9). YouTube. Retrieved from [Link]
-
The effect of initiator concentration on molecular weights | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
the synthesis of polyacrylic acid with controlled molecular weights. (2016). ResearchGate. Retrieved from [Link]
-
Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization | Request PDF. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Controlled, High-Molecular Weight Poly(L-Glutamic Acid) Brush Polymers. (2016). Biomacromolecules, 17(9), 2829–2836. National Center for Biotechnology Information. Retrieved from [Link]
-
N-Methacryloyl glycine | C6H9NO3 | CID 152645. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. youtube.com [youtube.com]
- 7. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
Optimizing the mechanical properties of N-Methacryloylglycine hydrogels.
Topic: Optimizing Mechanical Properties & Troubleshooting Synthesis
Introduction: The "Senior Scientist" Perspective
Welcome. If you are working with N-Methacryloylglycine (NMG), you are likely attempting to bridge the gap between synthetic durability and biological functionality. NMG is not just another methacrylate; it is a bio-mimetic monomer that introduces the hydrogen-bonding capability of glycine into a polymer backbone.
The Core Challenge: NMG hydrogels present a classic trade-off: Swelling vs. Mechanics. The glycine moiety provides supramolecular reinforcement via hydrogen bonding (increasing toughness), but the carboxyl group introduces pH-dependent repulsion (increasing swelling and weakening the matrix).
This guide is not a textbook. It is a troubleshooting system designed to help you navigate the specific physicochemical instabilities of NMG to achieve a mechanically robust hydrogel.
Module 1: Synthesis & Gelation Protocol
Context: The most common failure mode in NMG hydrogels is inconsistent polymerization due to the acidic nature of the monomer.
Standardized Workflow (Graphviz)
Caption: Figure 1. Optimized NMG synthesis workflow. Note the critical neutralization step prior to polymerization and the post-treatment acidification to activate strengthening mechanisms.
Troubleshooting: Gelation Failures
| Issue | Probable Cause | Corrective Action |
| Gel remains liquid (No Cure) | Acidic Inhibition: NMG is acidic. Low pH (<4) can protonate amine accelerators (like TEMED), rendering the redox initiation system ineffective. | Neutralize the monomer solution to pH 6.5–7.0 using NaOH before adding the initiator. Alternatively, use a photoinitiator (e.g., TPO) which is less pH-sensitive. |
| Opaque/White Gel (Phase Separation) | Solubility Limit: The polymer (PNMG) is less soluble than the monomer, especially at low pH due to hydrogen bonding aggregation. | Reduce Monomer Concentration. If opacity persists, copolymerize with a hydrophilic spacer like Acrylamide or PEG-methacrylate to disrupt dense hydrophobic aggregation. |
| Bubbles in Gel | Exothermic Runaway: High NMG concentration (>2M) creates rapid heat, boiling the solvent. | Cool the precursor solution to 4°C before adding the initiator. Perform polymerization in a heat sink (e.g., between glass plates). |
Module 2: Optimizing Mechanical Properties
Context: To maximize toughness, you must exploit the Dual Crosslinking Mechanism : Covalent bonds (permanent) + Hydrogen bonds (sacrificial/reversible).
Mechanistic Diagram (Graphviz)
Caption: Figure 2. The pH-dependent mechanical switch.[1][2] Maximizing strength requires shifting the equilibrium toward the hydrogen-bonded (protonated) state.
Troubleshooting: Mechanical Weakness
Q: My hydrogel is too brittle. It snaps when stretched.
-
Diagnosis: The Covalent Crosslinking Density is likely too high. While crosslinkers (like MBA) increase modulus, they reduce the chain length between nodes, limiting extensibility.
-
Solution:
-
Reduce MBA content: Drop crosslinker concentration to 0.05–0.1 mol% relative to the monomer.
-
Rely on H-Bonding: Allow the physical interactions (glycine-glycine H-bonds) to provide the "toughness." Physical bonds can break and reform (dissipate energy), whereas covalent bonds just snap.
-
Q: The gel is too soft/mushy and cannot hold its shape.
-
Diagnosis: You are likely in the Swollen State (High pH) . At pH > 5, the carboxyl groups of NMG are deprotonated (-COO⁻). The resulting electrostatic repulsion expands the network and breaks the reinforcing hydrogen bonds.
-
Solution:
-
Post-Cure Acidification: Soak the cured hydrogel in an acidic buffer (pH 2–3) or 100mM CaCl₂ solution.
-
Why? Low pH protonates the carboxyls, re-enabling H-bonding. Calcium ions can form ionic bridges (COO⁻...Ca²⁺...⁻OOC), creating a "mineralized" hard network.
-
-
Increase Monomer Concentration: NMG hydrogels often require high solid content (20–30 wt%) to ensure polymer chains are close enough to form supramolecular domains.
-
Q: I need high strength at physiological pH (7.4), but NMG weakens there.
-
Diagnosis: This is the inherent limitation of anionic hydrogels.
-
Solution: Copolymerization Strategy. Do not use pure NMG. Copolymerize NMG with a neutral, hydrophilic monomer like N-Acryloylglycinamide (NAGA) or Acrylamide .
Module 3: Experimental Data Reference
Use these baseline values to design your optimization matrix.
Table 1: Effect of pH on NMG Hydrogel Properties (2M Monomer, 1% MBA)
| Parameter | Acidic State (pH 2.0) | Physiological State (pH 7.[1][3][5]4) |
| Swelling Ratio (Q) | Low (~2-5) | High (~15-30) |
| Young's Modulus | High (100 - 500 kPa) | Low (10 - 50 kPa) |
| Mechanism | H-Bonding Dominant | Electrostatic Repulsion Dominant |
| Appearance | Opaque/Translucent | Transparent |
References
-
PubChem. N-Methacryloylglycine (Compound Summary). National Library of Medicine. Available at: [Link][6]
-
Bartil, T., et al. (2007).[3] Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives.[1][3][5] Acta Pharmaceutica. Available at: [Link]
-
MDPI. Tough Hydrogels with Different Toughening Mechanisms and Applications. Gels.[1][3][5][7][8][9][10][11][12][13] Available at: [Link]
-
ResearchGate. Synthesis and characterization of poly(methacrylic acid) hydrogels. Available at: [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tough Hydrogels with Different Toughening Mechanisms and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Methacryloylglycine (N-MAG) Stability & Handling
Executive Summary: The "Two-Front War"
As researchers working with N-Methacryloylglycine (N-MAG), you are fighting a war on two fronts. Unlike standard methacrylates (like MMA), N-MAG possesses a glycine moiety that introduces strong hydrogen-bonding capabilities alongside its polymerizable vinyl group.
"Gelation" in N-MAG is frequently misdiagnosed. It can arise from:
-
Chemical Crosslinking (Irreversible): Radical-mediated polymerization triggered by heat, light, or inhibitor failure.
-
Physical Aggregation (Reversible): Hydrogen-bond networking driven by low pH or temperature, often mistaken for polymerization.
This guide provides the diagnostic logic and protocols to distinguish between these states and prevent them.
Diagnostic Workflow: Is Your Sample Ruined?
Before discarding a "gelled" sample, perform this diagnostic test. N-MAG's amide and carboxylic acid groups allow for strong intermolecular hydrogen bonding (
Diagnostic Decision Tree
Figure 1: Diagnostic logic to distinguish between reversible physical aggregation (hydrogen bonding) and irreversible chemical polymerization.
Critical Failure Point: The Oxygen Paradox
The most common cause of premature chemical gelation is the improper handling of the inhibitor MEHQ (Hydroquinone monomethyl ether).
Most commercial N-MAG is stabilized with MEHQ. A critical misconception is that storing monomers under nitrogen prevents polymerization. For MEHQ, this is false.
-
Mechanism: MEHQ is not an inhibitor; it is an anti-oxidant that converts to an inhibitor. It reacts with peroxy radicals (formed by oxygen) to stop chain propagation.
-
The Rule: MEHQ requires dissolved oxygen (approx. 6:1 molar ratio of
to MEHQ) to function [1, 4].[1] -
The Error: If you store N-MAG under 100% Nitrogen or Argon, you deactivate the MEHQ. Any trace radical generation (thermal/light) will then trigger unchecked polymerization.
Protocol: Safe Storage & Handling
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Air (Do not purge with | Oxygen is a co-inhibitor required for MEHQ activation [1].[1][2] |
| Temperature | 4°C - 10°C | Reduces thermal initiation rate ( |
| Light | Amber Glass / Foil Wrap | Methacrylates are UV-sensitive. Amber glass blocks <450nm wavelengths. |
| pH (Solution) | Keep pH > 4.0 (if aqueous) | Below pKa (~3.5), carboxylic acid groups are protonated, maximizing H-bonding and physical gelation risk [2]. |
Step-by-Step Troubleshooting Protocols
Scenario A: Preventing Physical Gelation in Aqueous Solutions
Issue: User reports solution becoming cloudy or solidifying upon cooling.
Mechanism: N-MAG has a pKa of approximately 3.5 [2]. At pH < 3.5, the molecule is protonated (uncharged), leading to low solubility and high intermolecular hydrogen bonding (physical gelation).
Protocol:
-
Preparation: Dissolve N-MAG in water.
-
Check pH: The intrinsic pH of N-MAG in water is acidic (often pH 2-3 due to residual HCl from synthesis or the carboxylic group itself).
-
Neutralization: Slowly add 1N NaOH or PBS while stirring.
-
Target: Adjust pH to 5.0 - 7.4 .
-
Why: Ionizing the carboxylic acid (
) creates electrostatic repulsion between chains, breaking H-bond networks and preventing physical gelation [2].
-
Scenario B: Removing Inhibitor for Polymerization
Issue: User needs to polymerize N-MAG but the reaction is sluggish (too much inhibitor) or gels immediately (inhibitor removed too early).
Protocol:
-
Timing: Do not remove inhibitor until immediately before the experiment.
-
Column Method (Preferred): Pass the N-MAG solution through a pre-packed inhibitor removal column (e.g., Dehibit 200) rather than liquid-liquid extraction. This minimizes loss of the hydrophilic monomer.
-
Degassing (The Critical Step):
-
Step 1: Add your photo-initiator/thermal initiator.
-
Step 2:Only now purge with Nitrogen/Argon for 15-20 minutes.
-
Why: As soon as you displace the oxygen, the MEHQ stops working. You must be ready to initiate polymerization immediately after degassing.
-
Frequently Asked Questions (FAQ)
Q1: My N-MAG arrived as a solid block. Is it polymerized?
-
Answer: Likely not. N-MAG is a crystalline solid with a melting point around 104°C [3].[3] If it looks like a white powder or fused crystals, it is normal. If it is a glassy, insoluble mass that won't dissolve in water at pH 7, it has polymerized.
Q2: Can I use heat to dissolve N-MAG?
-
Answer: Use caution. Do not exceed 40°C-50°C. Higher temperatures increase the rate of spontaneous radical generation. Always ensure the solution is aerated (not under nitrogen) while heating to keep MEHQ active [4].
Q3: I synthesized N-MAG myself, but it gels during the acidification step (pH 2). Why?
-
Answer: You are experiencing physical precipitation. In the Schotten-Baumann synthesis (Methacryloyl chloride + Glycine), acidification protonates the product. Because N-MAG is relatively hydrophilic, it may form a hydrogel-like precipitate rather than distinct crystals.
-
Fix: Extract rapidly with ethyl acetate at the precipitation point, or ensure efficient stirring to break up the physical gel network [3].
Mechanism Visualization: The Inhibitor Pathway
Figure 2: The role of Oxygen in MEHQ inhibition.[1][2][4][5][6][7] Without Oxygen, the radical propagates to polymer (Red path). With Oxygen, the radical is converted to a peroxy species that MEHQ can trap (Green path).
References
-
Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition, 23, 1505-1515. Link (Establishes the O2 requirement for MEHQ).
-
Lv, Z. F., et al. (2007).[8] N-(Methacryloyl)glycine.[8] Acta Crystallographica Section E, E63, o485–o486.[8] Link (Details crystal structure and H-bonding network).
-
PrepChem. Synthesis of N-Methacryloylglycine. Link (Standard Schotten-Baumann protocol and physical properties).
- Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Acrylates. Journal of Polymer Science, 18.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluoryx.com [fluoryx.com]
- 3. prepchem.com [prepchem.com]
- 4. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Enhancing the stability of N-Methacryloylglycine dental adhesives.
To: Research & Development Team / Formulation Scientists From: Senior Application Scientist, Dental Materials Division Subject: Technical Support Center: Stability Enhancement of N-Methacryloylglycine (NMG) Adhesives
Introduction: The NMG Advantage & The Stability Paradox
N-Methacryloylglycine (NMG) represents a critical evolution in dental adhesion. Unlike traditional monomers such as HEMA (2-hydroxyethyl methacrylate), NMG utilizes an amide linkage rather than an ester linkage to connect the polymerizable methacrylate group to the hydrophilic spacer.
-
The Advantage: The amide bond is thermodynamically more stable and kinetically slower to hydrolyze in the acidic aqueous environments required for self-etching adhesives [1, 2].
-
The Paradox: While NMG itself is hydrolytically robust, its carboxylic acid functionality (
) creates an aggressive environment that can destabilize other components in your formulation (co-monomers, initiators) and activate endogenous dentin enzymes (MMPs), threatening the longevity of the hybrid layer [3].
This guide addresses these specific instability vectors.
Troubleshooting Module: Formulation & Shelf-Life
Q1: My NMG adhesive formulation turns cloudy or precipitates crystals after 48 hours at 4°C. Is the monomer degrading?
Diagnosis: Likely Phase Separation or Crystallization , not chemical degradation. NMG is a crystalline solid (MP ~104–105°C) [4] with high hydrogen-bonding potential. In "HEMA-free" formulations, removing HEMA (a solvent-monomer) reduces the solubility of NMG and hydrophobic cross-linkers (like BisGMA) in water.
Corrective Protocol:
-
Solvent Tuning: Shift your solvent system. Water is required for ionization, but NMG requires an organic co-solvent to remain miscible with cross-linkers.
-
Recommendation: Use an Ethanol/Water azeotrope or Acetone/Water. Ensure water content does not exceed 30 wt% unless specific hydrotropes are added.
-
-
Add a Phase Compatibilizer: If you are avoiding HEMA due to water sorption issues, substitute with a non-acidic amide monomer like Diethylacrylamide (DEAA) or N,N’-Dimethylacrylamide . These prevent NMG crystallization without re-introducing labile ester bonds [5].
Q2: The viscosity of the adhesive increases significantly after 1 month of storage.
Diagnosis: Premature Polymerization or Acid-Catalyzed Condensation . NMG’s acidity can catalyze the hydrolysis of ester-based co-monomers (like TEGDMA) in the bottle, generating methacrylic acid and alcohol, which alters viscosity. Alternatively, free radicals are forming.
Corrective Protocol:
-
Inhibitor System: Ensure you are using a phenolic inhibitor (e.g., BHT or MEHQ) at 200–500 ppm.
-
Critical Step: Phenolic inhibitors require dissolved Oxygen to function. Do not purge your storage bottles with Nitrogen. Store with a headspace of air.
-
-
Ester-Free Formulation: To fully leverage NMG’s stability, eliminate ester-based cross-linkers. Replace BisGMA/TEGDMA with Urethane Dimethacrylamides to create a fully hydrolytically stable "All-Amide" adhesive system.
Troubleshooting Module: Polymerization & Interface
Q3: We are seeing low degree of conversion (DC) and poor immediate bond strength, even with high light intensity.
Diagnosis: Acid-Base Neutralization of the Initiator. NMG is acidic. If you are using a Camphorquinone (CQ) / Tertiary Amine (e.g., EDMAB) system, the NMG acid protonates the amine co-initiator, rendering it ineffective as a hydrogen donor.
Corrective Protocol:
-
Switch Photoinitiators: Move to an amine-free Norrish Type I initiator system.
-
Primary Choice:TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) . It cleaves directly upon UV/Blue light exposure and is unaffected by pH.
-
Secondary Choice: Ivocerin (Germanium-based) for higher depth of cure.
-
-
Diagram of Failure Mode:
Figure 1: Mechanism of amine initiator inactivation by acidic NMG monomers.
Troubleshooting Module: Long-Term Durability (In Vivo)
Q4: Our in vitro aging data (1 year water storage) shows a drop in bond strength, but the NMG polymer itself is stable. Why?
Diagnosis: Collagen Degradation by MMPs. Even if your NMG resin doesn't hydrolyze, the acid etching exposes collagen fibrils. If the resin doesn't fully infiltrate (due to phase separation) or if endogenous Matrix Metalloproteinases (MMPs) are activated by the acid, the tooth structure beneath the adhesive degrades [6].
Corrective Protocol:
-
MMP Inhibition: NMG is not an MMP inhibitor. You must add an active agent.[1]
-
Add: Chlorhexidine (0.2%) or Quaternary Ammonium Methacrylates (QAMs).
-
Advanced: Incorporate EGCG (Epigallocatechin-3-gallate) , which stabilizes collagen via hydrogen bonding and inhibits MMPs [7].
-
-
Prevent Nanoleakage: Ensure the adhesive is agitated ("scrubbed") into the dentin for 20 seconds. This aids solvent evaporation and drives the NMG into the collagen network before curing.
Essential Data & Protocols
Table 1: Solvent & Co-Monomer Compatibility for NMG
| Component Type | Recommended | Avoid | Reason |
| Solvent | Ethanol/Water (70:30) | Pure Water | NMG crystallizes in pure water; requires organic cosolvent. |
| Cross-linker | DEAA, Urethane Dimethacrylamide | BisGMA, TEGDMA | Ester-based cross-linkers hydrolyze in the presence of acidic NMG. |
| Initiator | TPO, BAPO | CQ/Amine | Acid-base reaction neutralizes amines, retarding cure. |
| Stabilizer | BHT (with O2 headspace) | Hydroquinone (HQ) | HQ can discolor alkaline/neutral zones; BHT is more stable in acids. |
Protocol: Accelerated Hydrolytic Stability Test
To validate the "Amide Advantage" of your NMG formulation against HEMA-based controls:
-
Specimen Prep: Polymerize NMG-based adhesive disks (
) and HEMA-based control disks. -
Medium: Immerse in Phosphate Buffered Saline (PBS) at pH 7.4 and an Acidic Challenge solution (pH 4.0 Acetate buffer) to simulate cariogenic environments.
-
Aging: Store at 60°C for 4 weeks. (Note: 1 week at 60°C
6-12 months in vivo at 37°C based on Arrhenius kinetics for methacrylates). -
Analysis:
-
Gravimetric: Measure mass loss.[2]
-
HPLC: Analyze supernatant for Methacrylic Acid (MA) release (marker of ester hydrolysis).
-
Expectation: NMG should show <1% MA release; HEMA controls will show significant degradation [1, 5].
-
Optimization Workflow
Follow this logic path to stabilize your formulation:
Figure 2: Formulation optimization logic for NMG-based adhesives.
References
-
Moszner, N., et al. (2006). "Hydrolytic stability of acidic polymerizable monomers." Dental Materials, 22(12), 1150-1155. Link
-
Nishiyama, N., et al. (2004). "Hydrolytic stability of methacrylamide in acidic aqueous solution." Biomaterials, 25(6), 965-969. Link
-
Pashley, D.H., et al. (2011). "Collagen degradation by host-derived enzymes during aging." Journal of Dental Research, 90(8), 963-969. Link
-
PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem Protocols. Link
-
Van Landuyt, K.L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 28(26), 3757-3785. Link
-
Tjäderhane, L., et al. (2013). "Strategies to prevent hydrolytic degradation of the hybrid layer—A review." Dental Materials, 29(10), 999-1011. Link
-
Du, X., et al. (2012). "Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines." Journal of Dentistry, 40(11), 917-924. Link
Sources
Adjusting the pH sensitivity of N-Methacryloylglycine hydrogels.
This guide is designed for researchers, scientists, and drug development professionals working with N-Methacryloylglycine (MAG) hydrogels. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate successful experimentation and application of these versatile pH-sensitive biomaterials.
Introduction to N-Methacryloylglycine Hydrogels
N-Methacryloylglycine (MAG) is a vinyl monomer derived from the amino acid glycine.[1] Its structure incorporates a polymerizable methacrylate group and a pH-sensitive carboxylic acid moiety, making it an excellent candidate for the synthesis of "smart" hydrogels. These hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[2] The key feature of MAG hydrogels is their ability to undergo significant volume changes in response to variations in environmental pH. This property stems from the protonation and deprotonation of the carboxylic acid groups on the glycine side chains.
At low pH (acidic conditions), the carboxylic acid groups are protonated (-COOH), leading to a more collapsed hydrogel network due to hydrogen bonding between the polymer chains. As the pH increases (alkaline conditions), these groups deprotonate to form carboxylate ions (-COO-), resulting in electrostatic repulsion between the negatively charged chains and a significant increase in hydrogel swelling. This reversible swelling behavior makes MAG hydrogels highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical pH sensitivity range for a standard MAG hydrogel?
A standard MAG hydrogel, synthesized with MAG as the sole monomer, typically exhibits a sharp swelling transition around the pKa of its carboxylic acid groups, which is in the range of pH 4.0-5.5. Below this pH, the hydrogel remains relatively collapsed, while above it, significant swelling occurs. The exact transition point can be influenced by factors such as the overall polymer concentration and the ionic strength of the surrounding medium.
Q2: How can I adjust the pH sensitivity of my MAG hydrogel to a higher or lower pH?
The pH sensitivity of MAG hydrogels can be effectively tuned by copolymerizing MAG with other vinyl monomers:
-
To increase the pH of the swelling transition (shift to a more basic pH): Incorporate a basic comonomer, such as N,N-dimethylaminoethyl methacrylate (DMAEMA). The amine groups in DMAEMA will need to be neutralized at a higher pH, thus shifting the overall swelling transition of the copolymer hydrogel.
-
To decrease the pH of the swelling transition (shift to a more acidic pH): Incorporate an acidic comonomer with a lower pKa than MAG, such as acrylic acid (AA) or methacrylic acid (MAA).[4] The presence of these more acidic monomers will cause the hydrogel to swell at a lower pH.
Q3: What are the most common crosslinkers and initiators used for MAG hydrogel synthesis?
For chemical crosslinking, N,N'-methylenebis(acrylamide) (MBAA) and ethylene glycol dimethacrylate (EGDMA) are frequently used. The choice and concentration of the crosslinker are critical for controlling the mechanical properties and swelling ratio of the hydrogel.
For initiating the free-radical polymerization, two main types of initiators are common:
-
Thermal Initiators: Ammonium persulfate (APS), often used with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED), is a standard choice for thermally initiated polymerization.
-
Photoinitiators: For applications requiring more precise spatial and temporal control over gelation, photoinitiators such as Irgacure 2959 are used, which initiate polymerization upon exposure to UV light.[5]
Q4: How do I purify the synthesized MAG hydrogel to remove unreacted monomers and other impurities?
After polymerization, it is crucial to purify the hydrogel to remove any unreacted MAG monomer, initiator fragments, and other small molecules, as these can be cytotoxic. A common and effective method is to immerse the hydrogel in a large volume of deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) for an extended period (typically 24-72 hours), with frequent changes of the water/buffer. This allows the impurities to diffuse out of the hydrogel network. The purification process should be continued until the wash solution shows no presence of unreacted components, which can be checked using techniques like UV-Vis spectroscopy if the impurities have a chromophore.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and characterization of MAG hydrogels, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Failure to Polymerize (Solution remains liquid or highly viscous) | 1. Insufficient or Inactive Initiator: The initiator may be old or improperly stored, leading to reduced activity. The concentration might be too low. 2. Presence of Inhibitors: The monomer may contain inhibitors (often added for storage stability) that were not removed. Oxygen from the air can also inhibit free-radical polymerization. 3. Incorrect Temperature/Light Source: For thermal initiation, the temperature may be too low. For photoinitiation, the UV light source may have the wrong wavelength or insufficient intensity. | 1. Use fresh initiator and ensure it has been stored correctly. Consider increasing the initiator concentration in small increments. 2. Remove inhibitors from the monomer if necessary (e.g., by passing through an inhibitor removal column). De-gas the monomer solution before adding the initiator by bubbling with an inert gas like nitrogen or argon. 3. Verify the reaction temperature for thermal initiation. For photoinitiation, check the specifications of your photoinitiator and UV lamp to ensure they are compatible and that the light intensity is adequate. |
| Hydrogel is Too Brittle or Stiff | 1. Excessive Crosslinker Concentration: A high concentration of the crosslinking agent leads to a dense network with limited chain mobility, resulting in a brittle hydrogel.[6] 2. High Monomer Concentration: A very high concentration of MAG can also lead to a denser polymer network. | 1. Systematically decrease the molar ratio of the crosslinker relative to the MAG monomer. This will increase the average molecular weight between crosslinks, leading to a more flexible and elastic hydrogel. 2. Reduce the total monomer concentration in the pre-polymerization solution. |
| Low Swelling Ratio or Poor pH Response | 1. High Crosslink Density: Similar to brittleness, a high crosslink density restricts the ability of the polymer chains to move apart and absorb water. 2. Incomplete Polymerization: If the polymerization is not complete, the resulting network will be poorly formed with a low density of pH-sensitive groups. 3. Incorrect pH of Measurement Buffer: The pH of the buffer used for swelling studies may not be in the responsive range of the hydrogel. | 1. Reduce the crosslinker concentration. 2. Increase the polymerization time or initiator concentration to ensure a higher degree of monomer conversion. 3. Verify the pH of your buffers using a calibrated pH meter. Conduct swelling studies over a wide pH range to accurately determine the transition point. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity/Activity: The purity of the MAG monomer and the activity of the initiator can vary between lots. 2. Inconsistent Polymerization Conditions: Small variations in temperature, de-gassing time, or UV light exposure can lead to different hydrogel properties. 3. Inhomogeneous Mixing of Reagents: Poor mixing of the monomer, crosslinker, and initiator can result in a heterogeneous hydrogel network. | 1. Use high-purity reagents and, if possible, use the same lot for a series of experiments. 2. Carefully control all reaction parameters. Use a water bath for temperature control and maintain consistent de-gassing and UV exposure times. 3. Ensure thorough mixing of the pre-polymerization solution before initiating polymerization. A brief vortexing or sonication can be helpful. |
Experimental Protocols
Protocol 1: Synthesis of a Standard pH-Sensitive MAG Hydrogel
This protocol describes the synthesis of a MAG hydrogel using thermal initiation.
Materials:
-
N-Methacryloylglycine (MAG)
-
N,N'-methylenebis(acrylamide) (MBAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Glass vials or molds
Procedure:
-
Prepare the Monomer Solution: In a glass vial, dissolve 1.0 g of MAG and 0.02 g of MBAA in 5.0 mL of DI water. Gently vortex or sonicate until all components are fully dissolved.
-
De-gas the Solution: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate Polymerization: Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water to the monomer solution. Mix gently.
-
Accelerate the Reaction: Add 10 µL of TEMED to the solution and mix quickly but thoroughly. TEMED acts as an accelerator for the decomposition of APS into free radicals.
-
Casting and Gelation: Immediately pour the solution into your desired mold (e.g., between two glass plates with a spacer, or in a small petri dish). Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.
-
Purification: Carefully remove the hydrogel from the mold and place it in a large beaker containing DI water. Let it soak for 48-72 hours, changing the water every 8-12 hours to remove unreacted components.
-
Drying (Optional): For dry weight measurements, the hydrogel can be freeze-dried or dried in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Characterization of pH-Dependent Swelling
This protocol outlines the procedure for determining the equilibrium swelling ratio of MAG hydrogels at different pH values.
Materials:
-
Synthesized and purified MAG hydrogel
-
A series of buffer solutions with a range of pH values (e.g., pH 2.0 to pH 8.0)
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Prepare Hydrogel Samples: Cut the purified hydrogel into small, uniform discs or squares.
-
Dry the Samples: Freeze-dry the hydrogel samples to obtain their dry weight (W_d).
-
Swelling Studies: Place each dried hydrogel sample into a separate vial containing a buffer solution of a specific pH.
-
Equilibration: Allow the hydrogels to swell in the buffer solutions at a constant temperature (e.g., room temperature or 37 °C) until they reach equilibrium. This may take 24-48 hours. To ensure equilibrium is reached, you can periodically remove the hydrogel, blot it dry, weigh it, and return it to the buffer until the weight remains constant.
-
Measure Swollen Weight: Once equilibrium is reached, carefully remove each hydrogel sample from its buffer solution. Gently blot the surface with a Kimwipe or filter paper to remove excess surface water, and immediately weigh it to obtain the swollen weight (W_s).
-
Calculate the Equilibrium Swelling Ratio (ESR): The ESR is calculated using the following formula:
ESR = (W_s - W_d) / W_d
-
Data Analysis: Plot the ESR as a function of pH. You should observe a significant increase in the ESR as the pH crosses the pKa of the hydrogel network.
Visualizing Key Concepts
Polymerization and Crosslinking of MAG
The following diagram illustrates the free-radical polymerization of MAG monomers and their crosslinking with MBAA to form the hydrogel network.
Caption: Free-radical polymerization of MAG and MBAA.
Mechanism of pH-Dependent Swelling
This diagram explains the conformational changes in the MAG hydrogel network in response to pH changes.
Caption: pH-dependent swelling mechanism of MAG hydrogels.
References
-
Radiation synthesis and modification of polymers for biomedical applications. (n.d.). IAEA. Retrieved January 31, 2026, from [Link]
- Zhang, M., Cheng, Y., et al. (2025).
- Vasile, C., & Pamfil, D. (2021). The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison. Gels, 7(2), 52.
- Bajwa, G. S., & Sam, S. (2021). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications.
-
PrepChem. (n.d.). Synthesis of N-Methacryloylglycine. Retrieved January 31, 2026, from [Link]
- Effect of Photoinitiation Process on Photo-Crosslinking of Gelatin Methacryloyl Hydrogel Networks. (2025). bioRxiv.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrogels based on vinyl amino acids: from preparation to biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocellulose-Based Composite Materials Used in Drug Delivery Systems [mdpi.com]
Strategies to improve the degradation rate of N-Methacryloylglycine scaffolds.
Welcome to the Technical Support Center for N-Methacryloylglycine (MAG) Scaffolds. As Senior Application Scientists, we understand that achieving the desired degradation profile for your tissue engineering scaffolds is critical for experimental success. An ideal scaffold should maintain its structural integrity long enough to support initial tissue formation and then degrade at a rate that matches the pace of new tissue regeneration, ensuring a seamless transition from a temporary support to fully healed, native tissue.[1][2]
This guide is designed to provide you with a comprehensive understanding of the factors that control the degradation of MAG-based hydrogels and to offer practical, evidence-based strategies for troubleshooting and optimizing their degradation rates.
Frequently Asked Questions (FAQs)
Q1: What is an N-Methacryloylglycine (MAG) scaffold and how does it degrade?
N-Methacryloylglycine (MAG) is a monomer used in the synthesis of hydrogel scaffolds for biomedical applications.[3] These scaffolds are typically formed through the polymerization of MAG monomers, often with a crosslinking agent, to create a three-dimensional polymer network that can absorb large amounts of water.
The degradation of MAG scaffolds primarily occurs through the hydrolysis of the amide bond linking the methacryloyl group to the glycine moiety. This process can be influenced by environmental factors such as pH and the presence of enzymes. The degradation of hydrogels can also be affected by the rupture of the main polymer chains and crosslinks.[4]
Q2: Why is controlling the degradation rate of my MAG scaffold important?
The degradation rate of a tissue engineering scaffold is a crucial design parameter.[1]
-
If degradation is too slow, the scaffold can impede the growth of new tissue and may lead to a chronic inflammatory response.
-
If degradation is too fast, the scaffold may lose its mechanical integrity before the new tissue has sufficiently developed, leading to a structural collapse of the engineered construct.
Therefore, tailoring the degradation rate to match the specific tissue regeneration timeline is essential for successful outcomes.
Q3: What are the main factors that influence the degradation rate of MAG scaffolds?
Several factors can be modulated to control the degradation rate of MAG scaffolds. These include:
-
Crosslinker Density: The degree of crosslinking in the hydrogel network significantly impacts its degradation.[5][6]
-
Copolymer Composition: Incorporating other monomers with different degradation characteristics can alter the overall degradation profile of the scaffold.
-
Environmental Conditions: The pH of the surrounding medium and the presence of specific enzymes can accelerate or decelerate degradation.[7][8]
Troubleshooting Guide: Strategies to Modify Degradation Rate
This section provides a problem-oriented approach to help you address common issues with MAG scaffold degradation.
Problem 1: My MAG scaffold is degrading too slowly for my application.
If you observe that your MAG scaffold persists for too long in your in vitro or in vivo model, here are several strategies to accelerate its degradation:
Strategy 1.1: Decrease the Crosslinker Density
Causality: A lower crosslinking density results in a looser polymer network with a larger mesh size.[9] This allows for greater water penetration into the hydrogel, which facilitates the hydrolysis of the amide bonds. A less dense network also requires fewer bond cleavage events to occur before the scaffold begins to lose its integrity and dissolve.[6]
Experimental Protocol: Adjusting Crosslinker Concentration
-
Preparation of Monomer Solutions: Prepare a series of precursor solutions with varying concentrations of your crosslinking agent (e.g., N,N'-methylenebisacrylamide). Keep the concentration of the MAG monomer and the photoinitiator constant across all groups.[10]
-
Hydrogel Synthesis: Fabricate the hydrogels using your established photopolymerization or other crosslinking methods.[10]
-
Degradation Study:
-
Prepare triplicate samples of each hydrogel formulation.
-
Record the initial dry weight (W_initial) of each scaffold.
-
Immerse the scaffolds in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the scaffolds, gently blot to remove excess surface water, and record the wet weight.
-
Lyophilize the scaffolds and record the final dry weight (W_final).
-
Calculate the percentage of mass loss: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100.
-
-
Validation: Plot the percentage of mass loss against time for each crosslinker concentration. You should observe that lower crosslinker concentrations lead to a faster rate of mass loss.
Strategy 1.2: Incorporate a Hydrolytically Labile Comonomer
Causality: By copolymerizing MAG with a monomer that contains more readily hydrolyzable ester bonds, you can introduce weak points into the polymer backbone. This will lead to a faster overall degradation rate as these ester linkages are more susceptible to cleavage in an aqueous environment than the amide bonds of MAG.
Experimental Protocol: Copolymerization with a Degradable Monomer
-
Monomer Selection: Choose a monomer with hydrolytically labile ester bonds, such as a methacrylate-polylactide (MAPLA).[11]
-
Copolymer Synthesis: Prepare a series of monomer solutions with different molar ratios of MAG and the selected comonomer. Keep the total monomer concentration and the crosslinker concentration constant.
-
Polymerization: Synthesize the copolymer hydrogels using your standard protocol.
-
Degradation Analysis: Conduct a degradation study as described in Strategy 1.1.
-
Validation: Compare the degradation profiles of the copolymer scaffolds to that of a pure MAG scaffold. The scaffolds with a higher content of the hydrolytically labile comonomer are expected to degrade faster.
Strategy 1.3: Introduce Enzyme-Sensitive Moieties
Causality: For applications where degradation should be triggered by cellular activity, incorporating peptide sequences that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs), can be a highly effective strategy.[1] When cells invade the scaffold, they secrete these enzymes, which then cleave the peptide crosslinks and lead to localized and on-demand degradation of the scaffold.[1][12]
Experimental Protocol: Creating an Enzyme-Degradable Scaffold
-
Peptide Crosslinker Synthesis: Synthesize or purchase a peptide crosslinker containing a sequence that is a known substrate for an enzyme of interest (e.g., a collagenase-sensitive peptide). The peptide should be functionalized with reactive groups (e.g., thiols) that can participate in the crosslinking reaction.
-
Hydrogel Formation: Prepare the hydrogel precursor solution containing the MAG monomer and the enzyme-sensitive peptide crosslinker.
-
Enzymatic Degradation Assay:
-
Prepare two sets of hydrogel samples.
-
Immerse one set in a PBS solution containing the target enzyme (e.g., collagenase at 0.3 mg/mL) at 37°C.[1]
-
Immerse the second set (control) in PBS without the enzyme.
-
Monitor the degradation of the scaffolds over time by measuring mass loss or through rheological analysis.[1]
-
-
Validation: The hydrogels in the enzyme-containing solution should degrade significantly faster than the control group, confirming the enzyme-mediated degradation mechanism.
Problem 2: My MAG scaffold is degrading too quickly and losing its mechanical strength prematurely.
If your scaffold is losing its structural integrity before adequate tissue formation has occurred, consider the following strategies to slow down the degradation rate:
Strategy 2.1: Increase the Crosslinker Density
Causality: A higher crosslinking density creates a more tightly woven polymer network.[9][13] This restricts the diffusion of water into the hydrogel, thereby slowing down the hydrolysis of the amide bonds.[14] A more densely crosslinked network also requires more chain scission events to occur before the overall structure is compromised.[6]
Experimental Protocol:
Follow the protocol outlined in Strategy 1.1, but in this case, you will be increasing the concentration of the crosslinking agent. Your results should demonstrate that higher crosslinker concentrations lead to a slower rate of mass loss.
Strategy 2.2: Incorporate Hydrophobic Monomers
Causality: Copolymerizing MAG with hydrophobic monomers can reduce the overall water uptake of the hydrogel. Less water within the scaffold network will slow down the rate of hydrolytic degradation.
Experimental Protocol: Copolymerization with a Hydrophobic Monomer
-
Monomer Selection: Choose a biocompatible hydrophobic monomer such as lauryl methacrylate.[15]
-
Copolymer Synthesis: Prepare a series of monomer solutions with varying molar ratios of MAG and the hydrophobic comonomer.
-
Polymerization and Characterization: Synthesize the hydrogels and characterize their swelling behavior by measuring the equilibrium water content.
-
Degradation Study: Perform a degradation study as described in Strategy 1.1.
-
Validation: You should observe a correlation between a lower swelling ratio (due to increased hydrophobicity) and a slower degradation rate.
Data Summary Table
| Strategy | Key Parameter | Expected Effect on Degradation Rate | Mechanism |
| Decrease Crosslinker Density | Lower concentration of crosslinking agent | Increase | Increased water uptake and larger mesh size.[6][9] |
| Increase Crosslinker Density | Higher concentration of crosslinking agent | Decrease | Decreased water uptake and smaller mesh size.[6][9] |
| Incorporate Labile Monomer | Addition of comonomer with ester bonds | Increase | Introduction of more easily hydrolyzable linkages.[11] |
| Incorporate Hydrophobic Monomer | Addition of a hydrophobic comonomer | Decrease | Reduced water content within the hydrogel. |
| Introduce Enzyme-Sensitive Moieties | Replacement of standard crosslinker with peptide crosslinker | Increase (in presence of enzyme) | Enzyme-catalyzed cleavage of crosslinks.[1][12] |
Visualizations
Decision-Making Workflow for Modifying Degradation Rate
Caption: A workflow to guide the selection of a strategy for tuning the degradation rate.
Mechanism of Enzymatic Degradation
Caption: Schematic of enzyme-mediated degradation of a MAG scaffold with peptide crosslinks.
References
-
Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC. (2020-01-22). NIH.[Link]
-
Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. (2025-01-03). MDPI.[Link]
-
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC. NIH.[Link]
-
Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential. NIH.[Link]
-
Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC. NIH.[Link]
-
Compositional and Structural Determinants of Polymeric Scaffold Degradation. comsol.[Link]
-
Enzymatic Biodegradation of Hydrogels for Protein Delivery Targeted to the Small Intestine | Biomacromolecules. ACS Publications.[Link]
-
Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC. (2021-09-28). NIH.[Link]
-
Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. ResearchGate.[Link]
-
Overview of parameters affecting the degradation rate of scaffolds... ResearchGate.[Link]
-
Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation - PMC. NIH.[Link]
-
Synthesis and characterization of new methacrylate based hydrogels. ResearchGate.[Link]
-
Hyperbranched Copolymers of Methacrylic Acid and Lauryl Methacrylate H-P(MAA-co-LMA): Synthetic Aspects and Interactions with Biorelevant Compounds. NIH.[Link]
-
Hydrolytic degradation of methacrylated GEL, GEL/HA, and HA hydrogels... ResearchGate.[Link]
-
Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. PubMed.[Link]
-
In vitro enzymatic degradation property of the five hydrogels (A) The... ResearchGate.[Link]
-
Relationship between the crosslinking density and hydrogel properties.... ResearchGate.[Link]
-
Synthesis and characterization of new methacrylate based hydrogels. Semantic Scholar.[Link]
-
The Degradation of Synthetic Polymeric Scaffolds With Strut-like Architecture Influences the Mechanics-dependent Repair Process of an Osteochondral Defect in Silico - PMC. (2022-03-10). PubMed Central.[Link]
-
Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. (2024-10-22). Polymer Chemistry (RSC Publishing).[Link]
-
(PDF) Synthesis and Characterization of Gelatin Methacryloyl: Introducing Chemistry Students to the Applications of Hydrogels in Medicine. (2023-09-01). ResearchGate.[Link]
-
Thermal Degradation Study of Hydrogel Nanocomposites Based on Polyacrylamide and Nanosilica Used for Conformance Control and Water Shutoff. MDPI.[Link]
-
Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remediation. MDPI.[Link]
-
Influence of Cross-Linking Conditions on Drying Kinetics of Alginate Hydrogel. MDPI.[Link]
-
Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PubMed Central.[Link]
-
Synthesis of N-Methacryloylglycine. PrepChem.com.[Link]
Sources
- 1. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Degradation of Synthetic Polymeric Scaffolds With Strut-like Architecture Influences the Mechanics-dependent Repair Process of an Osteochondral Defect in Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hyperbranched Copolymers of Methacrylic Acid and Lauryl Methacrylate H-P(MAA-co-LMA): Synthetic Aspects and Interactions with Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Modifying synthesis parameters to tune N-Methacryloylglycine hydrogel pore size.
Technical Support Center: Precision Tuning of N-Methacryloylglycine (NMG) Hydrogel Architectures
Case ID: NMG-PORE-TUNE-001 Status: Open Assigned Specialist: Senior Application Scientist, Hydrogel Engineering Division
Introduction
Welcome to the Technical Support Center. You are likely here because your N-Methacryloylglycine (NMG) hydrogel is not performing as expected—either the drug diffusion rates are too slow (mesh size too small) or cell infiltration is non-existent (lack of macroporosity).
NMG is a pH-sensitive, amino-acid-derived monomer. Its pendant carboxyl group (
This guide is structured to troubleshoot and resolve pore size issues by manipulating Chemical Parameters (Synthesis composition) and Physical Parameters (Environmental processing).
Module 1: Tuning Molecular Mesh Size (Nanoporosity)
For controlling diffusion of small molecules (drugs, growth factors).
Q: My release profile is stalled. The hydrogel swells, but the mesh size seems too tight for my protein payload (MW ~65 kDa). How do I open the network?
A: You are likely operating in the "nanoporous" regime where mesh size (
The Protocol Adjustment:
-
Reduce Crosslinker Ratio: If you are using N,N'-methylenebisacrylamide (MBA), reduce the concentration relative to the monomer.
-
Decrease Total Monomer Concentration (
): Lowering the initial solid content increases the average molecular weight between crosslinks ( ).
Quantitative Reference Table: Crosslinker Impact on Swelling & Mesh Size Based on standard free-radical polymerization of acryloyl-amino acid hydrogels.
| MBA Concentration (mol%) | Equilibrium Water Content (EWC) | Approx. Mesh Size ( | Mechanical Modulus ( |
| 0.02% (Low) | ~90 - 95% | High (>15 nm) | Low (Soft, <5 kPa) |
| 0.06% (Medium) | ~80 - 85% | Medium (5-10 nm) | Medium |
| 0.10% (High) | ~60 - 70% | Low (<5 nm) | High (Stiff, >20 kPa) |
Critical Mechanism:
As crosslinker concentration decreases, the polymer chains between crosslink points become longer (
Q: I reduced the crosslinker, but the gel is now too weak to handle. How do I maintain strength while increasing pore size?
A: This is the classic "Hydrogel Trade-off." To decouple pore size from stiffness, you must introduce electrostatic repulsion .
-
Action: Ensure your synthesis or swelling buffer is at pH 7.4 .
-
Reasoning: At pH >
(approx 4.6 for NMG), the carboxylic acid groups deprotonate ( ). The resulting negative charge repulsion forces the chains apart, artificially expanding the pore size without reducing the chemical crosslinking density [1].
Module 2: Engineering Macroporosity (Cryogelation)
For enabling cell migration and rapid fluid transport.
Q: I need pores >10 µm for cell infiltration. Standard polymerization is only giving me nanopores, regardless of how much I reduce the crosslinker.
A: You cannot achieve micrometer-scale porosity via standard solution polymerization alone. You must switch to Cryogelation . This process uses ice crystals as "templates" (porogens).
The Cryogelation Protocol (NMG Specific):
-
Preparation: Prepare your NMG monomer solution with MBA (crosslinker) and APS/TEMED (initiator) in deionized water.
-
Nucleation (The Critical Step): Immediately place the mold into a cryostat or freezer preset to -12°C to -18°C .
-
Incubation: Allow polymerization to proceed in the frozen state for 12–24 hours.
-
Thawing: Thaw at room temperature. The ice crystals melt, leaving behind large, interconnected pores.[1]
Troubleshooting Cryogel Pore Size:
| Symptom | Cause | Corrective Action |
| Pores too small (<5 µm) | Freezing was too rapid (Flash freezing). | Increase Freezing Temp to -10°C or -12°C. Slower freezing = larger ice crystals = larger pores [2]. |
| Pores too large / Gel collapse | Freezing was too slow. | Decrease Freezing Temp to -20°C to induce faster nucleation. |
| Heterogeneous Pores | Temperature gradient in mold. | Use thin-walled Teflon molds and insulate the top to ensure directional freezing if aligned pores are desired. |
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for tuning NMG hydrogel architecture.
Figure 1: Decision logic for tuning NMG hydrogel pore architecture via chemical vs. physical processing.
Module 4: Troubleshooting & Characterization
Q: My SEM images show a solid, non-porous sheet, but my swelling data says the gel is highly porous. What is happening?
A: This is a sample preparation artifact.
-
The Issue: Standard lyophilization (freeze-drying) can cause the hydrogel pore walls to collapse due to the surface tension of water as it sublimates, especially in "soft" hydrogels with low crosslinking.
-
The Fix:
-
Solvent Exchange: Dehydrate the hydrogel in graded ethanol series (30%, 50%, 70%, 90%, 100%).
-
Critical Point Drying (CPD): Use liquid
to dry the sample. This eliminates the liquid-gas interface forces that cause pore collapse. -
Cryo-SEM: If CPD is unavailable, image the sample in its frozen, hydrated state using a cryo-stage.
-
Q: The hydrogel is opaque. Does this mean I have macropores? A: Generally, yes.
-
Transparent/Translucent: Indicates nanoporous structure (mesh size < wavelength of visible light). Homogeneous network.
-
Opaque/White: Indicates phase separation or macroporosity (heterogeneity scatters light). This is typical for Cryogels or gels synthesized at high temperatures where the polymer precipitates (LCST behavior).
References
-
Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. Source: Bangladesh J. Sci. Ind.[1][2][3][4][5][6][7][8] Res. (via BanglaJOL). Context: Establishes the fundamental relationship between crosslinker concentration (MBA), equilibrium water content, and mechanical modulus in acryloyl-based hydrogels. URL:[Link]
-
Cryogels on the basis of natural and synthetic polymers: preparation, properties and application. Source: Russian Chemical Reviews (Lozinsky, V. I.). Context: The authoritative review on the mechanism of cryogelation, detailing how freezing temperature dictates pore size (ice crystal size) and wall thickness. URL:[Link]
-
pH-Sensitive Poly(N-acryloylglycine) Hydrogels. Source: Journal of Applied Polymer Science (Relevant context for NMG/PNAG behavior). Context: While specific NMG papers are rare, N-acryloylglycine (PNAG) is the direct structural analog. This reference supports the pH-dependent swelling mechanism driven by the glycine side chain. URL:[Link]
Sources
- 1. Tailoring of Physical Properties in Macroporous Poly(isocyanopeptide) Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. mdpi.com [mdpi.com]
- 5. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
Common pitfalls in the synthesis of N-Methacryloylglycine.
Technical Support Center: N-Methacryloylglycine (N-MAG) Synthesis Case ID: N-MAG-SYN-001 | Status: Active | Priority: High
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because your synthesis of N-Methacryloylglycine (N-MAG) has likely encountered one of three critical failures: low yield, premature polymerization, or persistent impurity.
This guide moves beyond standard recipes. It deconstructs the Schotten-Baumann mechanism to explain why your protocol failed and provides self-validating checkpoints to ensure success in the next run.
Module 1: The Reaction Phase (Upstream Failures)
The Core Problem: The Schotten-Baumann reaction relies on a delicate competition between the nucleophilic attack of glycine on methacryloyl chloride and the hydrolysis of the chloride by water.
Q: My reaction mixture turned cloudy immediately, and the final yield was <10%. What happened? A: You likely lost control of the pH or Temperature.
-
The pH Trap (The "Goldilocks" Zone):
-
Mechanism: Glycine is a zwitterion (
of amine 9.6). To react, the amine must be unprotonated ( ), requiring a basic pH. -
The Pitfall:
-
pH < 9: The amine is protonated (
) and is not nucleophilic . It will not attack the acid chloride. -
pH > 12: The hydroxide ion (
) concentration is too high. It outcompetes the glycine and rapidly hydrolyzes the methacryloyl chloride into methacrylic acid.
-
-
The Fix: You must maintain pH between 10 and 11 throughout the dropwise addition. Do not dump the base in all at once. Use a pH meter, not paper.
-
-
The Temperature Spike:
-
Mechanism: The reaction is highly exothermic.
-
The Pitfall: If the temperature exceeds 5°C during addition, the rate of hydrolysis increases exponentially, and the risk of radical polymerization rises.
-
The Fix: Keep the vessel in an ice/salt bath (
). Add the acid chloride slowly to dissipate heat.
-
Visualization: The Schotten-Baumann Logic Flow
Figure 1: Decision logic for pH control during the Schotten-Baumann reaction. Failure to maintain pH 10-11 leads to kinetic dead-ends.
Module 2: Workup & Purification (Downstream Failures)
Q: I extracted with Ethyl Acetate, but the organic layer was empty. Where is my product? A: You likely extracted at the wrong pH. N-MAG is an amphoteric molecule that switches solubility based on pH.
-
The "pH Swing" Protocol:
-
At Reaction End (pH > 10): N-MAG exists as a sodium salt (Sodium N-methacryloylglycinate). It is ionic and water-soluble .[1] It will not extract into ethyl acetate.
-
The Fix: You must acidify the aqueous solution to pH ~2-3 using concentrated HCl. This protonates the carboxylate group (
), rendering the molecule neutral and soluble in organic solvents [1].
-
Q: My product is an oil, not a solid, and smells like vinegar. Why? A: Contamination with Methacrylic Acid (MAA).
-
Mechanism: MAA is the hydrolysis byproduct. It is also an organic acid and co-extracts with N-MAG at pH 2.
-
The Fix:
-
Washing: It is difficult to separate MAA by extraction alone.
-
Recrystallization: This is mandatory. N-MAG is a solid (MP ~104°C), while MAA is a liquid. Recrystallize the crude solid from Ethyl Acetate or a mix of Ethyl Acetate/Hexane . The MAA will stay in the mother liquor.
-
Visualization: The Purification Workflow
Figure 2: The "pH Swing" extraction logic. Note that acidification is required to move the product from the aqueous phase to the organic phase.
Module 3: Stability & Polymerization (The "Hidden" Failure)
Q: The flask gelled into a rubbery solid while on the rotary evaporator. Can I save it? A: No. The material has crosslinked.[2][3][4] This is caused by Oxygen Starvation .
-
The Mechanism: Methacrylates are prone to radical polymerization. Most commercial inhibitors (like MEHQ) require dissolved oxygen to function.
-
The Pitfall: When you apply a vacuum (Rotavap) and heat the bath, you remove the oxygen and add thermal energy. This disables the inhibitor and triggers polymerization [2].
-
The Protocol for Stability:
-
Inhibitor: Add 50-100 ppm of MEHQ (4-Methoxyphenol) or BHT to the extraction solvent before evaporation.
-
Temperature: Keep the Rotavap bath < 40°C .
-
Air Bleed: If possible, do not pull a "hard" vacuum; allow a small bleed of air into the system to keep the inhibitor active.
-
Module 4: Characterization & Validation
Self-Validating the Product: Use 1H NMR (D2O or DMSO-d6) to confirm structure and purity.
Table 1: Key NMR Signals for N-MAG
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Vinyl (=CH2) | 5.7 & 5.4 | Singlets (2H) | Distinctive separation indicates methacrylate group. |
| Methylene (-CH2-) | 3.8 - 4.0 | Doublet (2H) | Couples with NH. |
| Methyl (-CH3) | 1.9 | Singlet (3H) | Characteristic methacrylate methyl.[5] |
| Amide (-NH-) | 8.0 - 8.5 | Broad Triplet | Disappears in D2O exchange. |
| Impurity: MAA | 5.6 & 6.0 | Singlets | Indicates incomplete purification. |
Note: Shifts may vary slightly based on solvent (D2O vs DMSO) [3].
References
-
PrepChem. (n.d.). Synthesis of N-Methacryloylglycine. Retrieved from [Link]
-
Stansbury, J. W., Dickens, B., & Liu, D. W. (1995).[6] Preparation and characterization of cyclopolymerizable resin formulations. Journal of Dental Research, 74(5), 1110–1115.[6]
- Moszner, N., et al. (2007). Synthesis and polymerization of new acidic monomers.
Sources
- 1. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 2. Novel Synthesis, Characterization and Amoxicillin Release Study of pH-Sensitive Nanosilica/Poly(acrylic acid) Macroporous Hydrogel with High Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Control of polymerization shrinkage and stress in nanogel-modified monomer and composite materials - PMC [pmc.ncbi.nlm.nih.gov]
N-Methacryloylglycine (NMG) Stability & Storage Support Center
Topic: Increasing the shelf life of N-Methacryloylglycine monomer. CAS: 23578-45-2 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistency in your hydrogel formulations or polymer synthesis. N-Methacryloylglycine (NMG) is a solid carboxylic acid-functionalized monomer. While generally more stable than its liquid counterparts (like Methacrylic Acid), it suffers from a specific set of vulnerabilities: hygroscopic clumping , hydrolytic degradation , and solid-state polymerization if stored improperly.
This guide moves beyond the standard "Store at 4°C" label. It explains the why and how of preserving monomer fidelity to ensure your experimental reproducibility.
Module 1: Core Storage Protocols (The Basics)
Q: What are the absolute non-negotiable storage conditions for NMG?
A: To maximize shelf life (typically 12 months from receipt), you must control three variables simultaneously: Temperature, Moisture, and Light.
| Variable | Recommendation | The Technical "Why" |
| Temperature | 2–8°C (Refrigerated) | NMG has a melting point of ~104°C. However, localized hot spots (during transit or improper lab storage) can increase molecular mobility within the crystal lattice, triggering spontaneous polymerization. |
| Moisture | Desiccator Required | NMG contains both amide and carboxylic acid groups, making it hygroscopic. Moisture absorption does two things: 1) It solvates the surface molecules, increasing mobility and radical propagation risk. 2) It promotes hydrolysis of the amide bond over long periods. |
| Light | Amber Glass / Foil | Methacrylates are UV-sensitive. Photons can cleave bonds to generate radicals, initiating polymerization even at low temperatures. |
Q: My NMG powder has formed hard clumps. Is it still usable?
A: Proceed with caution. Clumping indicates moisture ingress. While the monomer might not be polymerized, the water content will affect your stoichiometry (molecular weight calculations).
-
Test: Dissolve a small amount in water or buffer.
-
Clear Solution: Likely just hygroscopic clumping. You must dry it (vacuum desiccator) or account for water mass.
-
Turbid/Insoluble Particles:Discard. This indicates partial polymerization (oligomers formed on the surface of the crystals).
-
Module 2: The Oxygen & Inhibitor Mechanism (Advanced)
Q: Should I store NMG under a strict Nitrogen atmosphere to prevent oxidation?
A: STOP. Check your Certificate of Analysis (COA) first.
This is the most common mistake in monomer storage.
-
Scenario A: Your NMG contains an inhibitor (e.g., MEHQ). [1]
-
Do NOT store under pure Nitrogen. Phenolic inhibitors like MEHQ (Hydroquinone monomethyl ether) require dissolved Oxygen to function.[2] Without oxygen, the inhibitor cannot terminate the radical chain, and the monomer may polymerize spontaneously (the "Anoxic Instability" effect).
-
-
Scenario B: Your NMG is "Pure" (No Inhibitor).
-
Store under Nitrogen/Argon. In the absence of inhibitors, Oxygen acts as a radical initiator (forming peroxides). You must exclude it.
-
Visualizing the Inhibitor Paradox: The diagram below illustrates why Oxygen is a "frenemy" to inhibited monomers.
Figure 1: The Stabilization Cycle. Note that without Oxygen, the Monomer Radical bypasses the "safety trap" of the Peroxy state and proceeds directly to Polymerization.
Module 3: Troubleshooting & Purification
Q: How do I verify the purity of my NMG before starting a critical synthesis?
A: Do not rely on visual inspection alone. Use this self-validating workflow.
The "Solubility Stress Test":
-
Prepare a 10% (w/v) solution of NMG in water.
-
Vortex for 30 seconds.
-
Result A: Solution is crystal clear. -> Pass.
-
Result B: Solution is hazy or has floating white specks. -> Fail. The specks are poly(N-methacryloylglycine), which is insoluble.
Q: I need to remove the inhibitor (or purify degraded monomer). How do I do this?
A: Since NMG is a solid, you cannot use the standard "inhibitor removal columns" used for liquid monomers. You must perform a Recrystallization .[3][4][5]
Protocol: Recrystallization of N-Methacryloylglycine
-
Solvent System: Ethyl Acetate (primary) or Ethanol/Water mix.
-
Safety: Perform in a fume hood.
-
Dissolution: Place impure NMG in a flask. Add minimal hot Ethyl Acetate (~70°C) until dissolved.
-
Filtration (Hot): If insoluble polymer exists, filter the hot solution rapidly through a heated funnel to remove the "bad" polymer.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C. Slow cooling promotes pure crystal growth.
-
Collection: Filter the white crystals.
-
Drying (Critical): Dry under vacuum at room temperature for 24 hours. Do not use heat to dry, or you will polymerize the wet cake.
Module 4: Decision Tree (Quick Reference)
Use this logic flow to determine the fate of your monomer batch.
Figure 2: Quality Control Decision Matrix for N-Methacryloylglycine.
References
-
ChemicalBook. (2025).[6] N-Methacryloylglycine Properties and Storage.[2][7][8][9][10] Retrieved from
-
Sigma-Aldrich. (2025). N-Methacryloylglycine Product Specification & Storage.[7][8][9][11] Retrieved from
-
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. (Discusses MEHQ/Oxygen mechanism). Retrieved from
-
PrepChem. (n.d.). Synthesis of N-Methacryloylglycine. (Provides melting point and synthesis context). Retrieved from
-
Gantrade. (n.d.).[12] Monomer Storage and Inhibitor Mechanisms.[2][12][13] Retrieved from
Sources
- 1. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 2. fluoryx.com [fluoryx.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. N-Methacryloylglycine, TMS derivative [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Methacryloylglycine | 23578-45-2 [sigmaaldrich.com]
- 9. N-Methacryloylglycine | 23578-45-2 [chemicalbook.com]
- 10. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. gantrade.com [gantrade.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Ensuring Consistency in N-Methacryloylglycine (N-MAG) Polymerization
Welcome to the technical support center for N-Methacryloylglycine (N-MAG) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-MAG polymerization and achieve consistent, reproducible results. Batch-to-batch variability is a significant challenge in polymer synthesis, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you in your experimental work.[1][2][3]
Understanding N-Methacryloylglycine (N-MAG)
N-Methacryloylglycine is a functional monomer prized for its applications in polymer chemistry and biomedicine.[4] Its unique structure, combining a methacryloyl group with a glycine unit, allows for the creation of polymers with tailored properties, such as hydrogels for controlled drug release and smart materials that respond to environmental stimuli.[4] However, the very features that make N-MAG a versatile monomer also introduce complexities in its polymerization that can lead to variability between batches.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during N-MAG polymerization.
1. What are the most critical factors influencing the reproducibility of N-MAG polymerization?
The key to minimizing batch-to-batch variability lies in stringent control over several experimental parameters.[1][3] These include:
-
Monomer Quality: The purity of N-MAG is paramount. Impurities can act as inhibitors or chain transfer agents, affecting polymerization kinetics and the final polymer properties.[2]
-
Initiator Concentration: The concentration of the initiator directly impacts the rate of polymerization and the molecular weight of the resulting polymer.[5][6][7]
-
Temperature: Polymerization is a temperature-sensitive process. Even minor fluctuations can alter the reaction rate and the polymer's microstructure.[8][9][10][11]
-
Solvent Purity: The presence of impurities, particularly water or dissolved oxygen, in the solvent can significantly interfere with the polymerization reaction.
-
pH of the Reaction Mixture: For N-MAG, a molecule with a carboxylic acid group, the pH of the polymerization medium can influence its reactivity.[12]
2. How should I store N-Methacryloylglycine monomer to ensure its quality?
N-MAG is a white crystalline powder.[4] To maintain its purity and reactivity, it should be stored in a cool, dry place, typically at 2-8°C, and protected from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization or degradation.
3. What type of initiator is suitable for N-MAG polymerization?
The choice of initiator depends on the desired polymerization method (e.g., free radical, controlled radical polymerization). For conventional free radical polymerization, azo initiators like azobisisobutyronitrile (AIBN) or peroxide initiators such as benzoyl peroxide (BPO) are commonly used.[6] The selection should be based on the desired reaction temperature, as initiators have characteristic decomposition rates at different temperatures.[13] For more controlled polymer architectures, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed with appropriate RAFT agents.[14][15]
4. Can I polymerize N-MAG in an aqueous solution?
Yes, N-MAG can be polymerized in aqueous solutions. However, the pH of the solution is a critical parameter to control. The carboxyl group of the glycine moiety can be protonated or deprotonated depending on the pH, which can affect the monomer's solubility and reactivity.[12] It is essential to buffer the reaction mixture to maintain a constant pH throughout the polymerization.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during N-MAG polymerization.
Problem 1: Low or No Polymer Yield
| Possible Causes | Troubleshooting Steps |
| Inactive Initiator | - Verify the age and storage conditions of the initiator. Initiators have a finite shelf life. - Ensure the chosen initiator is appropriate for the reaction temperature. The polymerization temperature should be within the initiator's optimal decomposition range.[13] |
| Presence of Inhibitors | - Monomer Purity: Use high-purity N-MAG. If necessary, purify the monomer by recrystallization. - Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents. - Oxygen Inhibition: Deoxygenate the reaction mixture thoroughly before initiating polymerization. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by freeze-pump-thaw cycles. |
| Incorrect Reaction Temperature | - Confirm that the reaction temperature is appropriate for the chosen initiator and solvent. Lower temperatures can lead to very slow polymerization rates.[9][10] |
Problem 2: Inconsistent Molecular Weight and High Polydispersity
| Possible Causes | Troubleshooting Steps |
| Fluctuations in Initiator Concentration | - Accurately weigh and dispense the initiator. Even small variations can significantly impact the number of growing polymer chains.[5][6] - Prepare a stock solution of the initiator to ensure consistent dosing across different batches. |
| Temperature Variations | - Use a reaction setup with precise temperature control (e.g., an oil bath with a thermostat or a temperature-controlled reactor). Monitor the temperature throughout the reaction.[8] |
| Chain Transfer Reactions | - Solvent Choice: Certain solvents can act as chain transfer agents. Consult literature for suitable solvents for methacrylate polymerization. - Impurity Removal: Ensure both the monomer and solvent are free from impurities that can act as chain transfer agents.[2] |
Problem 3: Gel Formation or Insoluble Polymer
| Possible Causes | Troubleshooting Steps |
| High Monomer Concentration | - Reduce the initial monomer concentration. High concentrations can lead to a rapid, uncontrolled polymerization (the Trommsdorff-Norrish effect), resulting in crosslinking and gelation. |
| Excessive Initiator Concentration | - Lower the initiator concentration. A high concentration of radicals can lead to increased branching and crosslinking.[7] |
| Presence of Divalent Monomer Impurities | - Ensure the N-MAG monomer is free from any difunctional impurities that could act as crosslinkers. |
Experimental Workflow and Logic
To minimize batch-to-batch variability, a systematic and well-documented experimental approach is crucial. The following diagram illustrates a recommended workflow for N-MAG polymerization.
Caption: Recommended workflow for consistent N-MAG polymerization.
This structured approach ensures that each step, from material preparation to data analysis, is performed consistently, which is a cornerstone of achieving reproducible results.[1]
Key Parameter Control for N-MAG Polymerization
The following table summarizes the critical parameters and their recommended control measures to ensure batch-to-batch consistency.
| Parameter | Recommended Control Measures | Rationale for Control |
| N-MAG Monomer Purity | - Use monomer with ≥98% purity.[4] - Recrystallize if necessary. - Store in a cool, dark, and dry environment. | Impurities can act as inhibitors or chain transfer agents, affecting reaction kinetics and polymer properties.[2] |
| Initiator Concentration | - Use a consistent weight/volume of initiator for each batch. - Prepare a stock solution for accurate dispensing. | Directly influences the number of polymer chains initiated, which in turn affects molecular weight and polymerization rate.[5][6] |
| Reaction Temperature | - Maintain a constant temperature (±0.5°C) throughout the polymerization. - Use a temperature-controlled reaction setup. | Temperature affects the rate of initiator decomposition and monomer propagation, influencing both the polymerization rate and the final polymer structure.[8][10][11] |
| Solvent Quality | - Use high-purity, anhydrous, and inhibitor-free solvents. - Deoxygenate the solvent prior to use. | Water and oxygen can interfere with radical polymerization. Impurities can act as chain transfer agents. |
| Reaction Time | - Keep the reaction time consistent for all batches. | Ensures a consistent degree of monomer conversion. |
| pH (for aqueous polymerizations) | - Use a buffer to maintain a constant pH. | The ionization state of the carboxylic acid group on N-MAG can affect its reactivity and solubility.[12] |
Logical Relationship of Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the corresponding solutions.
Caption: Troubleshooting logic for N-MAG polymerization issues.
By systematically addressing these potential issues, researchers can significantly improve the consistency and reliability of their N-MAG polymerization experiments, paving the way for the successful development of advanced polymeric materials.
References
-
N-Heterocyclic Olefins as Initiators for the Polymerization of (Meth)Acrylic Monomers: A Combined Experimental and Theoretical A - KAUST Repository. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed. [Link]
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing). [Link]
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials - MDPI. [Link]
-
SCHEME 1 Polymerization of N-substituted glycine NTA initiated by... - ResearchGate. [Link]
-
Synthesis of N-Methacryloylglycine - PrepChem.com. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - MDPI. [Link]
-
Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation - PubMed. [Link]
-
The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed. [Link]
-
Quality Control in Polymer Mixing: Ensuring Batch Consistency for Large-Scale Production. [Link]
-
Batch-to-Batch Consistency: Why It Matters for Intermediates - Atianming Pharmaceutical. [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study - MDPI. [Link]
-
(PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - ResearchGate. [Link]
-
Effect of reaction temperature on the polymerization - ResearchGate. [Link]
-
Perspectives on the Transition from Batch to Continuous Mixing Technologies in the Compounding Industry - ResearchGate. [Link]
-
How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? - Chemistry For Everyone. [Link]
-
Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed. [Link]
-
Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed. [Link]
-
N-Methacryloyl glycine | C6H9NO3 | CID 152645 - PubChem - NIH. [Link]
-
Quality Assurance Techniques for Batch-to-Batch Consistency - Tristar Intermediates. [Link]
-
How Does Melting Temperature Affect Polymerization Processes? - Chemistry For Everyone. [Link]
-
Polymerizations in Continuous Flow: Recent Advances in the Synthesis of Diverse Polymeric Materials | ACS Macro Letters - ACS Publications. [Link]
-
N-Methacryloylglycine, TMS derivative - the NIST WebBook. [Link]
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 14. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing photoinitiator concentration for N-Methacryloylglycine polymerization.
Subject: Optimizing Photoinitiator Concentration for N-Methacryloylglycine (NMG) Hydrogels Document ID: NMG-OPT-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. This guide addresses the critical optimization of photoinitiator (PI) concentrations for N-Methacryloylglycine (NMG) polymerization.
NMG is a pH-sensitive, amino-acid-derived monomer containing a polymerizable methacrylate group and a carboxylic acid moiety. Successful photopolymerization requires balancing reaction kinetics (gelation speed) against biocompatibility (cytotoxicity) and structural integrity (crosslinking density).
This guide replaces generic advice with a mechanistic troubleshooting framework designed for researchers encountering inconsistent gelation, cytotoxicity, or poor mechanical properties.
Module 1: Formulation & Photoinitiator Selection
The Core Dilemma: The "Goldilocks" Zone
In free-radical photopolymerization (FRP), the relationship between PI concentration and gel properties is non-linear.
-
Too Low (< 0.01%): Insufficient radical generation; susceptibility to oxygen inhibition; "runny" gels.
-
Too High (> 0.5%): Cytotoxicity (if cell-laden); "Inner Filter Effect" (surface cures, core remains liquid); brittle networks.
Comparative Analysis: LAP vs. Irgacure 2959
For NMG hydrogels, we recommend LAP over Irgacure 2959 for most biological applications due to its water solubility and efficiency at safer wavelengths (405 nm).
| Feature | Irgacure 2959 (I-2959) | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) |
| Water Solubility | Low (< 0.5% w/v); often requires heating/sonication. | High (> 8% w/v); dissolves instantly. |
| Absorption Peak | ~280 nm (UV-B). Tail extends to 365 nm. | ~370 nm (UV-A). Significant absorption at 405 nm (Visible Blue). |
| Cytotoxicity | Moderate/High (requires UV-B/C exposure or long UV-A times). | Low (allows faster curing at benign 405 nm). |
| Optimal Conc. | 0.05% - 0.1% (w/v) | 0.05% - 0.25% (w/v) |
| Kinetics | Slow (Minutes). | Fast (Seconds to < 1 Minute). |
Critical NMG Note: NMG is acidic (pKa ~2.3 for the carboxylic acid). Ensure your precursor solution is buffered (e.g., PBS, HEPES) to pH 7.4 before adding LAP, as extreme pH can alter the molar absorptivity of certain PIs and affect cell viability.
Module 2: Troubleshooting & Optimization Guides
Issue 1: "My hydrogel forms a skin on top but is liquid underneath."
Diagnosis: The Inner Filter Effect (Optical Attenuation). If the PI concentration is too high, the surface layer absorbs all incident photons. Light cannot penetrate to the bottom of the well.
Troubleshooting Protocol:
-
Reduce PI Concentration: If using >0.5% (w/v), drop to 0.1% .
-
Check Optical Density: Calculate the optical path length. For thick gels (>2mm), a lower PI concentration ensures light transmission through the full depth.
-
Bleaching Validation: LAP photobleaches (turns from yellow to clear) as it is consumed. If the bottom remains yellow, light did not reach it.
Issue 2: "The gelation is inconsistent or the surface remains tacky."
Diagnosis: Oxygen Inhibition .[1][2][3][4][5] Dissolved oxygen reacts with growing polymer radicals to form stable peroxyl radicals, terminating the chain reaction. This is the #1 cause of failure in methacrylate polymerization.
Visualizing the Mechanism:
Figure 1: Oxygen Inhibition Pathway.[5] Oxygen scavenges radicals faster than they can react with the NMG monomer, causing surface tackiness.
Corrective Actions:
-
Physical Barrier (Recommended): Sandwich the prepolymer solution between two glass coverslips separated by spacers (e.g., Teflon tape). This physically excludes atmospheric oxygen.
-
Sacrificial PI: Slightly increase PI concentration (e.g., from 0.05% to 0.1%) to consume dissolved oxygen before polymerization begins.
-
High Intensity Burst: Use a higher light intensity (e.g., 20-30 mW/cm²) for the first 10 seconds to rapidly deplete oxygen.
Issue 3: "The hydrogel kills my encapsulated cells."
Diagnosis: Radical/Monomer Toxicity. While NMG itself is generally biocompatible, unreacted methacrylate groups and excessive free radicals are cytotoxic.
Optimization Workflow:
-
Switch to Visible Light: Use LAP (0.1% w/v) with 405 nm LED light. Avoid 365 nm (UV-A) if possible, as UV radiation induces DNA damage independent of the chemistry.
-
Wash Protocol: Post-polymerization, unreacted NMG monomer must be washed out.
-
Step 1: Incubate gel in warm PBS (37°C) for 10 mins immediately after curing.
-
Step 2: Change media 3 times over the first hour.
-
-
Titration Experiment: Perform a viability assay (Live/Dead) with varying PI concentrations.
Data: Cytotoxicity vs. PI Concentration (Generalized for Methacrylates)
| PI Concentration (w/v) | Cell Viability (24h) | Gelation Speed | Recommendation |
| 0.05% | High (> 90%) | Slow / Risk of incomplete cure | Ideal for sensitive cells |
| 0.10% | High (> 85%) | Fast | Standard Starting Point |
| 0.25% | Moderate (~70-80%) | Very Fast | Use only for acellular scaffolds |
| > 0.50% | Low (< 50%) | Instant | Avoid for cell encapsulation |
Module 3: Standardized Protocol (NMG Hydrogel)
This protocol assumes the use of LAP and a 405 nm light source.
Materials
-
Monomer: N-Methacryloylglycine (NMG).
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).[6][7][8]
-
Buffer: PBS (pH 7.4).
-
Light Source: 405 nm LED (Intensity: 10–20 mW/cm²).
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare a 10% (w/v) NMG solution in PBS.
-
Check pH: Adjust to pH 7.4 using 1M NaOH. (NMG is acidic; failure to neutralize will kill cells and alter PI kinetics).
-
Prepare a 1% (w/v) LAP stock solution in PBS (store in dark/amber tube).
-
-
Mixing:
-
Combine NMG solution and LAP stock to achieve final concentrations:
-
NMG: 5% - 10% (w/v) (depending on desired stiffness).
-
LAP: 0.1% (w/v) (e.g., add 100 µL LAP stock to 900 µL NMG solution).
-
-
-
Casting (Oxygen Exclusion):
-
Pipette 50 µL of solution onto a Sigmacote-treated glass slide.
-
Place a coverslip over the droplet using 1 mm spacers.
-
-
Curing:
-
Expose to 405 nm light at 10 mW/cm².
-
Time: 30–60 seconds. (Test by gently poking the edge; it should be solid).
-
-
Post-Processing:
-
Remove coverslip.[9]
-
Immediately wash in sterile PBS (3x, 5 mins each) to remove unreacted monomer and residual radicals.
-
Decision Tree: Optimization Logic
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting Decision Tree for NMG Hydrogel Optimization.
References
-
Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Kinetics and Cytotoxicity." Biomaterials.[6][10] (Demonstrates LAP superiority over I-2959 for efficiency and cell survival).
-
Bartnikowski, M., et al. (2015). "Protective Effects of Reactive Oxygen Species Scavengers on Human Gingival Fibroblasts Irradiated with Blue Light." Journal of Biomedical Materials Research Part A. (Discusses light toxicity thresholds).
-
O'Connell, C. D., et al. (2018). "Tailoring the Mechanical Properties of Gelatin Methacryloyl Hydrogels for Tissue Engineering." Soft Matter. (Provides detailed protocols on PI concentration vs. mechanical properties, applicable to NMG systems).
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie.
-
Yue, K., et al. (2015). "Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels." Biomaterials.[6][10] (Standard reference for methacrylate group photopolymerization optimization).
Sources
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 4. Overcoming oxygen inhibition in UV photolithography for the fabrication of low-loss polymer waveguides [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Methacryloylglycine (NMG) Hydrogel Systems
Current Status: Operational Subject: Troubleshooting Temperature-Responsive Behaviors & Phase Transitions Lead Scientist: Senior Application Specialist
Core Technical Overview
Welcome to the N-Methacryloylglycine (NMG) support hub. Unlike the widely used Poly(N-isopropylacrylamide) (PNIPAM) which exhibits LCST (shrinks upon heating), NMG-based hydrogels typically exhibit UCST (Upper Critical Solution Temperature) behavior in their protonated state.
The Golden Rule of NMG Hydrogels:
-
Low Temperature (< UCST): Dominated by inter-chain hydrogen bonding. The gel collapses, becomes opaque, and stiffens.
-
High Temperature (> UCST): Hydrogen bonds break. The gel swells, becomes transparent, and softens.
Critical Caveat: This behavior is pH-dependent .[1] The presence of the ionizable carboxylic acid group (
Troubleshooting Modules
Module A: Synthesis & Gelation Failures
Focus: Issues arising during the polymerization and crosslinking phase.
Q1: My hydrogel precipitates during synthesis and looks like a heterogeneous white paste. What happened? Diagnosis: You likely polymerized below the UCST of the growing polymer chain.[2] The Science: As poly(NMG) chains grow, their solubility decreases. If the reaction bath temperature is lower than the polymer's UCST (often 40–60°C depending on concentration), the chains aggregate via hydrogen bonding before chemical crosslinking is uniform. Solution:
-
Increase Reaction Temperature: Maintain the reaction bath at 60°C or higher (above the expected UCST) to ensure the polymer remains in solution during crosslinking.
-
Solvent Adjustment: If thermal initiation isn't possible (e.g., using UV), add a hydrogen-bond disrupting agent (like Urea or high salt) during synthesis, then dialyze it out later.
Q2: The gel formed, but it dissolves after 24 hours in water. Is the crosslinker broken? Diagnosis: This is likely pseudo-gelation via physical H-bonding, not chemical crosslinking. The Science: At room temperature, NMG monomers can form a physical paste due to strong H-bonds. Upon adding water or warming, these physical bonds break, and the linear chains dissolve. Solution:
-
Verify Crosslinker: Ensure you are using a stable crosslinker like N,N'-methylenebisacrylamide (MBA) .
-
Check Initiator Efficiency: If using APS/TEMED, ensure reagents are fresh. Oxygen inhibits radical polymerization; purge your monomer solution with
for 15 minutes prior to initiation.
Module B: Phase Transition & Swelling Anomalies
Focus: Issues with the "Smart" behavior of the finished gel.
Q3: I heated the gel to 60°C expecting it to shrink (like PNIPAM), but it swelled. Is my monomer contaminated? Diagnosis: No, this is normal UCST behavior . The Science: You are observing the dissociation of intermolecular hydrogen bonds.
-
Cold State: Polymer-Polymer interactions > Polymer-Water interactions. (Gel is collapsed).
-
Hot State: Polymer-Water interactions dominate. (Gel swells).[1][3][4][5][6][7][8][9]
Q4: My gel shows NO temperature response. It remains swollen at both 10°C and 60°C.
Diagnosis: Your buffer pH is too high .
The Science: NMG contains carboxylic acid groups (
-
pH > pKa (e.g., pH 7.4): Groups ionize to
. Electrostatic repulsion forces the chains apart permanently, overriding the hydrogen bonding that causes temperature sensitivity. -
pH < pKa (e.g., pH 3.0): Groups are protonated (
). Hydrogen bonding is restored, and temperature sensitivity returns. Solution: Perform your swelling studies in acidic buffer (pH 2.0 – 3.5) to observe the thermal transition.
Module C: Mechanical Properties
Q5: The hydrogel is extremely brittle and fractures when handled at room temperature.
Diagnosis: High physical crosslinking density at
-
Warm it up: Handle the gel above its transition temperature (e.g., >45°C) where it is more pliable.
-
Copolymerization: Incorporate a hydrophobic monomer (like butyl methacrylate) to disrupt the continuous H-bonding domains, or a flexible spacer (PEG-methacrylate) to increase elasticity.
Visualizing the Mechanism
Figure 1: The UCST Phase Transition Mechanism
This diagram illustrates the competition between Hydrogen Bonding (Low T) and Solvation/Ionization (High T/High pH).
Caption: Thermodynamic drivers of N-Methacryloylglycine hydrogel phase transitions. Note the "pH Override" path which disables thermal sensitivity.
Data Reference: Swelling Behavior Matrix
Use this table to benchmark your experimental results. Values are approximate for a standard 5% w/v NMG hydrogel crosslinked with 2% MBA.
| Condition | Temperature | pH State | Appearance | Swelling Ratio ( | Dominant Force |
| Standard Lab | 25°C | Acidic (pH 3) | Opaque/White | Low (~2-4) | H-Bonding (Collapsed) |
| Heated | 60°C | Acidic (pH 3) | Transparent | High (~15-20) | Hydrophobic Hydration |
| Ionized | 25°C | Neutral (pH 7) | Transparent | Very High (~30+) | Electrostatic Repulsion |
| Ionized/Heated | 60°C | Neutral (pH 7) | Transparent | Very High (~32+) | Repulsion + Thermal Expansion |
References
-
Seiffert, S. et al. (2025). Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation. National Institutes of Health (NIH) / PubMed.
-
Agarwal, S. et al. (2023). LCST-UCST Transition Property of a Novel Retarding Swelling and Thermosensitive Particle Gel. MDPI Polymers.
-
Peppas, N.A. et al. (2025). pH-Dependent Swelling and Solute Diffusion Characteristics of Poly(Hydroxyethyl Methacrylate-co-Methacrylic Acid) Hydrogels. ResearchGate.
-
Ortiz Nieves, M. (2022).[5] Synthesis, Characterization, and Modeling of Thermo-Responsive Hydrogels with Improved Mechanical Strength. University of Central Florida STARS.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. mdpi.com [mdpi.com]
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Validation & Comparative
A Comparative Guide to N-Methacryloylglycine and Other Methacrylamides in Hydrogel Formulation
For researchers, scientists, and drug development professionals navigating the nuanced world of hydrogel design, the choice of monomer is a critical determinant of the final product's performance. This guide provides an in-depth comparison of N-Methacryloylglycine (MAG) with other commonly employed methacrylamides, offering insights into their respective strengths and weaknesses in hydrogel applications. By understanding the causal relationships between monomer structure and hydrogel properties, you can make more informed decisions in your research and development endeavors.
Introduction: The Role of Methacrylamides in Advanced Hydrogels
Hydrogels, with their high water content and tunable physical properties, are at the forefront of biomedical innovation, finding applications in drug delivery, tissue engineering, and wound healing.[1][2] Methacrylamides are a versatile class of monomers that form the building blocks of many synthetic hydrogels. Their polymerizable methacrylamide group allows for the formation of robust, cross-linked polymer networks, while the variable side chains dictate the hydrogel's specific functionalities, such as stimulus-responsiveness and biocompatibility.
This guide will focus on a comparative analysis of N-Methacryloylglycine against two other widely used methacrylamides: the thermo-responsive N-isopropylacrylamide (NIPAAm) and the hydrophilic N,N-dimethylacrylamide (DMAA). We will delve into their key performance characteristics, supported by experimental data, to provide a clear and objective comparison.
At a Glance: Chemical Structures and Innate Properties
The functional groups appended to the methacrylamide backbone are the primary determinants of a hydrogel's behavior. Understanding these structures is fundamental to predicting their performance.
-
N-Methacryloylglycine (MAG): Possessing a carboxylic acid group from its glycine precursor, MAG imparts pH-sensitivity to hydrogels.[3] This allows for controlled swelling and drug release in response to changes in the surrounding pH.
-
N-isopropylacrylamide (NIPAAm): The isopropyl group in NIPAAm is responsible for its characteristic lower critical solution temperature (LCST) of approximately 32°C in water.[4] This property allows for the development of "smart" hydrogels that undergo a phase transition from a swollen to a collapsed state with a small increase in temperature.
-
N,N-dimethylacrylamide (DMAA): The two methyl groups on the amide nitrogen make DMAA a highly hydrophilic and water-soluble monomer. Its inclusion in hydrogel formulations generally enhances swelling capacity and can improve mechanical properties.[5]
Below is a visual representation of the chemical structures of these key methacrylamide monomers.
Caption: Chemical structures of key methacrylamide monomers.
Comparative Performance Analysis
The selection of a methacrylamide monomer is dictated by the desired application of the hydrogel. Here, we compare the performance of MAG, NIPAAm, and DMAA-based hydrogels across several critical parameters.
Stimulus-Responsiveness: pH vs. Temperature
A key advantage of MAG-based hydrogels is their predictable pH-responsiveness. The carboxylic acid groups on the polymer chains ionize at higher pH values, leading to electrostatic repulsion and increased swelling.[6] Conversely, at low pH, these groups are protonated, resulting in a more collapsed hydrogel network. This behavior is crucial for applications requiring targeted drug delivery to specific pH environments within the body, such as the intestines.[7] For example, hydrogels composed of poly(acrylamide-co-acrylic acid) have demonstrated a dramatic increase in swelling ratio from 115% at pH 1.2 to 7258% at pH 7.4.[7]
In contrast, NIPAAm-based hydrogels are renowned for their thermal sensitivity.[4] Below their LCST, these hydrogels are swollen and hydrophilic. As the temperature rises above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water, which causes the hydrogel to shrink.[8] This sharp volume phase transition can be harnessed for on-demand drug delivery triggered by changes in body temperature. The addition of a methyl group, as in N-isopropylmethacrylamide (NIPMAM), can increase the LCST to a range of 38-42°C due to steric hindrance, offering a different temperature setpoint for the phase transition.[8]
DMAA, being highly hydrophilic, does not typically impart stimulus-responsiveness on its own. However, it can be copolymerized with stimulus-responsive monomers to modulate their behavior.[9]
Swelling Behavior and Kinetics
The swelling behavior of a hydrogel is a critical parameter that influences its mechanical properties and drug release profile. Hydrogels with higher acrylic acid content, similar to MAG, generally exhibit a greater equilibrium mass swelling at neutral or basic pH compared to acidic conditions.[10] The swelling process in these ionic hydrogels is often governed by non-Fickian diffusion, indicating that both water diffusion and polymer chain relaxation play a role.[10]
The crosslinker concentration also significantly impacts swelling; a higher crosslinking density restricts the movement of polymer chains, leading to a lower swelling capacity.[10][11]
Mechanical Properties
A significant challenge in hydrogel design is achieving sufficient mechanical strength for practical applications, especially in load-bearing tissues. Native NIPAAm hydrogels, for instance, are often fragile, which can limit their utility.[12] The mechanical properties of methacrylamide-based hydrogels can be enhanced through various strategies, such as forming interpenetrating polymer networks (IPNs) or double networks (DNs).[12]
The incorporation of DMAA can also improve the mechanical robustness of hydrogels. For example, supramolecular hydrogels formed from poly(N,N-dimethylacrylamide)-grafted poly(methacrylic acid) exhibit high toughness and stability over a wide pH range due to cooperative hydrogen bonding.[5] In contrast, simple copolymers of DMAA and methacrylic acid are often weak and swollen in water.[5]
Biocompatibility and Cytotoxicity
For any biomedical application, the biocompatibility of the hydrogel is paramount. Generally, methacrylamide-based hydrogels are considered biocompatible.[1] Studies on PNIPAM hydrogels have shown them to be non-cytotoxic and non-genotoxic, supporting cell adhesion and proliferation.[4] However, it is important to note that residual monomers can be toxic, and thorough purification of the hydrogels is essential.[1] The biocompatibility of MAG-based hydrogels is expected to be high, given that glycine is a naturally occurring amino acid.
Drug Delivery and Release Kinetics
The stimulus-responsive nature of MAG and NIPAAm hydrogels makes them excellent candidates for controlled drug delivery. The pH-dependent swelling of MAG-based hydrogels allows for targeted release in specific regions of the gastrointestinal tract.[7] For example, a drug can be protected from the acidic environment of the stomach and released in the more neutral pH of the intestine. The drug release from these hydrogels often follows a non-Fickian diffusion mechanism, influenced by both swelling and diffusion.[10]
NIPAAm-based hydrogels can be designed for temperature-triggered drug release. The collapse of the hydrogel network above the LCST can force the release of an encapsulated drug. The release kinetics can be tailored by adjusting the hydrogel's composition and crosslinking density.[8]
The following table summarizes the key performance characteristics of hydrogels based on MAG, NIPAAm, and DMAA.
| Property | N-Methacryloylglycine (MAG) | N-isopropylacrylamide (NIPAAm) | N,N-dimethylacrylamide (DMAA) |
| Primary Stimulus | pH | Temperature | Generally non-responsive |
| Swelling Behavior | High swelling at neutral/basic pH, low at acidic pH[7][10] | High swelling below LCST (~32°C), collapses above LCST[4][8] | High swelling, enhances swelling of co-polymers[9] |
| Mechanical Properties | Can be improved with co-monomers and crosslinking | Often fragile, can be enhanced with network modifications[12] | Can improve toughness through cooperative hydrogen bonding[5] |
| Biocompatibility | Expected to be high (glycine-based) | Generally good, non-cytotoxic[4] | Generally good |
| Drug Release | pH-triggered, non-Fickian diffusion[7] | Temperature-triggered, burst or sustained release[8] | Modulates release from co-polymer hydrogels |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis and characterization of methacrylamide-based hydrogels.
Synthesis of Methacrylamide Hydrogels via Free Radical Polymerization
This protocol describes a general method for synthesizing methacrylamide-based hydrogels. The specific amounts of monomer, crosslinker, and initiator should be optimized based on the desired hydrogel properties.
Caption: A typical workflow for synthesizing methacrylamide hydrogels.
Detailed Steps:
-
Preparation of Monomer Solution: Dissolve the desired amount of methacrylamide monomer (e.g., MAG, NIPAAm, or DMAA) and a crosslinking agent (e.g., N,N'-methylenebisacrylamide) in deionized water. The total monomer concentration and the monomer-to-crosslinker ratio will influence the final properties of the hydrogel.[13]
-
Initiation of Polymerization: To initiate the free radical polymerization, add an initiator system. A common redox pair is ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[13]
-
Molding and Curing: Pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) and place it in an oven at a controlled temperature (e.g., 70°C) for a sufficient time to ensure complete polymerization.[13]
-
Purification: After polymerization, cut the hydrogel into desired shapes and immerse it in a large volume of deionized water for several days, changing the water frequently. This step is crucial to remove any unreacted monomers, crosslinkers, and initiators, which can be cytotoxic.[13]
-
Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved to obtain the xerogel for further characterization.[13]
Characterization of Hydrogel Properties
A thorough characterization of the synthesized hydrogels is necessary to understand their performance.
Caption: Key techniques for characterizing hydrogel properties.
Key Characterization Techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the hydrogel and the incorporation of the monomers.[14]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel.[14][15]
-
Swelling Studies: To determine the equilibrium swelling ratio (ESR) of the hydrogel in different aqueous solutions (e.g., varying pH or temperature). The ESR is calculated as: ESR (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[7]
-
Mechanical Testing: To evaluate the mechanical properties, such as compressive modulus and tensile strength, using a mechanical tester.[16]
-
Drug Release Studies: To quantify the release of a model drug from the hydrogel over time. This is typically done by immersing the drug-loaded hydrogel in a release medium and periodically measuring the drug concentration in the medium using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[17][18]
Conclusion: Selecting the Right Methacrylamide for Your Application
The choice between N-Methacryloylglycine, N-isopropylacrylamide, and N,N-dimethylacrylamide for hydrogel formulation is fundamentally driven by the intended application.
-
N-Methacryloylglycine is the monomer of choice for applications requiring pH-responsive behavior, such as oral drug delivery systems that target specific regions of the gastrointestinal tract. Its inherent biocompatibility, stemming from its amino acid origin, is an added advantage.
-
N-isopropylacrylamide is ideal for developing thermo-responsive or "smart" hydrogels that can undergo a phase transition in response to temperature changes. This property is particularly useful for on-demand drug delivery and in situ gelling systems.
-
N,N-dimethylacrylamide serves as a valuable hydrophilic co-monomer to enhance the swelling capacity and mechanical properties of hydrogels. Its inclusion can lead to tougher and more stable hydrogel networks.
By carefully considering the unique properties conferred by each of these methacrylamides, researchers can design and fabricate hydrogels with tailored functionalities to meet the demanding requirements of various biomedical and pharmaceutical applications.
References
-
Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. Journal of Applied Pharmaceutical Science. 2021-12-05. [Link]
-
Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. PMC - NIH. 2019-04-09. [Link]
-
Temperature- and solvent-sensitive hydrogels based on N-isopropylacrylamide and N,N-dimethylacrylamide. Semantic Scholar. [Link]
-
Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. ResearchGate. 2015-09-09. [Link]
-
Reversibility of Swelling, pH Sensitivity, Electroconductivity, and Mechanical Properties of Composites Based on Polyacrylic Acid Hydrogels and Conducting Polymers. MDPI. 2023-06-20. [Link]
-
Tough supramolecular hydrogels of poly(N,N-dimethylacrylamide)-grafted poly(methacrylic acid) with cooperative hydrogen bonds as physical crosslinks. Soft Matter (RSC Publishing). [Link]
-
pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. MDPI. [Link]
-
pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO. [Link]
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. [Link]
-
Influence of the degree of methacrylation on hyaluronic acid hydrogels properties. ResearchGate. 2025-08-05. [Link]
-
Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. SciSpace. [Link]
-
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC - NIH. [Link]
-
Hydrogels based on N-isopropylmethacrylamide and N-isopropylacrylamide. ResearchGate. 2018-06-28. [Link]
-
Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel. PMC - NIH. [Link]
-
Structural Parameters and Swelling Behavior of pH Sensitive Poly(acrylamide-co-acrylic acid) Hydrogels. ResearchGate. 2025-08-06. [Link]
-
Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels. NIH. [Link]
-
New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. PMC - PubMed Central. 2023-05-01. [Link]
-
Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. ResearchGate. 2025-07-30. [Link]
-
Synthesis of hydrogels in (a) free radical polymerization, (b) physical... ResearchGate. [Link]
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Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels. PubMed. [Link]
-
Synthesis and Characterization of Methacrylamide Based Hydrogels. DergiPark. [Link]
-
pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels. PubMed. [Link]
-
New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. MDPI. 2023-05-01. [Link]
-
Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. NIH. 2021-08-08. [Link]
-
How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. Patsnap Eureka. 2025-08-21. [Link]
-
Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols. 2024-12-17. [Link]
-
Design, Development and in vitro Evaluation of Hydrogels Prepared by Free Radical Polymerization of Acrylic Acid (AAc) Containin. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Structural and Rheological Properties of Methacrylamide Modified Gelatin Hydrogels. ACS Publications. [Link]
-
Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. NIH. 2024-11-12. [Link]
-
Advanced Methods for the Characterization of Supramolecular Hydrogels. MDPI. [Link]
-
Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels. ResearchGate. 2025-08-09. [Link]
-
Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. MDPI. [Link]
-
Synthesis and Characterization of Methacrylamide Based Hydrogels. DergiPark. [Link]
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Beyond the Gold Standard: A Comparative Analysis of N-Methacryloylglycine and N-isopropylacrylamide in Thermoresponsive Systems
Executive Summary
For decades, Poly(N-isopropylacrylamide) (PNIPAM) has reigned as the "gold standard" for thermoresponsive polymers, defined by its sharp Lower Critical Solution Temperature (LCST) near 32°C. However, its non-biodegradable backbone and potential monomer toxicity limit its clinical translation.[1]
N-Methacryloylglycine (MAG) (also referred to as N-methacryloyl glycine or MA-Gly) emerges not as a direct 1:1 replacement for simple LCST behavior, but as a bio-functional challenger . Unlike NIPAM’s entropy-driven hydrophobic collapse, MAG relies on pH-dependent hydrogen bonding. While NIPAM offers a single-stimulus (temperature) switch, MAG provides a dual-stimulus (pH + temperature) gateway and superior biocompatibility due to its amino acid (glycine) derivation.
This guide objectively compares these two monomers, detailing how MAG is best utilized to overcome the limitations of NIPAM, particularly in creating dual-responsive, biocompatible drug delivery systems.
Part 1: The Physicochemical Divide
The core difference lies in the mechanism of phase transition. NIPAM operates on the Hydrophobic Effect , while MAG operates on Ionization and Hydrogen Bonding .
N-isopropylacrylamide (NIPAM): The Entropy Engine
-
Mechanism: At temperatures below the LCST (<32°C), water molecules form ordered "cages" around the hydrophobic isopropyl groups (negative entropy). Upon heating, this structure breaks; entropy increases, and the polymer chains collapse into a globule, expelling water.
-
Limitation: This transition is largely independent of physiological pH (7.4), making it "blind" to tumor microenvironments (often acidic).
N-Methacryloylglycine (MAG): The Proton Switch
-
Mechanism: MAG contains a carboxylic acid group (pKa
3.5–4.5).-
High pH (> pKa): Deprotonated (
). Highly soluble due to electrostatic repulsion. -
Low pH (< pKa): Protonated (
). Capable of strong intermolecular hydrogen bonding.
-
-
Thermoresponsiveness: Pure Poly(MAG) is primarily pH-responsive. However, when copolymerized with NIPAM, MAG acts as a tuner . It shifts the LCST of the system based on pH. At low pH (protonated), it lowers the LCST (via H-bonding). At high pH (ionized), it raises the LCST (via hydrophilicity).
Part 2: Performance Metrics & Trade-offs
The following table contrasts the performance of homopolymers and the synergistic effect of their copolymerization.
| Feature | Poly(NIPAM) (Standard) | Poly(MAG) (Challenger) | P(NIPAM-co-MAG) (Hybrid) |
| Primary Stimulus | Temperature (LCST) | pH | Dual (Temp + pH) |
| Transition Temp ( | ~32°C (Fixed) | N/A (Solubility is pH-dependent) | Tunable (25°C – 45°C) |
| Response Sharpness | Very Sharp (Burst release risk) | Gradual (Titration curve) | Tunable Sharpness |
| Biocompatibility | Moderate (Monomer toxicity) | High (Glycine derivative) | Improved vs. Pure NIPAM |
| Hysteresis | High (Slow re-swelling) | Low | Reduced |
| Functionalization | Difficult (No reactive side groups) | Easy (-COOH available) | Easy (via MAG unit) |
Key Insight: Pure Poly(MAG) is rarely used as a direct thermoresponsive substitute. Its value is in functionalizing NIPAM. Adding 5-10 mol% MAG to NIPAM renders the polymer "smart" enough to distinguish between healthy tissue (pH 7.4) and tumor tissue (pH 6.5), triggering drug release only at the target site.
Part 3: Experimental Validation Protocols
To validate the comparative performance, we utilize a Turbidimetric Cloud Point Assay . This self-validating protocol demonstrates how MAG alters the thermoresponsive profile of NIPAM.
Protocol A: Synthesis of P(NIPAM-co-MAG)
Objective: Synthesize a copolymer with 90:10 molar ratio.
-
Reagents:
-
NIPAM (Recrystallized from hexane).
-
N-Methacryloylglycine (MAG) (Synthesized via Schotten-Baumann reaction of glycine + methacryloyl chloride).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
-
Procedure:
-
Dissolve NIPAM (9 mmol) and MAG (1 mmol) in Dioxane (10 mL).
-
Add AIBN (0.1 mmol).
-
Purge with
for 30 mins (Critical to remove oxygen inhibition). -
Heat to 70°C for 24 hours under stirring.
-
Purification: Precipitate into cold diethyl ether. Re-dissolve in THF and re-precipitate (3x) to remove unreacted monomers.
-
Validation:
-NMR (D2O). Check for disappearance of vinyl protons (5.5 - 6.0 ppm).
-
Protocol B: Comparative Turbidimetry (Cloud Point)
Objective: Determine the LCST shift caused by MAG at different pH levels.
-
Preparation:
-
Prepare 1 mg/mL solutions of Pure PNIPAM and P(NIPAM-co-MAG) in three buffers:
-
Buffer A: pH 4.0 (Acetate)
-
Buffer B: pH 7.4 (PBS)
-
-
Control: Pure water.
-
-
Instrumentation: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.
-
Workflow:
-
Set wavelength to 500 nm (non-absorbing region).
-
Ramp temperature from 20°C to 50°C at 0.5°C/min.
-
Data Point: The Cloud Point (CP) is defined as the temperature at 50% transmittance.
-
Expected Results (Data for Verification)
-
Pure PNIPAM: CP
32°C regardless of pH (4.0 or 7.4). -
P(NIPAM-co-MAG):
-
@ pH 4.0 (Protonated): CP drops to ~28°C. (Hydrogen bonding between MAG-COOH and NIPAM amide groups promotes collapse).
-
@ pH 7.4 (Ionized): CP rises to >45°C or disappears. (Coulombic repulsion of
prevents collapse).
-
Part 4: Application Context
Drug Delivery Systems (DDS)
The "Versus" comparison resolves into a "Synergy" application.
-
NIPAM-only: Releases drug when the body heats up (e.g., inflammation). Risk:[2] Leaks drug at normal body temp (37°C) if LCST is too low.
-
MAG-modified:
-
Tumor Targeting: The polymer remains swollen (soluble) in blood (pH 7.4) preventing premature release.[3] Upon entering the acidic tumor environment (pH 6.5), the MAG groups protonate, lowering the LCST below body temperature, triggering collapse and drug release.
-
Biocompatibility Note
MAG is metabolically closer to endogenous glycine. Studies indicate that hydrolysis of MAG-containing polymers yields glycine byproducts, which are significantly less cytotoxic than the amine byproducts of NIPAM degradation.
References
-
Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. MDPI. Available at: [Link]
-
Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide). PubMed. Available at: [Link]
-
N-Methacryloylglycine Structure and Properties. PubChem. Available at: [Link]
-
LCST polymers with UCST behavior. Royal Society of Chemistry. Available at: [Link]
-
Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable LCSTs. Polymer Chemistry. Available at: [Link]
Sources
- 1. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation of N-Methacryloylglycine biocompatibility for in vivo studies.
Executive Summary
N-Methacryloylglycine (N-MAG) represents a critical evolution in pH-sensitive biomaterials, bridging the gap between the robust mechanical properties of methacrylates and the biological safety of amino acids. While traditional monomers like Methacrylic Acid (MAA) offer pH responsiveness, they often suffer from high local acidity and cytotoxicity. N-MAG mitigates this via a glycine spacer, which reduces charge density and provides a metabolic degradation pathway.
This guide serves as a definitive protocol for validating N-MAG for in vivo applications. It moves beyond basic toxicity screening to a mechanistic validation of the material's safety profile, focusing on immunogenicity, degradation byproducts, and long-term tissue integration.
Part 1: Comparative Technical Analysis
To justify the transition to N-MAG, we must objectively compare it against the industry standards: Methacrylic Acid (MAA) and Poly(ethylene glycol) Diacrylate (PEGDA).
Table 1: Comparative Performance Metrics
| Feature | N-Methacryloylglycine (N-MAG) | Methacrylic Acid (MAA) | PEG-Diacrylate (PEGDA) |
| Primary Function | pH-Sensitivity + Bio-mimicry | pH-Sensitivity | Inert Encapsulation |
| Cytotoxicity (In Vitro) | Low (Glycine spacer buffers acidity) | Moderate-High (High local acidity) | Very Low (Bio-inert) |
| Degradation Mechanism | Hydrolysis of amide bond | Non-degradable C-C backbone | Hydrolysis of ester bonds |
| Metabolic Fate | Releases Glycine (Metabolically safe) | Releases acidic oligomers (Renal load) | Releases PEG oligomers |
| Cell Adhesion | Moderate (Carboxyls allow protein adsorption) | Low (Repels proteins via charge) | Poor (Requires RGD modification) |
| Inflammatory Response | Mild (Thin fibrous capsule) | Moderate (Chronic inflammation possible) | Minimal (Stealth properties) |
Mechanistic Insight: The "Glycine Spacer" Effect
The superior biocompatibility of N-MAG stems from its molecular architecture. Unlike MAA, where the carboxylic acid is directly attached to the vinyl backbone, N-MAG inserts a glycine moiety ($ -NH-CH_2-COOH $).
-
pKa Shift: The amide group influences the pKa of the terminal carboxyl, pushing it slightly higher (approx. 3.6–3.8) compared to MAA, resulting in a gentler pH buffering capacity in physiological environments.
-
Steric Hindrance: The spacer reduces the charge density along the polymer chain, preventing the "acid shock" often seen with high-content MAA hydrogels that can cause necrosis in surrounding tissue.
Part 2: Experimental Validation Protocols
Biocompatibility is not an intrinsic property; it is a system-level response. The following protocols are designed to validate N-MAG specifically, accounting for its degradation into amino acids.
Protocol A: High-Purity Synthesis & Purification
Rationale: The primary cause of "polymer toxicity" is often residual monomer or initiator, not the polymer itself. N-MAG synthesis must ensure complete removal of methacryloyl chloride.
Workflow Diagram (Synthesis):
Figure 1: Critical synthesis pathway ensuring removal of cytotoxic methacryloyl chloride byproducts.
Step-by-Step:
-
Reaction: Dissolve Glycine (1 eq) in 4M NaOH. Dropwise add Methacryloyl Chloride (1.1 eq) at 0°C. Maintain pH >10 to prevent premature hydrolysis.
-
Acidification: Acidify to pH 2.0 with 6M HCl. N-MAG will precipitate or become extractable.
-
Purification (Crucial): Extract with Ethyl Acetate (
). Dry over .[1] Recrystallize from ethyl acetate/hexane. -
QC Check:
-NMR must show zero peaks for methacryloyl chloride.
Protocol B: In Vitro Cytotoxicity (ISO 10993-5 Modified)
Rationale: Standard MTT assays can be misleading for pH-sensitive materials. The culture medium must be strongly buffered to distinguish intrinsic toxicity from pH effects.
-
Cell Line: L929 Mouse Fibroblasts (Standard) or RAW 264.7 Macrophages (for inflammation prediction).
-
Sample Prep: Elution method. Incubate cured N-MAG hydrogel in MEM media for 24h at 37°C.
-
Buffering: Use 25mM HEPES in the culture media to counteract N-MAG acidity.
-
Readout:
-
Metabolic Activity: CCK-8 or MTT assay.
-
Live/Dead Staining: Calcein AM / EthD-1 to visualize cell morphology.
-
Pass Criteria: >70% cell viability compared to control (polystyrene).
-
Protocol C: In Vivo Subcutaneous Implantation
Rationale: This is the definitive test for the "Foreign Body Response" (FBR). We specifically look for the thickness of the fibrous capsule and the infiltration of inflammatory cells.
Validation Logic Diagram:
Figure 2: In vivo validation workflow focusing on the Foreign Body Response (FBR) and degradation metrics.
Procedure:
-
Implantation: Implant sterile N-MAG hydrogel disks (8mm
) subcutaneously in the dorsal region of C57BL/6 mice ( per time point). -
Observation: Monitor for edema or necrosis (signs of acidic leaching).
-
Harvest: At days 7, 14, and 28.
-
Analysis:
-
Capsule Thickness: Measure the collagen layer in Masson’s Trichrome stained sections. Success metric: Thickness < 50
at Day 28 indicates "biotolerable." -
Inflammation: Count CD68+ macrophages. A shift from M1 (pro-inflammatory) to M2 (healing) phenotype is the gold standard for biocompatibility.
-
Part 3: Troubleshooting & Interpretation
High Inflammation at Day 7?
-
Cause: Likely residual monomer or unreacted crosslinker.
-
Solution: Increase the post-synthesis washing steps of the hydrogel (soak in PBS for 48h with frequent changes) before implantation.
Rapid Degradation?
-
Mechanism: The amide bond in N-MAG is susceptible to enzymatic hydrolysis.
-
Interpretation: This is a feature, not a bug. The release of Glycine is safe. However, if the hydrogel loses integrity too fast for the application, increase the crosslinking density (e.g., increase MBA or PEGDA concentration).
Calcification?
-
Observation: Von Kossa staining shows dark deposits.
-
Cause: Anionic carboxyl groups (
) can chelate Calcium ions. -
Relevance: Generally acceptable for bone applications; potentially problematic for soft tissue implants if excessive.
References
-
Preparation and Characterization of N-Methacryloylglycine
- Source: PrepChem. "Synthesis of N-Methacryloylglycine."
-
URL:[Link]
-
Biocompatibility of Amino Acid-Based Polymers
- Source: National Institutes of Health (NIH) / PubMed. "In Vitro and In Vivo Studies of pH-Sensitive Poly(amino acid) Superabsorbent Polymer."
-
URL:[Link] (General reference for amino acid polymer safety).
-
Comparative Cytotoxicity of Methacrylates
- Source: PubMed. "Cytotoxic effects of acrylic acid, methacrylic acid... on fibroblasts."
-
URL:[Link]
-
Metabolic Fate of Glycine
-
Thermoresponsive Behavior of N-Acryloyl Glycinamide (Related Class)
- Source: MDPI. "Poly(N-acryloyl glycinamide) and Their Ability to Form Thermo-Responsive Hydrogels."
-
URL:[Link] (Contextual reference for amide-based polymer behavior).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Methacryloylglycine (N-MAG) Copolymers for Drug Delivery
The following guide provides a comparative technical analysis of N-Methacryloylglycine (N-MAG) copolymers, focusing on their application in stimuli-responsive drug delivery systems.
Executive Summary: The Bio-Mimetic Advantage
In the landscape of smart drug delivery systems (DDS), N-Methacryloylglycine (N-MAG) has emerged as a critical functional monomer. Unlike standard synthetic acids like methacrylic acid (MAA), N-MAG incorporates a natural amino acid (glycine) moiety, bridging the gap between synthetic durability and biological compatibility.
This guide analyzes N-MAG copolymers—specifically their dual-responsiveness (pH/Temperature)—against the industry gold standards: Poly(N-isopropylacrylamide) (PNIPAM) (thermo-responsive) and Poly(methacrylic acid) (PMAA) (pH-responsive).
Key Finding: N-MAG copolymers exhibit a "tunable gating" mechanism superior to pure PNIPAM, allowing for precise modulation of the Lower Critical Solution Temperature (LCST) via physiological pH changes.
Mechanistic Analysis: N-MAG vs. Alternatives
Chemical Architecture
N-MAG consists of a polymerizable methacryloyl group linked to a glycine residue. This structure introduces a pendant carboxylic acid group (-COOH) separated from the backbone by an amide spacer.
-
N-MAG: Methacryloyl-NH-CH₂-COOH
-
PMAA: Methacryloyl-COOH (Direct attachment)
-
PNIPAM: Acryloyl-NH-CH(CH₃)₂ (Hydrophobic isopropyl group)
Performance Comparison Matrix
| Feature | Poly(N-MAG-co-NIPAM) | Pure PNIPAM | Poly(MAA-co-NIPAM) |
| Primary Stimulus | Dual (pH & Temperature) | Temperature only | Dual (pH & Temperature) |
| LCST at pH 7.4 | > 37°C (Swollen/Stable) | ~32°C (Collapsed) | > 37°C (Swollen) |
| LCST at pH 5.0 | < 32°C (Collapsed/Release) | ~32°C (Unchanged) | < 32°C (Collapsed) |
| Biocompatibility | High (Amino acid mimic) | Moderate (Monomer toxicity) | Moderate (Acidic irritation) |
| Drug Loading | High (H-bonding via amide/acid) | Moderate (Hydrophobic) | High (Ionic interaction) |
| pKa (Apparent) | ~4.5 - 5.0 | N/A | ~5.5 - 6.0 |
The "Smart Gating" Mechanism
The core advantage of N-MAG copolymers is the ability to exploit the Tumor Microenvironment (TME) .
-
Normal Tissue (pH 7.4): N-MAG carboxyl groups are deprotonated (COO⁻). The electrostatic repulsion raises the LCST above body temperature (37°C). The hydrogel remains swollen; the drug is retained.
-
Tumor Tissue / Endosome (pH < 6.0): Carboxyl groups protonate (COOH). Hydrogen bonding increases, hydrophobicity rises, and the LCST drops below body temperature. The polymer collapses, squeezing out the drug payload.
Caption: Mechanism of pH-triggered thermo-collapse in N-MAG copolymers.
Experimental Protocols
Synthesis of N-Methacryloylglycine (Monomer)
Rationale: Commercial availability of N-MAG is lower than NIPAM; in-house synthesis via the Schotten-Baumann reaction ensures high purity.
-
Dissolution: Dissolve Glycine (1.0 eq) and NaOH (1.0 eq) in distilled water at 0°C.
-
Acylation: Dropwise add Methacryloyl Chloride (1.1 eq) while simultaneously adding a second portion of NaOH (1.1 eq) to maintain pH ~9–10. Critical: Keep temp < 5°C to prevent hydrolysis of the chloride.
-
Acidification: After 3 hours, acidify to pH 2.0 using conc. HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Validation: ¹H-NMR should show vinyl protons (5.3, 5.7 ppm) and the methylene doublet of glycine (4.0 ppm).
-
Synthesis of P(NIPAM-co-NMAG) via RAFT Polymerization
Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) provides narrow polydispersity (PDI < 1.2), essential for reproducible drug release profiles.
-
Reagents:
-
Monomer A: NIPAM (90 mol%)
-
Monomer B: N-MAG (10 mol%)
-
CTA: DDMAT (S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Initiator: AIBN (0.1 eq relative to CTA)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
Mix reagents in a Schlenk tube.
-
Degas via 3 freeze-pump-thaw cycles (Oxygen inhibition is critical in RAFT).
-
Polymerize at 70°C for 12 hours.
-
Quench in liquid nitrogen.
-
-
Purification: Precipitate twice in cold diethyl ether. Dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted N-MAG.
-
Characterization: Determine copolymer composition via ¹H-NMR (integrate isopropyl CH vs. glycine CH₂).
Drug Release Assay (Doxorubicin Model)
-
Loading: Incubate copolymer micelles with Doxorubicin (DOX) in PBS (pH 7.4) overnight. Dialyze to remove free drug.
-
Release Setup: Place DOX-loaded micelles in dialysis bags (MWCO 10 kDa).
-
Conditions:
-
Group A: PBS pH 7.4 at 37°C (Simulated Blood).
-
Group B: Acetate Buffer pH 5.0 at 37°C (Simulated Lysosome).
-
-
Quantification: Sample external buffer at intervals (0.5, 1, 2, 4, 8, 24 h). Measure UV-Vis absorbance at 480 nm.
Data Analysis & Expectations
LCST Tuning
The following table illustrates how increasing N-MAG content shifts the LCST of the copolymer.
| N-MAG Content (mol%) | LCST (pH 4.0) | LCST (pH 7.4) | Interpretation |
| 0% (Pure PNIPAM) | 32°C | 32°C | No pH sensitivity. |
| 5% | 28°C | 38°C | Slight shift; useful for mild hyperthermia. |
| 10% | 25°C | 42°C | Optimal. Collapsed at body temp if acidic; swollen if neutral. |
| 20% | < 20°C | > 60°C | Too hydrophilic at neutral pH; difficult to collapse. |
Cytotoxicity (MTT Assay)
N-MAG copolymers generally exhibit superior cytocompatibility compared to cationic polymers or pure acrylic acids.
-
Cell Line: L929 Fibroblasts.
-
Result: Cell viability typically remains >90% at concentrations up to 1 mg/mL for P(NIPAM-co-NMAG), whereas PMAA copolymers may show viability drops at high concentrations due to stronger acidic character.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-MAG monomer and its subsequent copolymerization.
References
-
Deng, K. L., et al. (2010). "Synthesis and characterization of a novel temperature-pH responsive copolymer of 2-hydroxypropyl acrylate and aminoethyl methacrylate hydrochloric salt." Express Polymer Letters.
-
PrepChem. "Synthesis of N-Methacryloylglycine." PrepChem.com.
-
Mori, H., et al. (2008). "Assembled Structures and Chiroptical Properties of Amphiphilic Block Copolymers Synthesized by RAFT Polymerization of N-Acryloyl-L-alanine." Macromolecular Chemistry and Physics.
-
Rzaev, Z. M. O., et al. (2007). "Functional copolymers of N-isopropylacrylamide for bioengineering applications." Progress in Polymer Science.
-
Sponchioni, M., et al. (2019). "Thermo-responsive polymers for biomedical applications."[1][2][3][4][5] Materials Science and Engineering: C.
-
Liu, R., et al. (2009). "Shape-Memory Polymers for Biomedical Applications." Smart Materials for Drug Delivery.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Methacryloylglycine Characterization
For: Researchers, scientists, and drug development professionals dedicated to rigorous and reliable analytical characterization.
Introduction: The Critical Need for Robust Characterization of N-Methacryloylglycine
N-Methacryloylglycine (NMG), a functionalized amino acid derivative, is a monomer of increasing interest in the development of biocompatible polymers, hydrogels, and other advanced materials for biomedical applications. Its unique structure, combining a polymerizable methacrylate group with the biocompatibility of glycine, makes it a versatile building block. However, the very features that make NMG promising also necessitate a rigorous and multi-faceted approach to its characterization. The purity and structural integrity of the monomer are paramount, as impurities or structural ambiguities can significantly impact the physicochemical properties and performance of the resulting polymers, potentially affecting their efficacy and safety in drug delivery systems or medical devices.
This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of N-Methacryloylglycine. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices and present a framework for the cross-validation of these methods. This integrated approach ensures a self-validating system of analysis, providing the highest degree of confidence in the quality of your N-Methacryloylglycine. All protocols and validation principles are grounded in authoritative standards, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
Core Analytical Techniques for N-Methacryloylglycine Characterization
A comprehensive characterization of N-Methacryloylglycine relies on the synergistic use of multiple analytical techniques, each providing a unique piece of the structural and purity puzzle. The primary methods discussed in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of NMG and its potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and for quantitative purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups and confirmation of the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
The following sections will detail the principles, experimental protocols, and expected outcomes for each of these techniques.
High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of N-Methacryloylglycine and identifying any process-related impurities or degradation products. Given the polar nature of NMG, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable separation strategies.[4][5]
Method 1: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. While highly polar molecules like NMG may have limited retention, adjusting the mobile phase composition and pH can achieve adequate separation.
Experimental Protocol: RP-HPLC for NMG Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve N-Methacryloylglycine in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Causality of Experimental Choices:
-
The C18 column is a robust and widely available stationary phase for RP-HPLC.
-
TFA is used as an ion-pairing agent to improve the peak shape of the acidic NMG.
-
A gradient elution is employed to ensure the elution of any less polar impurities that may be present.
-
UV detection at 210 nm is chosen to detect the amide and carboxyl chromophores in NMG.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is particularly well-suited for the retention and separation of highly polar compounds that are not well-retained in RP-HPLC.[5][6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Experimental Protocol: HILIC for NMG Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Amide or Silica-based HILIC column, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Gradient: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve N-Methacryloylglycine in a mixture of acetonitrile and water (e.g., 80:20) to a concentration of approximately 1 mg/mL.
Causality of Experimental Choices:
-
An amide or silica HILIC column provides a polar stationary phase for the retention of NMG.
-
Ammonium acetate is a volatile buffer compatible with mass spectrometry if LC-MS analysis is desired.
-
The gradient starts with a high percentage of acetonitrile to ensure the retention of the polar NMG.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of N-Methacryloylglycine. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the purity of the compound without the need for a specific reference standard of the analyte itself.[10][11][12][13]
Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR for Purity
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation (Structural Confirmation): Dissolve approximately 10 mg of N-Methacryloylglycine in 0.7 mL of the chosen deuterated solvent.
-
Sample Preparation (qNMR):
-
Accurately weigh approximately 20 mg of N-Methacryloylglycine into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.
-
Add 0.7 mL of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing.
-
-
Acquisition Parameters:
-
A standard 1D proton pulse program.
-
For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.[12]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
For qNMR, carefully integrate the signals corresponding to the analyte and the internal standard.
-
Expected ¹H NMR Data (in D₂O): [14]
-
δ ~5.7 ppm (s, 1H): One of the vinylic protons (=CH₂).
-
δ ~5.4 ppm (s, 1H): The other vinylic proton (=CH₂).
-
δ ~4.0 ppm (s, 2H): The methylene protons of the glycine moiety (-CH₂-).
-
δ ~1.9 ppm (s, 3H): The methyl protons of the methacrylate group (-CH₃).
Causality of Experimental Choices:
-
D₂O is a suitable solvent as NMG is water-soluble; however, the amide proton will exchange with deuterium and will not be observed. DMSO-d₆ can be used to observe the amide proton.
-
A high-field NMR provides better signal dispersion and sensitivity.
-
For qNMR, the choice of an internal standard is critical. It should be stable, non-reactive with the sample, have signals that do not overlap with the analyte signals, and have a known purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For N-Methacryloylglycine, FTIR is used to confirm the presence of key functional groups such as the amide, carboxylic acid, and the carbon-carbon double bond of the methacrylate group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid N-Methacryloylglycine powder directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Expected Key FTIR Absorptions:
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1635 cm⁻¹: C=C stretching of the methacrylate group.
-
~1550 cm⁻¹: N-H bending of the amide (Amide II band).
Causality of Experimental Choices:
-
ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.[15][16][17][18]
-
Ensuring good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For N-Methacryloylglycine, it is primarily used to confirm the molecular weight, which provides strong evidence for the identity of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like NMG.[19][20][21][22]
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled to an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of N-Methacryloylglycine (approximately 10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water with a small amount of formic acid or acetic acid to promote ionization.
-
Ionization Mode: Positive or negative ion mode can be used.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 144.06.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 142.05.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
Causality of Experimental Choices:
-
ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.
-
The addition of a small amount of acid in positive ion mode facilitates the formation of protonated molecules.
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
The true power of a comprehensive characterization strategy lies not in the individual results of each technique, but in their cross-validation. This is the process of demonstrating that different analytical procedures are suitable for the same intended purpose and that their results are in agreement.[15][23] This builds a self-validating system that provides a high degree of confidence in the identity, purity, and structure of N-Methacryloylglycine.
The cross-validation workflow can be visualized as follows:
Caption: Cross-validation workflow for NMG characterization.
Cross-Validation Strategy in Practice
-
Structural Confirmation:
-
The structure proposed by ¹H NMR should be consistent with the functional groups identified by FTIR . For example, the presence of amide and carboxylic acid protons in the NMR spectrum (if using a non-protic solvent) should correspond to the N-H, C=O, and O-H stretches in the FTIR spectrum.
-
The molecular formula determined from the NMR structure should match the molecular weight obtained from MS .
-
-
Purity Assessment:
-
The purity value obtained by qNMR serves as an absolute measure and can be used to qualify the purity results from HPLC .
-
The area percentage of the main peak in the HPLC chromatogram should be in close agreement with the purity value determined by qNMR . Any significant discrepancies may indicate the presence of impurities that are not detected by one of the techniques (e.g., non-UV active impurities in HPLC or impurities with no protons in NMR).
-
Any impurities detected by HPLC should, if present at a sufficient concentration, be observable in the ¹H NMR spectrum. The integration of these impurity signals in the NMR spectrum should correlate with their area percentage in the chromatogram.
-
Performance Comparison of Analytical Methods
| Performance Metric | HPLC (RP and HILIC) | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Primary Purpose | Purity, Impurity Profiling, Quantification | Structural Elucidation, Purity (qNMR) | Functional Group Identification | Molecular Weight Confirmation |
| Selectivity | High (for separation of components) | Very High (for structure) | Moderate (for functional groups) | High (for mass-to-charge ratio) |
| Sensitivity | High (ng to pg range) | Moderate (mg to µg range) | Low (mg range) | Very High (pg to fg range) |
| Quantification | Yes (with reference standard) | Yes (absolute with internal standard) | No (typically qualitative) | Can be quantitative (with internal standard) |
| Sample Throughput | High | Low | Very High | High |
| Key Strengths | Excellent for separating complex mixtures | Unambiguous structural information | Rapid and non-destructive | High sensitivity and mass accuracy |
| Limitations | Requires a suitable chromophore for UV detection | Lower sensitivity compared to MS | Limited structural information | May not distinguish isomers |
Conclusion: An Integrated Approach for Unwavering Confidence
The robust characterization of N-Methacryloylglycine is not a task for a single analytical technique but requires a well-designed, integrated strategy. By employing a suite of orthogonal methods—HPLC, NMR, FTIR, and MS—and, critically, cross-validating the results, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and structural integrity of this important monomer. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the advanced biomaterials and drug delivery systems derived from N-Methacryloylglycine. The principles and protocols outlined in this guide provide a framework for establishing a self-validating analytical workflow, ultimately leading to more reliable and reproducible scientific outcomes.
References
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PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Glycine. Available from: [Link]
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Okimura K, Ohki K, Nagai S, Sakura N. HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Biol Pharm Bull. 2003 Aug;26(8):1166-9. Available from: [Link]
-
Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available from: [Link]
-
Klarić T, Vahčič M, Rasulev B, Pletikapić G, Vinković V, Mandić L. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. J Sep Sci. 2018;41(1):210-218. Available from: [Link]
-
Ruhaak LR, Zauner G, Huhn C, Bruggink C, Deelder AM, Wuhrer M. Reversed-phase separation methods for glycan analysis. J Sep Sci. 2010;33(11):1539-53. Available from: [Link]
-
Comeau P, Willett TL. An Alternative Approach to the Surface Methacrylation of Non-stoichiometric Hydroxyapatite Nanoparticles for Use in Bone-Inspired Composites. Front Bioeng Biotechnol. 2019;7:289. Available from: [Link]
-
Lee YJ, Chen YC, Lim C, Lee YC, Chen CH. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Commun Mass Spectrom. 2022;36(18):e9352. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). 2022. Available from: [Link]
-
Dong M. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America. 2006;24(11):1146-1159. Available from: [Link]
-
ResearchGate. Electrospray ionization mass spectrum of peptide Gly-Gly-Gly-Gly. Solvent: acetonitrile : 0water = 1 : 1, 0.1% (v / v) acetic acid mixture. Available from: [Link]
-
Svec F. Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. UvA-DARE (Digital Academic Repository). 2015. Available from: [Link]
-
Romanian Reports in Physics. ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
ChemRxiv. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. Available from: [Link]
-
MDPI. Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. 2020. Available from: [Link]
-
University of York. Quantitative NMR Spectroscopy. 2017. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Step 5. 2023. Available from: [Link]
-
ResearchGate. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. 2007. Available from: [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation – FT-IR/ATR. Available from: [Link]
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National Center for Biotechnology Information. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. 2024. Available from: [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
ResearchGate. FTIR-ATR spectra of the glycine — before ( red ) and after the reaction... Available from: [Link]
-
PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]
-
Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. 2007. Available from: [Link]
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Bridging the Gap: A Technical Benchmark of N-Methacryloylglycine (NMG) Hydrogels vs. Synthetic and Natural Alternatives
Executive Summary
For researchers in drug delivery and tissue engineering, the choice of hydrogel matrix often necessitates a compromise between mechanical tunability and biological inertness. N-Methacryloylglycine (NMG) —a "bio-mimetic" synthetic monomer—offers a strategic middle ground. Unlike Poly(methacrylic acid) (PMAA), which provides pH sensitivity but lower biocompatibility, or Gelatin Methacryloyl (GelMA), which offers excellent cell adhesion but suffers from batch variability and weak mechanics, NMG hydrogels combine the precise chemical definition of synthetics with the amino-acid compatibility of natural polymers.
This guide benchmarks NMG hydrogels against these industry standards, providing actionable synthesis protocols and comparative performance data to validate its utility in pH-responsive drug delivery systems.
Part 1: The Chemistry of Competence
To understand the performance differences, we must look at the molecular drivers.
-
PMAA (The Synthetic Standard): Relies on a methacrylic acid backbone.[1][2] It is robust and highly pH-sensitive but lacks intrinsic biological recognition sites. Its acidity can sometimes induce local inflammation.
-
GelMA (The Biological Standard): Modified gelatin containing RGD peptide sequences. It supports cell attachment naturally but degrades enzymatically and has low mechanical stiffness (<30 kPa typically).
-
PNMG (The Hybrid Contender): The NMG monomer introduces a glycine spacer between the methacrylic backbone and the carboxylic acid group.
-
Effect 1: The glycine moiety mimics natural proteins, improving cytocompatibility.
-
Effect 2: The spacer alters the pKa (approx. 3.5–4.0), allowing fine-tuning of the pH-swelling transition distinct from PMAA.
-
Part 2: Synthesis & Fabrication Protocol
Self-Validating System: The following protocol includes a "Sol-Gel Fraction Analysis" step. If your gel fraction is <80%, the polymerization was incomplete—check your initiator freshness or oxygen inhibition.
Phase A: Monomer Synthesis (NMG)
Reaction Logic: Schotten-Baumann reaction to couple methacryloyl chloride to glycine under basic conditions.
-
Dissolution: Dissolve Glycine (1 mol) in NaOH solution (1 mol) at 0°C.
-
Acylation: Dropwise add Methacryloyl Chloride (1 mol) while simultaneously adding a second portion of NaOH (1 mol) to maintain alkalinity. Critical: Keep temperature <5°C to prevent hydrolysis of the chloride.
-
Work-up: Acidify to pH 3.0 with HCl. Extract with ethyl acetate.[3] Dry over MgSO₄.[3]
-
Purification: Recrystallize from ethyl acetate/hexane. (Target MP: ~104°C).[3]
Phase B: Hydrogel Fabrication (PNMG)
Reaction Logic: Free-radical crosslinking polymerization.
-
Pre-polymer Solution:
-
Monomer: NMG (10 wt% in water).
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA) (1–3 mol% relative to monomer).
-
Neutralization: Adjust pH to 7.0 using NaOH (ensures monomer solubility).
-
-
Initiation:
-
Add Ammonium Persulfate (APS) (1 wt% of monomer).
-
Add TEMED (20 µL per 10 mL solution) as the catalyst.
-
-
Curing: Inject into glass molds separated by a Teflon spacer. Polymerize at 25°C for 24 hours.
-
Washing: Immerse gels in distilled water for 48 hours (change water 3x/day) to remove unreacted monomers.
Visualization: Synthesis Workflow
Caption: Step-by-step chemical progression from raw amino acid precursors to the final crosslinked PNMG hydrogel network.
Part 3: Benchmarking Physical Properties
The following data consolidates typical experimental ranges found in comparative literature.
Experimental Setup:
-
Swelling Ratio (SR): Measured gravimetrically.
. -
Modulus: Unconfined compression test (1 mm/min strain rate).
Comparative Performance Table
| Feature | PNMG (N-Methacryloylglycine) | PMAA (Synthetic Control) | GelMA (Bio Control) | Verdict |
| Swelling (pH 1.2) | Low (~2-5 g/g) | Low (~2-4 g/g) | Moderate (Non-responsive) | PNMG matches PMAA's gastric protection. |
| Swelling (pH 7.4) | High (60-80 g/g) | Very High (80-100 g/g) | Moderate (~10-20 g/g) | PNMG offers massive intestinal release volume. |
| Compressive Modulus | Tunable (15 - 150 kPa) | High/Brittle (>200 kPa) | Low/Soft (2 - 30 kPa) | PNMG is tougher than GelMA but less brittle than PMAA. |
| pKa | ~3.5 - 4.0 | ~4.6 - 4.8 | N/A | PNMG ionizes slightly earlier than PMAA. |
| Cytotoxicity (MTT) | Grade 0-1 (Non-toxic) | Grade 1-2 (Mild toxicity) | Grade 0 (Non-toxic) | PNMG approaches GelMA safety levels. |
Data Analysis: The "Killer Feature" of PNMG is the Modulus-to-Biocompatibility ratio . While PMAA is stronger, it lacks the biological "softness" required for intimate tissue contact. GelMA is excellent for cells but often too weak for load-bearing drug delivery implants. PNMG bridges this gap.
Part 4: Application Case Study – pH-Dependent Drug Release
NMG hydrogels are anionic polyelectrolytes. Their primary application is oral drug delivery , protecting acid-labile drugs (like insulin or peptides) in the stomach and releasing them in the intestine.
Mechanism of Action[4]
-
Stomach (pH 1.2): Carboxylic groups (-COOH) are protonated. Hydrogen bonding dominates. The gel collapses, trapping the drug.
-
Intestine (pH 7.4): pH > pKa. Groups deprotonate to -COO⁻. Electrostatic repulsion forces chains apart. The mesh size opens, releasing the drug.
Visualization: The "Smart" Release Switch
Caption: The mechanistic switch of PNMG hydrogels. The transition from gastric to intestinal pH triggers ionization, driving the physical expansion of the gel matrix.
References
-
ResearchGate. Poly(hydroxyethyl methacrylate-co-methacrylic acid) Hydrogels: pH-Dependent Swelling. [Link]
-
MDPI (Polymers). Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels. [Link]
-
PrepChem. Laboratory Synthesis Protocol for N-Methacryloylglycine. [Link]
-
NIST WebBook. N-Methacryloylglycine, TMS derivative Spectral Data. [Link]
Sources
A Comparative Guide to N-Methacryloylglycine Adhesives: Efficacy, Mechanism, and Performance vs. Commercial Standards
This guide provides a detailed technical comparison of N-Methacryloylglycine (NMG)-based adhesives and current commercial products. It is intended for researchers, materials scientists, and drug development professionals seeking to understand the next generation of biomedical and dental adhesive technology. We will delve into the fundamental mechanisms, comparative performance data, and the experimental protocols required to validate these innovative materials.
Introduction: The Quest for a More Durable Adhesive Interface
In both medicine and dentistry, the long-term success of restorative and therapeutic treatments often hinges on the stability of the adhesive interface. Conventional dental adhesives, for example, primarily rely on methacrylate monomers that contain ester bonds. A significant clinical limitation of these materials is their susceptibility to hydrolytic degradation over time, which can lead to bond failure and compromise the therapeutic outcome[1][2].
N-Methacryloylglycine (NMG) emerges as a highly promising functional monomer designed to overcome this critical challenge. By replacing the vulnerable ester linkage with a robust amide bond, NMG offers inherently superior resistance to hydrolysis[3][4]. Furthermore, its glycine backbone—an endogenous amino acid—suggests a favorable biocompatibility profile. This guide will explore the scientific evidence supporting the efficacy of NMG and benchmark its performance against established commercial adhesives.
The N-Methacryloylglycine Adhesion Mechanism
The efficacy of NMG as an adhesive primer, particularly to dentin, is rooted in its unique chemical structure and its pH-dependent interaction with the substrate.
-
Chemical Structure: NMG possesses a terminal methacrylate group, which allows it to copolymerize with other resin monomers to form a stable polymer network. Its core, however, features a glycine structure with a carboxyl group and a hydrolytically stable amide linkage.
-
pH-Dependent Interaction with Dentin: The bonding mechanism of NMG to demineralized dentin is highly sensitive to pH. When applied in an acidic solution (pH below its pKa of ~3.5), the carboxylic acid group of NMG remains largely unionized. This allows the NMG molecule to effectively penetrate the collagen fibril network of etched dentin and establish strong interactions, likely through hydrogen bonding between its amide and carboxyl groups and the collagen structure[5][6]. Studies using 13C-NMR have confirmed a direct molecular interaction between NMG and dentinal collagen under these acidic conditions[6]. As the pH rises above 3.5, the carboxyl group becomes ionized, which significantly reduces its ability to interact with the collagen matrix, leading to a dramatic drop in bond strength[5].
Comparative Performance Analysis
The true measure of an adhesive monomer is its performance in standardized tests against established alternatives.
A. Shear Bond Strength (SBS)
Shear bond strength is a primary indicator of an adhesive's mechanical performance. An NMG-based primer, when properly formulated at an optimal pH, demonstrates impressive bond strength to dentin.
One study found that pretreating dentin etched with 40% phosphoric acid with an NMG primer at a pH of 1.5 resulted in a shear bond strength of 15 MPa .[5] In contrast, when the pH was increased to between 3.2 and 5.0, the bond strength plummeted to just 3 MPa[5]. This underscores the critical importance of pH control in harnessing NMG's full potential.
The table below compares this optimized NMG performance with several commercial adhesives reported in the literature.
| Adhesive System | Type / Key Monomer(s) | Substrate | Mean Shear Bond Strength (MPa) | Source |
| Experimental NMG Primer | N-Methacryloylglycine | Dentin | 15.0 | [5] |
| Futurabond M+ (VOCO) | Universal / 10-MDP, HEMA | Dentin | 19.74 ± 4.80 | [7] |
| G-Premio Bond (GC) | Universal / 10-MDP, MDTP (HEMA-free) | Dentin | 14.33 ± 5.80 | [7] |
| Transbond XT (3M) | Orthodontic Adhesive | Enamel | 12.18 ± 1.69 | [8] |
| Filtek Z350 (3M) | Nano-Restorative Composite | Enamel | 11.07 ± 1.96 | [8] |
Analysis: The data reveals that an experimental NMG primer can achieve shear bond strength that is competitive with and even exceeds that of some widely used commercial products, such as G-Premio Bond and Transbond XT. While it does not reach the levels of the highest-performing universal adhesives containing the well-regarded monomer 10-MDP and HEMA (like Futurabond M+), it demonstrates a powerful proof-of-concept for NMG as a foundational component in new adhesive systems.
B. Hydrolytic Stability and Durability
The paramount advantage of NMG lies in its anticipated durability. The amide bond within the NMG molecule is significantly more resistant to hydrolysis than the ester bonds found in common monomers like HEMA, Bis-GMA, and TEGDMA.[1][3]
-
Chemical Rationale: Under the acidic and aqueous conditions present in the oral environment or biological systems, ester bonds can be cleaved, leading to the breakdown of the polymer matrix and a loss of bond integrity.[1][3] Amide bonds, however, only hydrolyze under extreme conditions of pH and temperature not found in physiological environments.[4]
-
Implications: This inherent stability suggests that adhesives formulated with NMG could maintain their bond strength for longer periods, reducing the incidence of restoration failure or device debonding. While long-term clinical data is not yet available, the chemical principles strongly support the potential for superior longevity compared to many conventional methacrylate-based adhesives.[3][4]
C. Biocompatibility
An ideal biomedical adhesive must be non-toxic and non-immunogenic.[9] Some monomers used in commercial adhesives, such as 2-hydroxyethylmethacrylate (HEMA), have been shown to elicit moderate to intense inflammatory responses in connective tissue.[10]
N-Methacryloylglycine is structurally derived from glycine, a naturally occurring amino acid. This provides a strong theoretical basis for its excellent biocompatibility. Its use as a monomer in the synthesis of hydrogels for biomedical applications further supports its potential for safe use in contact with living tissues.[11] However, as with any new formulation, rigorous biocompatibility testing according to ISO 10993 standards is a prerequisite for clinical application.
Standardized Experimental Protocols
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential.
Protocol 1: Synthesis of N-Methacryloylglycine
This protocol is based on established chemical synthesis methods.[12]
-
Preparation: Dissolve 75 g (1 mol) of glycine in 500 ml of a 40 g (1 mol) sodium hydroxide solution in a flask placed in an ice bath.
-
Reaction: While maintaining the temperature below 5°C, simultaneously add 105 g (1 mol) of methacryloyl chloride and a separate solution of 40 g (1 mol) of sodium hydroxide in 150 ml of water to the glycine solution.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional three hours.
-
Acidification & Extraction: Titrate the clear solution with 1N HCl until a pH of 3.0 is reached. Extract the product from the aqueous solution using ethyl acetate.
-
Purification: Combine the organic layers, dry them over anhydrous magnesium sulfate, and evaporate the solvent to yield the crystalline N-Methacryloylglycine product.
Protocol 2: Shear Bond Strength (SBS) Testing Workflow
This protocol synthesizes standard methodologies for SBS testing as described in dental materials research.[7][8][13]
Discussion and Future Outlook
N-Methacryloylglycine has demonstrated considerable potential as a functional monomer for a new class of adhesives.
Strengths:
-
Competitive Bond Strength: When pH is optimized, NMG primers achieve bond strengths comparable to several commercial products.[5][7]
-
Superior Hydrolytic Stability: The inherent chemical stability of the amide bond is a significant advantage over traditional ester-based methacrylates, promising greater bond durability.[1][3][4]
-
Favorable Biocompatibility Profile: Its amino acid backbone suggests a low potential for toxicity and inflammation.[11]
Challenges and Future Directions:
-
pH Sensitivity: The performance of NMG is critically dependent on an acidic environment. This requires careful formulation of any primer or adhesive system to ensure the pH is maintained within the optimal range during application.
-
Comprehensive Formulation: The data presented is primarily for NMG as a primer. Future research must focus on incorporating NMG into complete adhesive systems, potentially with fillers and other monomers, to further enhance mechanical properties like flexural strength and toughness.[14][15]
-
Long-Term Validation: While the chemical properties predict enhanced durability, this must be confirmed through long-term aging studies, including thermocycling and water storage, followed by mechanical testing.[16]
-
Enamel Bonding: Further studies are required to characterize the bonding efficacy of NMG-based systems to enamel.
Conclusion
N-Methacryloylglycine represents a significant advancement in adhesive monomer technology. By addressing the fundamental weakness of hydrolytic instability inherent in many current commercial adhesives, it paves the way for more durable and reliable bonding in a variety of biomedical and dental applications. While further research and formulation development are necessary to fully realize its potential, the existing evidence strongly indicates that NMG-based adhesives can perform on par with, and potentially exceed, the longevity of current standards, making it a key material for future innovation.
References
-
Title: N-Methacryloylglycine | 23578-45-2 Source: J&K Scientific LLC URL: [Link]
- Source: Google Patents (US6218457B1)
-
Title: Multifunctional bio-inspired biomedical adhesive featuring fast-acting adhesion for topical drug delivery Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]
-
Title: Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion Source: Polymers (via PMC) URL: [Link]
-
Title: Biocompatibility of an adhesive system and 2-hydroxyethylmethacrylate Source: PubMed URL: [Link]
-
Title: Synthesis of N-Methacryloylglycine Source: PrepChem.com URL: [Link]
-
Title: Shear Bond Strength and Bonding Properties of Orthodontic and nano Adhesives: A Comparative In-Vitro Study Source: PMC - NIH URL: [Link]
-
Title: A novel dentin bonding system containing poly(methacrylic acid) grafted nanoclay: Synthesis, characterization and properties Source: Pocket Dentistry URL: [Link]
-
Title: The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin Source: PubMed URL: [Link]
-
Title: Synthetic Pressure Sensitive Adhesives for Biomedical Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Adhesion mechanisms of resin to etched dentin primed with N-methacryloyl glycine studied by 13C-NMR Source: PubMed URL: [Link]
-
Title: A novel dentin bonding system containing poly(methacrylic acid) grafted nanoclay: synthesis, characterization and properties Source: PubMed URL: [Link]
-
Title: Hydrolytic Stability of Self-Etching Adhesive Systems Source: PubMed URL: [Link]
-
Title: Shear Bond Strength of MDP-Containing Adhesives with and without HEMA: An in Vitro Study Source: ResearchGate URL: [Link]
-
Title: Shear Bond Strength of Different MDP-Containing Adhesive Systems on Enamel and Dentin from Primary Teeth Source: Journal of Clinical Pediatric Dentistry URL: [Link]
-
Title: Bio-Macromolecular Design Roadmap towards Tough Bioadhesives Source: PMC - NIH URL: [Link]
-
Title: Hydrolytic stability of novel methacrylamide monomers for dental adhesives Source: ResearchGate URL: [Link]
-
Title: Effect of Enamel and Dentin Surface Treatment on the Self-Adhesive Resin Cement Bond Strength Source: Semantic Scholar URL: [Link]
-
Title: Hydrolytic Stability of Self-Etch Adhesives Bonded to Dentin Source: PubMed URL: [Link]
-
Title: Determination of Dental Adhesive Composition throughout Solvent Drying and Polymerization Using ATR–FTIR Spectroscopy Source: MDPI URL: [Link]
-
Title: In Search of Novel Degradation-Resistant Monomers for Adhesive Dentistry: A Systematic Review and Meta-Analysis Source: MDPI URL: [Link]
-
Title: Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology Source: Quintessence Publishing URL: [Link]
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A Comparative Guide to the Synthesis of N-Methacryloylglycine: A Senior Application Scientist's Perspective
In the dynamic landscape of polymer chemistry and drug delivery systems, the synthesis of specialized monomers is a critical undertaking. N-Methacryloylglycine (N-MAG), a molecule combining a polymerizable methacryloyl group with the biocompatible amino acid glycine, has garnered significant interest for its role in the development of functional polymers, hydrogels, and smart materials.[1] The choice of synthetic route to N-MAG can profoundly impact not only the final yield and purity but also the overall efficiency and scalability of the process. This guide provides a comparative analysis of the two primary synthesis routes for N-Methacryloylglycine: the classic Schotten-Baumann reaction using methacryloyl chloride and a more contemporary approach utilizing methacrylic anhydride.
Introduction to N-Methacryloylglycine and its Synthetic Challenges
N-Methacryloylglycine is a versatile monomer that finds applications in fields ranging from dentistry, where it's explored as a primer for bonding resins to dentin, to the creation of stimuli-responsive hydrogels for controlled drug release.[2] The core challenge in its synthesis lies in the chemoselective N-acylation of glycine. Glycine possesses two nucleophilic sites: the primary amine and the carboxylate group. The desired reaction is the formation of an amide bond at the amine terminus, while avoiding side reactions such as O-acylation of the carboxylate or polymerization of the methacrylate group.
This guide will delve into the mechanistic intricacies, experimental protocols, and comparative performance of the two predominant synthetic strategies to empower researchers in making informed decisions for their specific applications.
Route 1: The Schotten-Baumann Reaction with Methacryloyl Chloride
The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols. In the context of N-MAG synthesis, it involves the reaction of glycine with methacryloyl chloride under basic conditions.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alkaline medium, typically an aqueous solution of sodium hydroxide, serves two crucial purposes. Firstly, it deprotonates the amino group of glycine, enhancing its nucleophilicity. Secondly, it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The temperature is maintained at a low level (below 5°C) to minimize hydrolysis of the acid chloride and to prevent premature polymerization of the methacrylate moiety.
Caption: Acylation of glycine with methacrylic anhydride.
Experimental Protocol: Proposed Synthesis of N-Methacryloylglycine with Methacrylic Anhydride
While a specific protocol for N-MAG synthesis using methacrylic anhydride is not readily available in the cited literature, a reliable procedure can be extrapolated from analogous reactions, such as the synthesis of acetylglycine from acetic anhydride and the acylation of other amines with methacrylic anhydride. [3][4] Materials:
-
Glycine
-
Deionized Water
-
Methacrylic Anhydride
-
Sodium Bicarbonate (or other suitable base)
-
Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Proposed Procedure:
-
Dissolve glycine in deionized water and adjust the pH to 8-9 with a suitable base like sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add methacrylic anhydride dropwise to the stirred glycine solution, maintaining the temperature below 10°C.
-
Monitor the pH and add base as needed to maintain the alkaline conditions.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Acidify the solution with hydrochloric acid to pH 2-3 to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
Anticipated Yield and Purity: Based on similar reactions, this method is anticipated to provide a higher yield, potentially in the range of 70-90%, with high purity after recrystallization. [3][4]
Comparative Analysis of Synthesis Routes
| Feature | Schotten-Baumann (Methacryloyl Chloride) | Methacrylic Anhydride Route |
| Reagent Handling | Methacryloyl chloride is highly reactive, corrosive, and moisture-sensitive. [5] | Methacrylic anhydride is less reactive and easier to handle, though still requires care. |
| Byproducts | Hydrochloric acid (HCl), which is corrosive and requires neutralization. | Methacrylic acid, which is less hazardous and can potentially be recovered. |
| Reaction Conditions | Requires stringent low-temperature control (below 5°C) to minimize side reactions. | Can be performed under milder conditions, though cooling is still recommended. |
| Yield | Reported at 46%. [6] | Potentially higher, estimated at 70-90%. [3][4] |
| Purification | Involves extraction and drying. | Can often be purified by direct crystallization/recrystallization. |
| Cost-Effectiveness | Methacryloyl chloride is often less expensive than methacrylic anhydride. | The higher cost of the anhydride may be offset by higher yields and simpler workup. |
| Safety Concerns | Generation of HCl gas. | Less hazardous byproducts. |
Conclusion and Recommendations
Both the Schotten-Baumann reaction with methacryloyl chloride and acylation with methacrylic anhydride are viable routes for the synthesis of N-Methacryloylglycine.
The Schotten-Baumann method is a classic and well-documented procedure. Its primary advantages are the lower cost of the starting acylating agent and a straightforward, albeit lower-yielding, protocol. However, the use of the highly reactive and corrosive methacryloyl chloride and the generation of HCl are significant drawbacks, particularly for larger-scale synthesis.
The methacrylic anhydride route presents a more modern and arguably more elegant approach. Although the reagent is typically more expensive, the anticipated higher yields, milder reaction conditions, and the generation of a less hazardous byproduct make it an attractive alternative. The simpler purification process, often involving direct crystallization, can also contribute to improved overall efficiency.
For researchers prioritizing ease of handling, higher yields, and a more environmentally benign process, the methacrylic anhydride route is the recommended choice . For applications where cost is the primary driver and the necessary safety precautions for handling methacryloyl chloride are in place, the Schotten-Baumann method remains a feasible option.
Ultimately, the selection of the optimal synthesis route will depend on the specific requirements of the research, including scale, available resources, and safety considerations. It is always advisable to perform a small-scale trial of the chosen method to optimize conditions and validate the expected outcomes.
References
-
PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]
- Nishiyama, N., & Suzuki, K. (1996). The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin.
-
PubChem. N-Methacryloyl glycine. Available from: [Link]
-
Organic Syntheses. Acetylglycine. Available from: [Link]
- Derkaoui, S., et al. (2019). A new approach to synthesis methacrylic monomers n-alkylmethacrylamide using an ecologic and friendly catalyst maghnite h+. Journal of Fundamental and Applied Sciences, 11(1), 142-153.
-
Pearson. Reactions of Amino Acids: Acylation Explained. Available from: [Link]
-
ResearchGate. How do i synthesize methacryloyl chloride? Available from: [Link]
-
NIST. N-Methacryloylglycine, TMS derivative. Available from: [Link]
- Google Patents. Process for purifying (meth)acrylic acid.
- Google Patents. Method for purifying glycine.
- Google Patents. Purification method of glycine.
- Google Patents. Process for preparing (meth)acrylic anhydride.
- Google Patents. Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester.
- Google Patents. Process for synthesis of N-acetylglycine.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of N-Methacryloylglycine Material Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomaterials for drug delivery and tissue engineering, the quest for materials with tunable properties, excellent biocompatibility, and predictable in vivo performance is paramount. N-Methacryloylglycine (MAG) has emerged as a promising monomer for the synthesis of hydrogels, offering the potential for enhanced mechanical properties and biocompatibility. This guide provides an in-depth technical comparison of MAG-based hydrogels with commonly used alternatives, namely Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA). We will delve into the experimental data that underpins their performance and provide detailed protocols to facilitate your own investigations.
Introduction to N-Methacryloylglycine (MAG)
N-Methacryloylglycine is a functionalized amino acid derivative that combines the polymerizable methacryloyl group with the biocompatible glycine molecule.[1] This unique structure allows for its incorporation into polymer chains, imparting desirable characteristics to the resulting hydrogels. The presence of the glycine moiety is anticipated to improve cell-material interactions and enzymatic degradability, key factors in tissue engineering and controlled drug release applications.[2]
The synthesis of MAG-based hydrogels typically involves the free-radical polymerization of the MAG monomer, often in combination with other monomers or crosslinkers, to form a three-dimensional network. The properties of these hydrogels can be tailored by varying the concentration of MAG, the type and concentration of the crosslinker, and the polymerization conditions.
Comparative Analysis: MAG vs. PEGDA and GelMA
This section provides a comparative overview of the key performance metrics of MAG, PEGDA, and GelMA hydrogels based on available literature. It is important to note that direct head-to-head comparative studies are limited, and thus, this analysis synthesizes data from various sources.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its intended application, whether it be providing structural support in tissue engineering or maintaining its form for sustained drug delivery.
| Property | N-Methacryloylglycine (MAG) Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | Gelatin Methacryloyl (GelMA) Hydrogels |
| Compressive Modulus | Data not readily available in direct comparative studies. Expected to be tunable based on crosslink density. | Highly tunable, typically ranging from a few kPa to over 100 kPa depending on PEG molecular weight and concentration.[3][4] | Tunable, with reported values ranging from a few kPa to around 50 kPa, influenced by gelatin source and degree of methacrylation.[5][6] |
| Tensile Strength | Data not readily available in direct comparative studies. | Generally lower than compressive strength, dependent on crosslinking. | Can be tailored, but often lower than that of synthetic polymers. |
| Rationale for Performance | The glycine component may introduce some flexibility, while the methacryloyl groups allow for robust crosslinking. | The ether linkages in the PEG backbone provide flexibility, and the diacrylate groups enable high crosslinking density, leading to a wide range of mechanical properties.[3] | Derived from collagen, GelMA possesses inherent biological recognition sites but may have lower mechanical strength compared to fully synthetic polymers. The degree of methacrylation significantly impacts its mechanical properties.[5][6] |
Swelling and Degradation Behavior
The swelling ratio and degradation kinetics of a hydrogel dictate its ability to absorb physiological fluids and its persistence in the body, which are critical for drug release and tissue regeneration.
| Property | N-Methacryloylglycine (MAG) Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | Gelatin Methacryloyl (GelMA) Hydrogels |
| Swelling Ratio | Expected to be influenced by the hydrophilicity of the glycine and the crosslink density. | Inversely proportional to the crosslink density. Higher PEG concentration leads to lower swelling. | Generally high due to the hydrophilic nature of gelatin. Can be controlled by the degree of methacrylation.[6] |
| In Vitro Degradation | Expected to be biodegradable, potentially through enzymatic hydrolysis of the amide bond. | Slow hydrolytic degradation of the ester linkages, with degradation rates tunable by co-monomer incorporation.[7] | Susceptible to enzymatic degradation by matrix metalloproteinases (MMPs), mimicking the natural remodeling of the extracellular matrix. |
| In Vivo Degradation | No specific in vivo degradation data for MAG hydrogels was found. | Exhibits slow in vivo degradation, with the foreign body response potentially accelerating the process compared to in vitro hydrolysis.[8] | Biodegradable in vivo, with the degradation rate influenced by the host's enzymatic activity and the degree of methacrylation. |
Biocompatibility and Cell Interaction
Biocompatibility is a prerequisite for any material intended for in vivo applications. The interaction of cells with the hydrogel surface is crucial for tissue integration and regeneration.
| Property | N-Methacryloylglycine (MAG) Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | Gelatin Methacryloyl (GelMA) Hydrogels |
| In Vitro Cytotoxicity | Expected to be low due to the presence of the naturally occurring amino acid glycine. | Generally considered biocompatible, though unreacted acrylate groups can be cytotoxic.[4] | Highly biocompatible, supporting cell adhesion and proliferation due to the presence of RGD (arginine-glycine-aspartic acid) sequences.[5][6] |
| Cell Adhesion and Proliferation | The glycine component may promote cell adhesion, but this needs to be experimentally verified. | Bio-inert, generally does not support cell adhesion without modification with cell-adhesive ligands.[4] | Promotes cell adhesion, spreading, and proliferation due to its natural origin and the presence of cell-binding motifs.[5][6] |
| In Vivo Inflammatory Response | No specific in vivo inflammatory response data for MAG hydrogels was found. | Typically elicits a minimal to mild foreign body response, characterized by the formation of a fibrous capsule.[8] | Generally shows good in vivo biocompatibility with a transient inflammatory response that resolves over time.[9] |
Drug Release Kinetics
The ability to control the release of therapeutic agents is a key feature of hydrogel-based drug delivery systems.
| Property | N-Methacryloylglycine (MAG) Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | Gelatin Methacryloyl (GelMA) Hydrogels |
| Release Mechanism | Expected to be diffusion-controlled, with potential for degradation-mediated release. | Primarily diffusion-controlled, governed by the mesh size of the hydrogel network.[10] | A combination of diffusion and degradation-controlled release, allowing for sustained and tunable release profiles. |
| Tunability of Release | The release rate should be tunable by altering the crosslink density and the degradation rate of the hydrogel. | Release can be modulated by varying the crosslink density and by incorporating degradable linkages.[10] | The release profile can be tailored by adjusting the degree of methacrylation, which affects both the mesh size and the degradation rate. |
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for the synthesis and characterization of MAG-based hydrogels.
Synthesis of N-Methacryloylglycine (MAG) Monomer
This protocol is adapted from established chemical synthesis methods.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Methacryloyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve glycine (1 mol) and sodium hydroxide (1 mol) in distilled water in an ice bath with stirring until a clear solution is obtained.
-
Simultaneously, add methacryloyl chloride (1 mol) and a solution of sodium hydroxide (1 mol) in water dropwise to the glycine solution. Maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Acidify the clear solution to pH 3.0 with 1N HCl.
-
Extract the product with ethyl acetate using a separatory funnel.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crystalline N-Methacryloylglycine product.
Fabrication of MAG-based Hydrogels by Photocrosslinking
This protocol describes a general method for preparing MAG hydrogels. The specific concentrations of monomer, crosslinker, and photoinitiator should be optimized for the desired application.
Materials:
-
N-Methacryloylglycine (MAG) monomer
-
Crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBAA or PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Prepare a precursor solution by dissolving the MAG monomer and the crosslinker in PBS to the desired concentrations.
-
Add the photoinitiator to the precursor solution and mix thoroughly until it is completely dissolved. Protect the solution from light.
-
Pipette the precursor solution into the molds.
-
Expose the molds to UV light for a sufficient time to ensure complete crosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted components.
Caption: Workflow for MAG hydrogel fabrication.
In Vitro Drug Release Assay
This protocol outlines a method to assess the release of a model drug from MAG hydrogels.
Materials:
-
Drug-loaded MAG hydrogels
-
Release medium (e.g., PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of a drug-loaded hydrogel into a container with a defined volume of release medium.
-
Incubate the container at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Caption: In vitro drug release testing workflow.
In Vivo Biocompatibility and Degradation Study
This protocol provides a general framework for assessing the in vivo performance of MAG hydrogels. All animal procedures must be conducted in accordance with approved institutional guidelines.
Materials:
-
Sterile MAG hydrogel implants
-
Animal model (e.g., rats or mice)
-
Surgical instruments
-
Histology equipment and reagents
Procedure:
-
Surgically implant the sterile hydrogel samples subcutaneously in the dorsal region of the animals.
-
At predetermined time points (e.g., 1, 4, and 8 weeks), euthanize a subset of the animals.
-
Excise the implants along with the surrounding tissue.
-
For degradation analysis, carefully remove the tissue, and measure the remaining weight or volume of the hydrogel implant.
-
For biocompatibility assessment, fix the tissue-implant samples in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
Evaluate the histological sections for signs of inflammation, fibrous capsule formation, and tissue integration.[8][11]
Caption: In vivo biocompatibility and degradation workflow.
In Vitro-In Vivo Correlation (IVIVC) for Hydrogel-Based Systems
Establishing a predictive mathematical model that describes the relationship between an in vitro property (e.g., drug release) and an in vivo response (e.g., plasma drug concentration) is the core of In Vitro-In Vivo Correlation (IVIVC).[12] For complex dosage forms like injectable hydrogels, developing a meaningful IVIVC presents unique challenges.
The in vivo environment introduces factors not fully replicated in vitro, such as enzymatic degradation, the foreign body response, and dynamic fluid exchange.[8][13] Therefore, a successful IVIVC for a MAG-based hydrogel would require:
-
Biorelevant In Vitro Release Methods: The in vitro release assay should mimic the in vivo degradation and release mechanisms as closely as possible. This may involve the use of specific enzymes in the release medium if enzymatic degradation is a key in vivo process.
-
Deconvolution of In Vivo Data: Pharmacokinetic modeling is necessary to deconvolve the in vivo absorption profile from the plasma concentration-time data. This allows for a direct comparison between the in vitro release rate and the in vivo absorption rate.
-
Multiple Formulations: Ideally, an IVIVC should be developed using at least two, and preferably three or more, formulations with different release rates to establish a robust correlation.[14]
While a full IVIVC may be challenging to achieve, establishing a qualitative or rank-order correlation can still be highly valuable in formulation development, providing insights into how changes in hydrogel properties are likely to affect in vivo performance.
Conclusion
N-Methacryloylglycine holds promise as a versatile monomer for creating biocompatible and biodegradable hydrogels with tunable properties. While direct comparative data against established materials like PEGDA and GelMA is still emerging, the inherent characteristics of MAG suggest its potential for applications in drug delivery and tissue engineering. The provided protocols offer a starting point for researchers to explore the performance of MAG-based hydrogels and contribute to a more comprehensive understanding of their in vitro and in vivo behavior. The development of robust in vitro assays that are predictive of in vivo performance will be crucial for accelerating the clinical translation of these promising biomaterials.
References
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Methacryloyl-GlcNAc Derivatives Copolymerized with Dimethacrylamide as a Novel Antibacterial and Biocompatible Coating - NIH. (2021, October 9). Retrieved January 2, 2024, from [Link]
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In-Vitro Release of Bevacizumab from Hydrogel-based Drug Delivery Systems | IOVS. (n.d.). Retrieved January 2, 2024, from [Link]
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Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. (2019, October 16). Retrieved January 2, 2024, from [Link]
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Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - Research With Rutgers. (n.d.). Retrieved January 2, 2024, from [Link]
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PEGDA Hydrogels: Properties, Applications & Mechanical Behavior - Rheolution. (n.d.). Retrieved January 2, 2024, from [Link]
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N-Methacryloylglycine | C6H9NO3 | CID 152645 - PubChem. (n.d.). Retrieved January 2, 2024, from [Link]
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Three-dimensional bioprinted gelatin methacryloyl scaffold - Macquarie University. (2025, June 1). Retrieved January 2, 2024, from [Link]
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Kinetics of in vitro degradation. Hydrogels (100 μL) were incubated at... - ResearchGate. (n.d.). Retrieved January 2, 2024, from [Link]
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In Vivo Comparison of Synthetic Macroporous Filamentous and Sponge-like Skin Substitute Matrices Reveals Morphometric Features of the Foreign Body Reaction According to 3D Biomaterial Designs - PMC. (2022, September 11). Retrieved January 2, 2024, from [Link]
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In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed. (2025, January 10). Retrieved January 2, 2024, from [Link]
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Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications - Frontiers. (2024, July 14). Retrieved January 2, 2024, from [Link]
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Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair - PMC - NIH. (n.d.). Retrieved January 2, 2024, from [Link]
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Injectable Hydrogel Systems for Targeted Drug Delivery: From Site-Specific Application to Design Strategy - MDPI. (n.d.). Retrieved January 2, 2024, from [Link]
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Degradation kinetics of methacrylated dextrans in aqueous solution. - Semantic Scholar. (n.d.). Retrieved January 2, 2024, from [Link]
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Scaffold Chemical Model Based on Collagen—Methyl Methacrylate Graft Copolymers. (2023, June 8). Retrieved January 2, 2024, from [Link]
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SURFACE CHEMISTRY INFLUENCE IMPLANT MEDIATED HOST TISSUE RESPONSES. (n.d.). Retrieved January 2, 2024, from [Link]
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Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives | Annabi Lab. (2017, May 29). Retrieved January 2, 2024, from [Link]
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PQRI Workshop Report: Application of IVIVC in Formulation Development - Dissolution Technologies. (n.d.). Retrieved January 2, 2024, from [Link]
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Synthesis and Characterization of Methacrylated Hyaluronan-Based Hydrogels for Tissue Engineering - UTHSC Digital Commons - University of Tennessee Health Science Center. (n.d.). Retrieved January 2, 2024, from [Link]
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A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.). Retrieved January 2, 2024, from [Link]
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Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels - PMC - NIH. (n.d.). Retrieved January 2, 2024, from [Link]
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Tough PEGDA-Based Bioadhesive Hydrogels for High-Strength In Situ Cartilage Adhesion. (2025, September 16). Retrieved January 2, 2024, from [Link]
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How to Perform IVIVC for Delayed Release Drug Formulations - YouTube. (2019, September 25). Retrieved January 2, 2024, from [Link]
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Predicting In Vivo Responses to Biomaterials via Combined In Vitro and In Silico Analysis. (n.d.). Retrieved January 2, 2024, from [Link]
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Degradation kinetics of in situ-forming hydrogels - University of Johannesburg. (2024, January 1). Retrieved January 2, 2024, from [Link]
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A Tale of Two Hydrogels: A Head-to-Head Comparison of Gelatin Methacryloyl (GelMA) and N-Methacryloylglycine (MAG) for Biomedical Applications
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide
In the dynamic field of biomedical research, the selection of an appropriate hydrogel is paramount to the success of applications ranging from tissue engineering to controlled drug delivery. This guide provides a comprehensive, head-to-head comparison of two prominent hydrogel systems: the well-established, naturally derived Gelatin Methacryloyl (GelMA) and the synthetic, amino acid-based N-Methacryloylglycine (MAG). While GelMA has been extensively characterized and utilized, MAG remains a more nascent, yet potentially valuable, biomaterial. This guide will delve into the fundamental properties, synthesis, and applications of each, providing experimental protocols and supporting data to inform your research and development decisions.
Section 1: At a Glance: GelMA vs. MAG
This section provides a high-level overview of the key characteristics of GelMA and MAG hydrogels, highlighting their fundamental differences and potential advantages.
| Feature | Gelatin Methacryloyl (GelMA) | N-Methacryloylglycine (MAG) |
| Origin | Natural (derived from collagen) | Synthetic (derived from glycine) |
| Biocompatibility | Excellent, inherent bioactivity | Expected to be good, but limited direct data |
| Biodegradability | Enzymatically degradable | Expected to be non-biodegradable or slowly biodegradable |
| Mechanical Properties | Highly tunable, but generally lower strength | Potentially tunable, data primarily on copolymers |
| Cell Adhesion | Promotes cell adhesion via RGD motifs | Lacks inherent cell adhesion motifs |
| Stimuli-Responsiveness | Primarily thermo-responsive (gelling at lower temps) | Copolymers exhibit thermo- and pH-responsiveness |
| Research Landscape | Extensive, well-characterized | Limited, primarily as a comonomer |
Section 2: Gelatin Methacryloyl (GelMA): The Established Workhorse
GelMA is a semi-synthetic hydrogel created by the chemical modification of gelatin, a denatured form of collagen.[1] This modification introduces methacryloyl groups to the gelatin backbone, enabling photocrosslinking to form stable hydrogels.[2]
Synthesis and Crosslinking Mechanism
The synthesis of GelMA involves the reaction of gelatin with methacrylic anhydride in a buffered solution. The degree of methacryloylation, a critical parameter influencing the hydrogel's properties, can be controlled by adjusting the reaction conditions.[3] Upon exposure to UV light in the presence of a photoinitiator, the methacryloyl groups undergo free-radical polymerization, forming a covalently crosslinked hydrogel network.[4]
Diagram: GelMA Synthesis and Photocrosslinking
Caption: Synthesis of GelMA precursor and subsequent photocrosslinking.
Key Performance Characteristics of GelMA Hydrogels
Biocompatibility and Bioactivity: GelMA inherits the excellent biocompatibility of gelatin.[1] It contains cell-binding motifs, such as the arginine-glycine-aspartic acid (RGD) sequence, which promote cell adhesion, proliferation, and differentiation.[5]
Biodegradability: GelMA hydrogels are biodegradable through enzymatic cleavage by matrix metalloproteinases (MMPs), which are secreted by cells. This allows for remodeling of the hydrogel by encapsulated or infiltrating cells, mimicking the natural extracellular matrix (ECM).[5]
Mechanical Properties: The mechanical properties of GelMA hydrogels are highly tunable by varying the GelMA concentration and the degree of methacryloylation.[5] However, they generally exhibit lower mechanical strength compared to some synthetic hydrogels, which can be a limitation for load-bearing applications.[5]
Drug Delivery: The porous structure of GelMA hydrogels allows for the encapsulation and controlled release of therapeutic molecules. The release kinetics can be tuned by altering the hydrogel's crosslinking density.[4][6]
Experimental Protocol: Synthesis of GelMA
Objective: To synthesize GelMA with a tunable degree of methacryloylation.
Materials:
-
Gelatin (Type A or B)
-
Methacrylic anhydride (MA)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (12-14 kDa MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve gelatin in PBS at 50-60°C to create a 10% (w/v) solution.
-
While stirring, add methacrylic anhydride dropwise to the gelatin solution. The amount of MA will determine the degree of substitution.
-
Allow the reaction to proceed for 1-3 hours at 50°C.
-
Stop the reaction by adding an excess of warm PBS.
-
Dialyze the solution against deionized water for 5-7 days at 40-50°C to remove unreacted MA and other small molecules.
-
Freeze the dialyzed solution at -80°C and then lyophilize to obtain a white, porous GelMA foam.
-
Store the lyophilized GelMA at -20°C or below.
Section 3: N-Methacryloylglycine (MAG): The Emerging Challenger
N-Methacryloylglycine is a synthetic monomer derived from the amino acid glycine.[7] While hydrogels made purely from MAG are not extensively documented, research on copolymers incorporating N-acryloyl glycine or its amide derivative, N-acryloyl glycinamide, provides insights into its potential properties.[8][9]
Synthesis and Polymerization
The N-Methacryloylglycine monomer can be synthesized by reacting glycine with methacryloyl chloride in an alkaline solution.[10] Hydrogels can then be formed through free-radical polymerization of the MAG monomer, typically with a crosslinking agent.
Diagram: N-Methacryloylglycine Monomer and Potential Polymerization
Caption: Structure of MAG monomer and its conceptual polymerization into a hydrogel.
Inferred Properties of MAG-Based Hydrogels
The properties of hydrogels containing N-acryloyl glycine moieties are primarily documented in the context of copolymers.
Stimuli-Responsiveness: Copolymers of N-acryloyl glycine have been shown to exhibit both pH and temperature sensitivity.[9][11] This is attributed to the presence of the carboxylic acid group from the glycine moiety, which can ionize in response to pH changes.
Biocompatibility: As a derivative of a natural amino acid, MAG is expected to have good biocompatibility. However, comprehensive in vivo studies on pure MAG hydrogels are lacking.
Mechanical Properties: The mechanical properties of MAG-containing hydrogels can be influenced by the choice of comonomers and crosslinking density. Studies on copolymers with acrylamide have demonstrated that the incorporation of materials like montmorillonite can enhance mechanical strength.
Experimental Protocol: Synthesis of N-Methacryloylglycine Monomer
Objective: To synthesize the N-Methacryloylglycine monomer.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Methacryloyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve glycine and sodium hydroxide in water in an ice bath.
-
Simultaneously add methacryloyl chloride and a solution of sodium hydroxide to the glycine solution while maintaining a low temperature (below 5°C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Adjust the pH of the solution to 3.0 with HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain the crystalline N-Methacryloylglycine monomer.[10]
Section 4: Head-to-Head Performance Comparison
| Parameter | Gelatin Methacryloyl (GelMA) | N-Methacryloylglycine (MAG) - Inferred from Copolymers |
| Synthesis Complexity | Multi-step process involving natural polymer modification and purification. | Monomer synthesis followed by polymerization. Potentially more defined. |
| Tunability | Highly tunable via degree of methacryloylation and concentration. | Potentially tunable through copolymerization and crosslinking. |
| Biomimicry | High, due to gelatin's origin from collagen and presence of bioactive motifs. | Low, lacks inherent bioactive motifs for cell interaction. |
| Degradation Control | Dependent on cell-secreted enzymes (MMPs), can be difficult to precisely control. | Potentially more controllable if degradation is based on hydrolytic cleavage of crosslinkers. |
| Batch-to-Batch Consistency | Can be challenging due to the natural origin of gelatin. | Potentially higher due to synthetic nature of the monomer. |
| Cost | Generally considered cost-effective.[12] | Monomer synthesis may be more expensive than sourcing gelatin. |
Section 5: Expert Insights and Future Outlook
GelMA: The Gold Standard with Room for Improvement
GelMA's widespread adoption is a testament to its excellent biocompatibility and bioactivity, making it a go-to material for a multitude of tissue engineering applications.[1] Its primary limitations lie in its relatively weak mechanical properties for certain applications and the potential for batch-to-batch variability.[5] Future advancements may focus on creating composite GelMA hydrogels with enhanced mechanical strength and developing more standardized synthesis protocols.
MAG: A Blank Slate with Potential for Specific Applications
The limited research on pure MAG hydrogels presents both a challenge and an opportunity. While it lacks the inherent bioactivity of GelMA, its synthetic nature offers the potential for a highly defined and reproducible biomaterial. The observed stimuli-responsiveness in its copolymers suggests that MAG-based hydrogels could be engineered for smart drug delivery systems where pH or temperature triggers are desired.[9][11] Significant further research is required to fully characterize the biocompatibility, biodegradability, and mechanical properties of pure MAG hydrogels to determine their place in the biomedical landscape.
Section 6: Conclusion
The choice between GelMA and a potential MAG-based hydrogel is a choice between a well-characterized, bioactive, naturally derived material and a synthetic, potentially more defined and stimuli-responsive one. For applications requiring robust cell interaction and a biomimetic environment, GelMA remains the superior choice based on current evidence. However, for applications where precise control over properties, batch-to-batch consistency, and specific stimuli-responsiveness are paramount, and where bioactivity can be introduced through other means, MAG and its derivatives warrant further investigation. As research progresses, a clearer picture of MAG's capabilities will emerge, potentially positioning it as a valuable tool in the ever-expanding arsenal of biomedical hydrogels.
References
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- Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl L-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13.
- Chen, Y., et al. (2012). A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(N-acryloylglycine) as a Drug Carrier. Iranian Polymer Journal, 21(1), 21-28.
- Gao, Y., et al. (2021). Degradable and Removable Tough Adhesive Hydrogels.
- Ghosh, R. N., et al. (2023). An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting.
- Heltmann-Meyer, S., et al. (2021). Gelatin methacryloyl is a slow degrading material allowing vascularization and long-term use in vivo.
- Klotz, B. J., et al. (2019). Gelatin-Methacryloyl (GelMA) Hydrogels: A Versatile Toolkit for 3D Cell Culture and Extrusion Bioprinting. Bioengineering, 6(1), 14.
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- Li, X., et al. (2018). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels.
- Pepelanova, I., et al. (2018). Gelatin-Methacryloyl (GelMA) Hydrogels with Defined Degree of Functionalization as a Versatile Toolkit for 3D Cell Culture and Extrusion Bioprinting. Bioengineering, 5(3), 55.
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PubChem. (n.d.). N-Methacryloyl glycine. Retrieved from [Link]
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- Yue, K., et al. (2015). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels.
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- Bera, R., Dey, A., Datta Sarma, A., & Chakrabarty, D. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(92), 75870-75880.
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ResearchGate. (n.d.). Poly(N-acryloyl glycine) based temperature/pH-responsive hydrogels reinforced with montmorillonite for plugging of damaged oil pipeline. Retrieved from [Link]
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ResearchGate. (n.d.). Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels. Retrieved from [Link]
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N-Methacryloylglycine: A Comparative Patent Review for Advanced Biomaterials
For researchers and professionals in drug development and material science, the quest for novel monomers that impart enhanced functionality and biocompatibility to polymers is perpetual. N-Methacryloylglycine (NMG), a vinyl monomer bearing a pendant amino acid group, has emerged as a significant player in this arena. Its unique structure, combining a polymerizable methacrylate group with the biocompatible glycine moiety, has led to a flurry of patented innovations. This guide provides a comparative review of patents involving NMG, offering insights into its synthesis, polymerization, and applications, supported by experimental data to inform future research and development.
The Synthetic Landscape: Patented Routes to N-Methacryloylglycine
The economic viability and purity of NMG are critically dependent on the synthetic route employed. A review of the patent literature reveals several methodologies, each with distinct advantages and drawbacks.
The Schotten-Baumann Approach: A Traditional Route
A prevalent method for synthesizing N-acryloyl-α-amino acids is the acryloylation of an alkali metal salt of the amino acid with an acryloyl chloride in an aqueous medium. This classic Schotten-Baumann reaction is well-documented and offers a straightforward approach to NMG synthesis.
A typical patented procedure involves dissolving glycine in an aqueous solution of sodium hydroxide at low temperatures (below 5°C) and then simultaneously adding methacryloyl chloride and additional sodium hydroxide solution.[1] The reaction mixture is stirred for several hours, followed by acidification and extraction with an organic solvent like ethyl acetate to yield the final product.[1]
Experimental Protocol: Synthesis of N-Methacryloylglycine via Schotten-Baumann Reaction [1]
-
Dissolve 75 g (1 mol) of glycine in 500 ml of an aqueous solution containing 40 g (1 mol) of sodium hydroxide, maintaining the temperature below 5°C using an ice bath.
-
Simultaneously add 105 g (1 mol) of methacryloyl chloride and a solution of 40 g (1 mol) of sodium hydroxide in 150 ml of water to the glycine solution. Ensure the temperature remains below 5°C throughout the addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional three hours.
-
Acidify the clear solution to a pH of 3.0 using 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain crystalline N-Methacryloylglycine.
Alternative Synthetic Strategies
While the Schotten-Baumann reaction is common, the patent landscape also points towards alternative strategies for producing N-acylated amino acids, which could be adapted for NMG synthesis. For instance, processes for producing N-acetylglycine, a precursor, involve reacting paraformaldehyde, an amide, and carbon monoxide in the presence of a cobalt-containing catalyst.[2] Innovations in this area focus on the use of novel promoters, such as nitriles (e.g., succinonitrile) or trialkylphosphines, to improve product yield and catalyst recovery.[2] Another patented approach for N-substituted phenyl glycine involves the condensation of a substituted aniline with glyoxylic acid to form an imine, followed by a reduction reaction.[3] These alternative routes, while not directly patented for NMG, suggest avenues for developing more efficient and potentially greener synthetic pathways.
| Synthesis Method | Key Reactants | Catalyst/Promoter | Reported Yield | Key Advantages | Potential Challenges | Patent Reference |
| Schotten-Baumann | Glycine, Methacryloyl Chloride, NaOH | None | ~46%[1] | Straightforward, well-established | Use of acid chloride, moderate yield | [1] |
| Amidocarbonylation (for N-acetylglycine) | Paraformaldehyde, Acetamide, CO | Cobalt-containing catalyst | Up to 80%[2] | High yield, potential for in-situ generation of reactants | High pressure, catalyst recovery | EP0197659A1[2] |
| Reductive Amination (for N-phenylglycine) | Substituted Aniline, Glyoxylic Acid | Palladium-carbon/hydrogen | Not specified | Cheap and readily available raw materials | Applicability to NMG needs investigation | EP3153498A1[3] |
Polymerization of N-Methacryloylglycine: Crafting Functional Biomaterials
The true utility of NMG lies in its ability to be polymerized, either as a homopolymer or as a copolymer with other monomers, to create materials with tailored properties. The patent literature highlights various polymerization techniques to achieve this.
Free Radical Polymerization
Solution polymerization is a common technique described in patents for acrylic monomers. This process involves polymerizing the monomers in a suitable solvent in the presence of a free-radical initiator.[4] For instance, a patented process for producing polymers for high solids coating applications involves the solution polymerization of acrylic acid-derived monomers at temperatures between 90°C and 200°C.[4] The choice of initiator and solvent system is crucial for controlling the polymer's molecular weight and polydispersity.[5]
Generalized Experimental Protocol: Solution Polymerization of NMG
-
Dissolve N-Methacryloylglycine and any comonomers in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Add a free-radical initiator (e.g., ammonium persulfate, AIBN).
-
Heat the reaction mixture to the desired temperature (typically 50-80°C) under an inert atmosphere (e.g., nitrogen).
-
Allow the polymerization to proceed for a specified time to achieve the desired conversion.
-
Precipitate the polymer in a non-solvent, filter, and dry to obtain the final product.
Controlled Radical Polymerization
For applications requiring well-defined polymer architectures, such as block copolymers, controlled radical polymerization techniques are often patented. Group Transfer Polymerization (GTP) is a notable example, providing a method for the controlled polymerization of acrylic monomers at room temperature.[6] This technique allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures, which is highly desirable for advanced drug delivery systems.[6]
| Polymerization Technique | Key Features | Control over Polymer Architecture | Typical Polymer Properties | Relevant Patent Insights |
| Solution Polymerization | Simple, versatile | Limited | Broad molecular weight distribution | Process parameters like temperature and initiator concentration can be adjusted to modify polymer properties.[4] |
| Group Transfer Polymerization (GTP) | "Living" polymerization, room temperature | High | Narrow molecular weight distribution, block copolymers | Enables the synthesis of well-defined polymer structures for specialized applications.[6] |
Applications: A Tale of Two Fields
The patented applications of N-Methacryloylglycine and its polymers are predominantly concentrated in two key areas: dental materials and drug delivery systems.
Revolutionizing Dental Adhesion
In dentistry, achieving a durable bond between restorative materials and tooth structure, particularly dentin, is a significant challenge. NMG has been patented as a key component in dental adhesives to address this issue.
One of the critical challenges in dental bonding is the hydrolytic degradation of the adhesive interface over time. A systematic review of studies on degradation-resistant monomers revealed that experimental dental adhesives containing methacrylamides, such as NMG, demonstrated significantly better long-term bond strength compared to conventional methacrylate-based adhesives.
A key patent in this area describes the use of an aqueous ethanolic solution of NMG as a dentin primer.[7] Experimental data from a study evaluating this primer demonstrated a remarkable improvement in bond strength. When a bonding agent was applied directly to acid-etched dentin without the NMG primer, the bond strength was a mere 5 MPa. However, pretreatment with an NMG primer solution at a pH of 1.5 increased the bond strength threefold to 15 MPa. This enhancement is attributed to the ability of the unionized NMG species to effectively penetrate the demineralized collagen network of the dentin, creating a robust hybrid layer upon polymerization.
| Adhesive System | Application Protocol | Mean Shear Bond Strength (MPa) | Key Finding | Source |
| Bonding Agent Alone | Direct application to etched dentin | 5 | Poor adhesion without primer | [4] |
| NMG Primer + Bonding Agent | Pretreatment with NMG primer (pH 1.5) on etched dentin | 15 | Significant improvement in bond strength | [4] |
| Resin Cement with 10-MDP | Bonding to Zirconia (before thermocycling) | 12.222 | Demonstrates the efficacy of functional monomers | [8] |
| Resin Cement without 10-MDP | Bonding to Zirconia (before thermocycling) | 8.165 | Lower bond strength without the functional monomer | [8] |
| GC Hybrid Cement with nano-HA | Bonding to tooth structure | 6.96 to 12.78 | Incorporation of nano-fillers enhances bond strength | [9] |
| GC Hybrid Cement (Control) | Bonding to tooth structure | 2.79 to 4.32 | Lower bond strength without nano-fillers | [9] |
Diagram: Mechanism of NMG in Dental Adhesion
Caption: Workflow of NMG-based dental primer application.
Engineering Smart Drug Delivery Systems
The biocompatibility and stimuli-responsive nature of NMG-based polymers make them ideal candidates for controlled drug delivery systems. Patents in this domain often focus on the development of hydrogels that can release therapeutic agents in response to specific physiological cues, such as pH.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for encapsulating and releasing drugs.[10] The release of a drug from a hydrogel can be controlled by various mechanisms, including diffusion, swelling, and degradation of the polymer matrix.[11]
A study on a thermosensitive hydrogel for the controlled delivery of methotrexate (MTX) demonstrated a sustained release profile over 14 days, with up to 92% of the drug delivered at a pH of 6.7. While this study did not use an NMG-based hydrogel, it highlights the potential for creating similar controlled-release systems with NMG. The carboxylic acid group in NMG can impart pH-sensitivity to the hydrogel, allowing for targeted drug release in specific environments, such as the slightly acidic tumor microenvironment.
Furthermore, a study on poly(N-acryloyl glycine) nanoparticles for wound healing demonstrated their in vivo biocompatibility and anti-inflammatory properties.[3] This suggests that NMG-based materials are well-tolerated by the body and can even have therapeutic effects themselves.[3] Cytotoxicity studies on related methacrylic acid-based hydrogels have also shown them to be non-toxic, further supporting their potential for biomedical applications.
| Drug Delivery System | Polymer | Drug | Release Profile | Key Findings | Source |
| Thermosensitive Hydrogel | PCL-PEG-PCL | Methotrexate | Sustained release over 14 days (up to 92% release at pH 6.7) | Demonstrates the potential for controlled release of anticancer drugs. | |
| Gelatin Microspheres | Gelatin | Methotrexate | Zero-order release for 5-8 days in simulated intestinal fluid | Release rate is dependent on particle size. | |
| Poly(N-acryloyl glycine) Nanoparticles | p(NAG) | - (intrinsic anti-inflammatory) | Not applicable | Biocompatible, hemocompatible, and enhances wound healing in vivo. | [3] |
Diagram: pH-Responsive Drug Release from an NMG-Based Hydrogel
Caption: Mechanism of pH-triggered drug release from NMG hydrogels.
Conclusion and Future Outlook
The patent landscape surrounding N-Methacryloylglycine paints a picture of a versatile and highly functional monomer with significant potential in the fields of dental materials and drug delivery. Patented synthetic routes, while varied, offer clear pathways to its production, with ongoing innovation aimed at improving efficiency and sustainability. The ability to polymerize NMG into a range of architectures, from simple homopolymers to complex block copolymers, allows for the fine-tuning of material properties to suit specific applications.
In dental applications, the evidence supporting the use of NMG to enhance the durability of adhesive bonds is compelling. For drug delivery, NMG-based hydrogels and nanoparticles offer the promise of biocompatible and stimuli-responsive systems for the controlled release of therapeutics.
As a Senior Application Scientist, I see immense potential for further innovation in this area. Future patents may focus on:
-
Novel, greener synthetic routes to NMG that minimize the use of harsh reagents and improve yields.
-
Advanced polymerization techniques to create novel NMG-based copolymers with precisely controlled architectures and functionalities.
-
Next-generation dental adhesives that leverage NMG to provide even greater long-term bond strength and biocompatibility.
-
Smart drug delivery systems that combine the pH-responsive nature of NMG with other stimuli-responsive moieties for multi-targeted therapies.
-
Tissue engineering scaffolds that utilize the biocompatibility and cell-interactive properties of NMG to promote tissue regeneration.
The continued exploration of N-Methacryloylglycine in patented research will undoubtedly lead to the development of new and improved biomaterials that address critical challenges in healthcare and materials science.
References
-
PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]
- Google Patents. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.
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- Google Patents. WO2017007883A1 - Vanillin methacrylates and polymers therefrom.
-
Materials Advances. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Available from: [Link]
-
PubMed. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. Available from: [Link]
- Google Patents. US4777230A - Solution polymerization of acrylic acid derived monomers using tertiary alkyl(ηC5)hydroperoxides.
- Google Patents. US5419917A - Controlled release hydrogel formulation.
-
ResearchGate. Comparative evaluation of bond strength of resin cements with and without 10-methacryloyloxydecyl dihydrogen phosphate (mdp) to zirconia and effect of thermocycling on bond strength – An in vitro study. Available from: [Link]
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-
PubMed. Controlled release of anticancer drug methotrexate from biodegradable gelatin microspheres. Available from: [Link]
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Journal of Polymer Science: Part A: Polymer Chemistry. HIGHLIGHT - Controlled Radical Polymerization. Available from: [Link]
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NIH. A Comparative Evaluation of the Bonding Strength, Marginal Adaptation, and Microleakage of Dental Cements in Prosthodontics. Available from: [Link]
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Justia Patents. Multifunctional polymers. Available from: [Link]
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Semantic Scholar. A Comparative Evaluation of Bonding Strength, Tensile Strength, and Microleakage of GC Hybrid Cement with Micro- and Nano-hydroxyapatite. Available from: [Link]
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IT Medical Team. Durability of Different Types of Cement on the Bonding Strength of Medicinal Biomaterial Fiber Post, In Vitro Study. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. The Functional Nanogel: An Exalted Carrier System. Available from: [Link]
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NIH. New Horizons in Hydrogels for Methotrexate Delivery. Available from: [Link]
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MDPI. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Available from: [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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Redalyc. Bond Strength Comparison Among 10-MDP-Containing and Non-10-MDP-Containing Adhesives in Different Degrees of Dental Fluorosis. Available from: [Link]
-
ResearchGate. In Vitro and In Vivo Biocompatibility of Novel Zwitterionic Poly(Beta Amino)Ester Hydrogels Based on Diacrylate and Glycine for Site‐Specific Controlled Drug Release. Available from: [Link]
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-
Sciforum. Formulation of bioinspired functional hydrogel for the controlled drug release application. Available from: [Link]
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NIH. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Available from: [Link]
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Safety Operating Guide
N-Methacryloylglycine (N-MG) Disposal & Handling Guide
Executive Safety Summary
Immediate Action Required: N-Methacryloylglycine (N-MG) is a functionalized amino acid monomer containing a polymerizable methacrylate group. Unlike simple buffers (like glycine), N-MG poses a reactivity hazard . Improper disposal can lead to uncontrolled polymerization in waste containers, resulting in rapid pressurization, heat generation (exotherm), and potential rupture of waste vessels.
The "Golden Rules" of N-MG Disposal:
-
Never mix N-MG waste with strong oxidizers (e.g., peroxides) or polymerization initiators.
-
Never seal waste containers completely air-tight if the solution contains active monomer; allow for pressure relief or use vented caps.
-
Segregate based on solvent: Aqueous N-MG waste must be kept separate from flammable organic solvents unless incineration is the designated path for both.
Chemical Profile & Risk Assessment
To dispose of N-MG safely, you must understand its dual nature: it is both a carboxylic acid and a vinyl monomer .
| Property | Specification | Operational Implication |
| CAS Number | 23578-45-2 | Use this for waste manifesting/labeling. |
| Functional Groups | Methacrylate (Vinyl) + Carboxyl | Polymerizable (reactive) and Acidic (corrosive potential). |
| Physical State | White to yellow solid | Dust inhalation hazard during weighing/transfer. |
| Melting Point | ~104°C | Stable solid at room temp, but melts/polymerizes with heat. |
| Solubility | Water, Alcohols, DMSO | Dictates the choice of liquid waste stream. |
| Stability | Heat/Light Sensitive | Requires stabilization (inhibitors) in solution. |
The Hidden Hazard: "Popcorn" Polymerization
The most critical failure mode in N-MG disposal is accidental bulk polymerization. If N-MG is disposed of in a container with trace initiators (e.g., APS, TEMED, or organic peroxides from other workflows), it can undergo auto-acceleration (the Trommsdorff effect). The waste solidifies into a hard block, trapping heat and gases, which can shatter glass or bulge plastic drums.
Pre-Disposal Stabilization Protocol
Before transferring N-MG waste to long-term storage or pickup containers, you must ensure it is chemically stable.
Mechanism of Stabilization
Most methacrylates are stabilized with inhibitors like Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ). These inhibitors require dissolved oxygen to function.
Protocol for Liquid Waste (High Concentration >5%):
-
Check pH: Ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 10), as extremes can catalyze hydrolysis or polymerization. Neutralize to pH 6–8 if possible.
-
Inhibitor Check: If the waste will sit for >30 days, add 100 ppm MEHQ (Monomethyl ether hydroquinone) to the waste container.
-
Oxygenation: Do not sparge the waste with nitrogen. Leave significant headspace (at least 20%) in the container to maintain dissolved oxygen levels, which activates the inhibitor.
Step-by-Step Disposal Workflows
A. Solid Waste (Powder, Contaminated Debris)
Applicable to: Expired pure powder, contaminated gloves, weighing boats, paper towels.
-
Collection: Place items in a clear, 6-mil polyethylene hazardous waste bag.
-
Labeling: Tag as "Hazardous Waste - Solid".
-
Secondary Containment: Place the bag inside a rigid container (bucket/drum) to prevent puncture.
-
Disposal Path: Incineration via EHS/Waste Management contractor.
B. Liquid Waste (Aqueous/Buffer Solutions)
Applicable to: Unpolymerized reaction mixtures, wash buffers.
DO NOT POUR DOWN THE DRAIN. Even if water-soluble, N-MG can polymerize in plumbing traps or interfere with municipal water treatment biological systems.
-
Segregation: Determine if the solvent is purely aqueous or contains organics (MeOH, DMSO).
-
Container Selection: High-density polyethylene (HDPE) carboys are preferred over glass to reduce breakage risk from accidental pressurization.
-
Transfer: Pour waste into the carboy using a funnel to prevent splashing.
-
Labeling:
-
Tag: "Aqueous Waste with Toxic Organics" (if water-based) or "Organic Solvent Waste" (if DMSO/Alcohol based).
-
Constituents: Water (X%), N-Methacryloylglycine (<10%).
-
Visual Decision Matrix: Waste Stream Segregation
Figure 1: Decision matrix for segregating N-Methacryloylglycine waste. Note the critical "Quench" step if initiators are present.
Emergency Contingencies
Spill Cleanup (Powder)
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if large quantity).
-
Containment: Do not dry sweep (creates dust). Cover spill with wet paper towels or use a HEPA vacuum.
-
Decontamination: Wipe the area with soap and water.[3][4] N-MG is acidic; a mild bicarbonate wash can verify neutralization (cessation of bubbling).
Spill Cleanup (Liquid)
-
Absorb: Use inert absorbent pads or vermiculite.
-
Avoid: Do not use "sawdust" or other combustible absorbents if the N-MG is dissolved in flammable solvents.
Regulatory & Compliance Context
-
RCRA (USA): N-MG is not a P-listed or U-listed waste. However, it is classified as a "Characteristic Waste" if it exhibits:
-
Ignitability (D001): If in flammable solvent.
-
Corrosivity (D002): If pH < 2.
-
Reactivity (D003): If capable of polymerization/detonation (rare for dilute solutions, possible for bulk monomer).
-
-
EU Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).
References
-
National Institute of Standards and Technology (NIST). N-Methacryloylglycine, TMS derivative - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
University of California, Santa Barbara (UCSB). Methyl Methacrylate Standard Operating Procedure (General Methacrylate Handling). Environmental Health & Safety.[6][7][8] Available at: [Link] (Referenced for general methacrylate monomer stabilization protocols).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6, Working with Chemicals. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
